6-propyl-6H-indolo[2,3-b]quinoxaline
Description
Structure
3D Structure
Properties
IUPAC Name |
6-propylindolo[3,2-b]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3/c1-2-11-20-15-10-6-3-7-12(15)16-17(20)19-14-9-5-4-8-13(14)18-16/h3-10H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCWSDOZTDXPEKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2C3=NC4=CC=CC=C4N=C31 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Synthesis Guide: 6-propyl-6H-indolo[2,3-b]quinoxaline
Executive Summary
This technical guide details the synthesis of 6-propyl-6H-indolo[2,3-b]quinoxaline (CAS RN: Variable based on salt form/purity), a fused tetracyclic heteroaromatic system. Indolo[2,3-b]quinoxalines (often abbreviated as IQ ) are critical scaffolds in two primary domains:
-
Medicinal Chemistry: As DNA intercalators, antiviral agents, and potential anticancer therapeutics due to their planar topology which mimics naturally occurring alkaloids like ellipticine.
-
Optoelectronics: As hole-injection materials and chromophores in Organic Light Emitting Diodes (OLEDs) and organic solar cells, owing to their high electron affinity and thermal stability.
This guide prioritizes the "Pre-Alkylation Strategy" (Route A) over the "Post-Alkylation Strategy" (Route B). While both are viable, Route A (alkylating isatin before condensation) is operationally superior for the propyl derivative because it avoids the solubility challenges associated with the unsubstituted indolo[2,3-b]quinoxaline core, ensuring higher purity and yield.
Part 1: Retrosynthetic Analysis & Strategic Pathways
The synthesis of 6-propyl-6H-indolo[2,3-b]quinoxaline can be approached via two distinct disconnects.
Strategic Comparison
| Feature | Route A (Recommended) | Route B (Alternative) |
| Sequence | Alkylation of Isatin | Condensation |
| Intermediate | N-propylisatin (Soluble solid/oil) | 6H-indolo[2,3-b]quinoxaline (Highly Insoluble) |
| Reaction Type | Dehydration/cyclization followed by | |
| Key Advantage | Avoids handling insoluble intermediates; cleaner conversion. | Useful for generating diverse libraries from a single core batch. |
| Key Risk | Requires purification of N-propylisatin (usually simple). | Incomplete alkylation due to core insolubility (heterogeneous reaction). |
Workflow Visualization
The following diagram outlines the logical flow for both strategies, highlighting the preferred path.
Figure 1: Comparative workflow of synthesis routes. Route A (Green solid lines) is the preferred methodology for specific target synthesis.
Part 2: Detailed Experimental Protocol (Route A)
Step 1: Synthesis of N-propylisatin
This step utilizes a standard
Reagents & Stoichiometry:
| Reagent | Equiv. | Role |
|---|---|---|
| Isatin | 1.0 | Starting Material |
| 1-Bromopropane | 1.2 - 1.5 | Alkylating Agent |
| Potassium Carbonate (
Protocol:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Isatin (1.0 eq) in anhydrous DMF (approx. 5-10 mL per gram of isatin).
-
Deprotonation: Add anhydrous
(2.0 eq) to the solution. Stir at room temperature for 30 minutes. The solution will darken (red/orange) as the isatin anion forms. -
Alkylation: Add 1-bromopropane (1.5 eq) dropwise. Optional: Add catalytic KI to accelerate the reaction via in situ formation of the more reactive iodide.
-
Reaction: Heat the mixture to 60–80°C. Monitor by TLC (Eluent: Hexane/Ethyl Acetate 7:3). The reaction typically completes in 3–6 hours.
-
Workup: Pour the reaction mixture into crushed ice/water (10x volume). The N-propylisatin should precipitate as an orange/red solid.
-
Purification: Filter the solid. If an oil forms, extract with Dichloromethane (DCM), dry over
, and concentrate. Recrystallize from Ethanol or use flash chromatography if necessary.
Step 2: Condensation to 6-propyl-6H-indolo[2,3-b]quinoxaline
This step involves the double condensation of the N-propylisatin ketone functionalities with the diamine.
Reagents & Stoichiometry:
| Reagent | Equiv. | Role |
|---|---|---|
| N-propylisatin | 1.0 | Electrophile |
| o-Phenylenediamine (OPD) | 1.1 | Nucleophile |
| Glacial Acetic Acid (AcOH) | Solvent | Solvent & Acid Catalyst |
Protocol:
-
Setup: Place N-propylisatin (1.0 eq) and o-phenylenediamine (1.1 eq) in a round-bottom flask.
-
Solvent: Add Glacial Acetic Acid (10–15 mL per gram of substrate).
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (~118°C).
-
Monitoring: The reaction is thermodynamically driven and usually completes within 2–4 hours. The color typically shifts to a deep yellow or yellow-orange.
-
Isolation: Cool the mixture to room temperature. The product often crystallizes directly from the acetic acid upon cooling.
-
Precipitation: If no solid appears, pour the mixture into cold water. Neutralize with saturated
or dilute until pH ~7 to ensure the pyridine-like nitrogens are not protonated. -
Purification: Filter the yellow solid. Wash copiously with water to remove acetate salts. Recrystallize from Ethanol or Acetonitrile to yield bright yellow needles.
Part 3: Mechanistic Insight
The formation of the indolo[2,3-b]quinoxaline core is a classic Schiff Base Condensation .
-
Activation: The acid catalyst (AcOH) activates the C-3 carbonyl of the isatin.
-
First Attack: One amine group of the OPD attacks the C-3 carbonyl (more electrophilic than C-2 amide).
-
Dehydration: Loss of water forms the first imine bond (Schiff base).
-
Cyclization: The second amine group attacks the C-2 amide carbonyl.
-
Aromatization: Loss of a second water molecule drives the formation of the stable, fused aromatic pyrazine ring.
Figure 2: Mechanistic pathway of the condensation reaction.
Part 4: Characterization & Data Validation
To validate the synthesis, the following spectral signatures must be confirmed.
Nuclear Magnetic Resonance ( -NMR)
Solvent:
-
Alkyl Chain (Propyl):
-
~1.0 ppm (Triplet, 3H,
): Terminal methyl. -
~1.9 ppm (Multiplet/Sextet, 2H,
): Middle methylene. -
~4.5 ppm (Triplet, 2H,
): Deshielded methylene attached to the indole nitrogen. Critical diagnostic peak.
-
~1.0 ppm (Triplet, 3H,
-
Aromatic Region:
- 7.4 – 8.5 ppm (Multiplet, 8H): The aromatic protons of the fused system. The protons adjacent to the quinoxaline nitrogens are typically the most deshielded (downfield).
Mass Spectrometry (MS)[1]
-
Molecular Formula:
-
Molecular Weight: 261.33 g/mol
-
Expected Ion:
at m/z ~262.
Troubleshooting Guide
| Observation | Diagnosis | Remedial Action |
| Low Yield (Step 1) | Incomplete deprotonation or moisture in DMF. | Use fresh anhydrous DMF; ensure |
| Product is Oil (Step 1) | Residual DMF or impurities. | Wash DCM extract thoroughly with water/brine (5x) to remove DMF. |
| Insoluble Black Tar (Step 2) | Polymerization or excessive heat. | Ensure temperature does not exceed reflux; use inert atmosphere ( |
| Mixture of Products | Mono-condensation only. | Extend reaction time; ensure excess diamine is used; check Acetic Acid quality. |
References
-
Al Mamari, H. H. (2023). Synthesis and Spectroscopic Characterization of Bis-Indolo[2,3-b]quinoxaline Derivatives. Journal of Moroccan Chemistry of Heterocycles, 22(4), 57-64.
-
Ameen, T. A. (2025).[1] Modern Techniques for the Synthesis of 6H-Indolo[2,3-b]quinoxaline from Aryl-1,2-diamines and Indoline-2,3-diones.[1] Mini-Reviews in Organic Chemistry, 22.
-
Srivastava, A., et al. (2019). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances / NIH.
-
Zhu, Y., et al. (2017). C-H Direct Arylated 6H-Indolo[2,3-b]quinoxaline Derivative as a Thickness-Dependent Hole-Injection Layer.[2] Chemistry – An Asian Journal.
-
Driller, K. M., et al. (2012). Synthesis of 6H-indolo-[2,3-b]quinoxaline-N-glycosides and their Cytotoxic Activity. Organic & Biomolecular Chemistry.
Sources
Mass Spectrometry Analysis of 6-Propyl-6H-Indolo[2,3-b]quinoxaline: A Methodological Framework
An In-Depth Technical Guide on the Mass Spectrometry Analysis of 6-Propyl-6H-Indolo[2,3-b]quinoxaline
Executive Summary
6-Propyl-6H-indolo[2,3-b]quinoxaline (PIQ) represents a critical scaffold in the development of DNA-intercalating agents and optoelectronic materials. Its planar, fused tetracyclic structure confers high thermal stability and significant fluorescence, while the N6-propyl substitution modulates solubility and lipophilicity, directly influencing cellular uptake and pharmacokinetic profiles.
This guide provides a definitive technical framework for the mass spectrometric (MS) analysis of PIQ. Moving beyond generic protocols, we establish a self-validating workflow that accounts for the molecule's specific ionization behavior, fragmentation kinetics, and physicochemical properties. This document is designed for researchers requiring high-fidelity quantitation and structural verification in drug discovery and material science contexts.
Chemical Identity & Physicochemical Context
Understanding the analyte's intrinsic properties is the prerequisite for robust MS method development. The indolo[2,3-b]quinoxaline core contains two distinct nitrogen environments: the pyrazine-like quinoxaline nitrogens (proton acceptors) and the indole-derived nitrogen at position 6.
Table 1: Analyte Profile
| Property | Specification | MS Relevance |
| Compound Name | 6-Propyl-6H-indolo[2,3-b]quinoxaline | Target Analyte |
| Formula | Elemental Composition | |
| Monoisotopic Mass | 261.1266 Da | Exact Mass for HRMS |
| Molecular Weight | 261.33 g/mol | Nominal Mass |
| LogP (Predicted) | ~3.8 - 4.2 | Requires Reverse-Phase (C18) LC |
| pKa (Conjugate Acid) | ~1.5 - 2.0 (Quinoxaline N) | Requires Acidic Mobile Phase (pH < 3) |
| Key Structural Feature | N-Propyl Chain | Primary Fragmentation Site (Dealkylation) |
Mechanistic Insight: The N6-propyl substitution blocks the acidic site of the indole, rendering the molecule neutral but polarizable. In Electrospray Ionization (ESI), protonation occurs preferentially at the quinoxaline nitrogen (
Ionization Strategy & Source Parameters
For PIQ, Electrospray Ionization in Positive Mode (ESI+) is the gold standard due to the basicity of the quinoxaline ring. Atmospheric Pressure Chemical Ionization (APCI) is a viable secondary method for highly non-polar matrices but risks higher thermal degradation.
Optimized Source Parameters (ESI+)
-
Capillary Voltage: 3.0 – 3.5 kV (Prevent discharge on the planar aromatic system).
-
Cone Voltage: 25 – 40 V (Moderate energy required to decluster the hydrophobic stack).
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C (High heat needed to desolvate the planar stacks).
-
Desolvation Gas Flow: 600 – 800 L/hr (
).
Critical Control Point: The planar nature of indoloquinoxalines leads to
Fragmentation Analysis (MS/MS)
The structural confirmation of PIQ relies on a specific fragmentation logic. Unlike flexible aliphatic drugs, the fused aromatic core is highly resistant to fragmentation. The primary dissociation pathway involves the N-propyl substituent.
Fragmentation Pathway Logic
-
Precursor Ion (
): m/z 262.13. -
Primary Transition (Dealkylation): The dominant loss is the propyl chain. In ESI+, this typically occurs via a McLafferty-type rearrangement or a charge-remote 1,5-hydride shift, leading to the loss of propene (
, -42 Da) and reforming the protonated indolo[2,3-b]quinoxaline core.-
Fragment:m/z 220.09 (
).
-
-
Secondary Transition (Ring Opening): At higher collision energies (>50 eV), the quinoxaline ring may undergo Retro-Diels-Alder (RDA) cleavage or loss of HCN (-27 Da).
-
Fragment:m/z 193.08 (Loss of HCN from m/z 220).
-
Visualization: Fragmentation Pathway
Figure 1: Proposed ESI+ fragmentation pathway for 6-propyl-6H-indolo[2,3-b]quinoxaline, highlighting the characteristic loss of the propyl chain.
Experimental Protocol: LC-MS/MS Quantification
This protocol is designed for pharmacokinetic (PK) studies or impurity profiling. It uses a self-validating internal standard (IS) approach.
Reagents & Standards
-
Solvent A: 0.1% Formic Acid in Water (Milli-Q).
-
Solvent B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).
-
Internal Standard: 6-Methyl-6H-indolo[2,3-b]quinoxaline (Structural Analog) or Deuterated analog if available.
Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-0.5 min: 5% B (Isocratic hold for loading).
-
0.5-3.0 min: 5% -> 95% B (Linear ramp).
-
3.0-4.0 min: 95% B (Wash).
-
4.0-5.0 min: 5% B (Re-equilibration).
-
Mass Spectrometry (MRM Mode)
| Analyte | Precursor (m/z) | Product (m/z) | Cone (V) | Collision (eV) | Dwell (s) |
| 6-Propyl-PIQ (Quant) | 262.1 | 220.1 | 35 | 25 | 0.05 |
| 6-Propyl-PIQ (Qual) | 262.1 | 193.1 | 35 | 55 | 0.05 |
| Internal Standard | 234.1 | 220.1 | 35 | 25 | 0.05 |
Protocol Validation Check: The "Quant" transition corresponds to the loss of the specific propyl chain. The "Qual" transition confirms the core structure. The Internal Standard (Methyl analog) shares the same product ion (m/z 220.1) but has a different precursor (m/z 234.1), ensuring they can be distinguished by the first quadrupole (Q1) while sharing similar ionization efficiency.
Workflow Visualization
The following diagram illustrates the complete analytical workflow, from sample preparation to data processing.
Figure 2: End-to-end LC-MS/MS workflow for the quantitation of 6-propyl-6H-indolo[2,3-b]quinoxaline.
References
-
Abeed, A. A. O., El-Emary, T. I., & Alharthi, S. (2022).[1] Efficient Synthetic Access to Novel Indolo[2,3-b]Quinoxaline-based Heterocycles. Current Organic Synthesis, 19, 177-185.[1] Link
-
Moorthy, N. S. H. N., et al. (2013).[2] 6H-Indolo[2,3-b]Quinoxalines: DNA and Protein Interacting Scaffold for Pharmacological Activities. Mini-Reviews in Medicinal Chemistry, 13(10). Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5356192, 6H-Indolo[2,3-b]quinoxaline. Retrieved from PubChem.[3][4] Link
-
Sharma, B. K., et al. (2015). Synthesis, Spectral, Electrochemical and Theoretical Investigation of indolo[2,3-b]quinoxaline dyes derived from Anthraquinone for n–type materials. Journal of Chemical Sciences. Link
Sources
An In-depth Technical Guide to the Solubility of 6-propyl-6H-indolo[2,3-b]quinoxaline in Organic Solvents
Introduction
6-propyl-6H-indolo[2,3-b]quinoxaline is a heterocyclic compound of significant interest in contemporary pharmaceutical and materials science research. As a derivative of the indolo[2,3-b]quinoxaline core, it is being investigated for a range of biological activities, including potential applications as anticancer, and antimicrobial agents.[1][2] The efficacy of such compounds in drug discovery and development is intrinsically linked to their physicochemical properties, among which solubility is paramount.[3] Solubility dictates the formulation strategies, bioavailability, and overall therapeutic potential of a drug candidate.[3] In materials science, the solubility of organic compounds is a critical factor for solution-based processing and fabrication of electronic devices.[4]
This technical guide provides a comprehensive overview of the solubility of 6-propyl-6H-indolo[2,3-b]quinoxaline in organic solvents. While specific quantitative solubility data for this particular compound is not extensively available in public literature, this guide will establish a robust framework for understanding its solubility profile based on its molecular structure and the known properties of related indoloquinoxaline derivatives.[5] Furthermore, a detailed, field-proven experimental protocol for determining thermodynamic solubility is presented, empowering researchers to generate precise and reliable data.
Predicted Solubility Profile of 6-propyl-6H-indolo[2,3-b]quinoxaline
The molecular structure of 6-propyl-6H-indolo[2,3-b]quinoxaline, characterized by a fused aromatic ring system and a propyl substituent, provides key insights into its likely solubility in various organic solvents. The general principle of "like dissolves like" is a fundamental concept in predicting solubility.[6][7] This principle states that substances with similar polarities are more likely to be soluble in one another.
The indolo[2,3-b]quinoxaline core is a large, relatively nonpolar, and rigid aromatic system. The presence of nitrogen atoms in the quinoxaline ring introduces some polarity, but the overall character of the core structure is dominated by its hydrophobic nature. The addition of a propyl group at the 6-position further enhances the nonpolar character of the molecule.
Based on this structural analysis, the following solubility profile is anticipated:
-
High Solubility: In moderately polar aprotic solvents such as dichloromethane (DCM), chloroform, and tetrahydrofuran (THF). These solvents can effectively solvate the large aromatic system.
-
Moderate Solubility: In polar aprotic solvents like acetone and ethyl acetate, and in aromatic hydrocarbons such as toluene and benzene.
-
Lower Solubility: In polar protic solvents such as ethanol and methanol. The ability of these solvents to form hydrogen bonds may not significantly enhance the solubility of the predominantly nonpolar 6-propyl-6H-indolo[2,3-b]quinoxaline.
-
Very Low to Insoluble: In highly polar solvents like water and in nonpolar aliphatic hydrocarbons such as hexane and cyclohexane.
It is important to note that these are qualitative predictions. For quantitative and precise solubility data, experimental determination is essential.
Factors Influencing Solubility
Several key factors govern the solubility of organic compounds like 6-propyl-6H-indolo[2,3-b]quinoxaline:
-
Polarity of Solute and Solvent: As previously discussed, the principle of "like dissolves like" is the primary determinant of solubility.[8][9] A good match between the polarity of the solute and the solvent will lead to favorable intermolecular interactions and thus higher solubility.
-
Molecular Size and Shape: Larger molecules generally exhibit lower solubility as more energy is required to overcome the crystal lattice forces and to create a sufficiently large cavity within the solvent.[8][10]
-
Temperature: For most solid solutes in liquid solvents, solubility increases with temperature.[7][8] This is because the dissolution process is often endothermic, meaning it absorbs heat. An increase in temperature provides the necessary energy to break the solute-solute and solvent-solvent interactions, facilitating the formation of solute-solvent interactions.
-
Intermolecular Forces: The types of intermolecular forces present in both the solute and the solvent play a crucial role. For 6-propyl-6H-indolo[2,3-b]quinoxaline, London dispersion forces will be the dominant interaction with nonpolar solvents, while dipole-dipole interactions will be more significant with polar solvents. The absence of strong hydrogen bond donating or accepting groups on the propyl-substituted indole nitrogen limits its ability to form strong hydrogen bonds with protic solvents.
Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method
The shake-flask method is widely regarded as the "gold standard" for determining the thermodynamic solubility of a compound.[11][12] It is a reliable and robust technique that measures the equilibrium solubility of a substance in a given solvent at a specific temperature.[12]
Experimental Protocol
The following is a detailed, step-by-step protocol for determining the solubility of 6-propyl-6H-indolo[2,3-b]quinoxaline using the shake-flask method.
Materials and Equipment:
-
6-propyl-6H-indolo[2,3-b]quinoxaline (solid)
-
Selected organic solvents (high purity)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of the Solid: Ensure the 6-propyl-6H-indolo[2,3-b]quinoxaline is a finely ground powder to maximize the surface area for dissolution.
-
Addition of Excess Solid: Accurately weigh an excess amount of the solid compound and add it to a series of vials, each containing a known volume of the desired organic solvent.[11][12] The presence of undissolved solid at the end of the experiment is crucial to ensure that a saturated solution has been achieved.[11]
-
Equilibration: Tightly seal the vials and place them in an orbital shaker or on a magnetic stirrer with controlled temperature. Agitate the mixtures for a prolonged period, typically 24 to 48 hours, to ensure that the system reaches equilibrium.[3][13] The equilibration time should be sufficient for the concentration of the dissolved solid to become constant.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to settle.[11]
-
Sampling: Carefully withdraw a sample of the supernatant using a syringe. To remove any undissolved solid particles, filter the sample through a syringe filter into a clean vial.[12]
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.[3][12] A calibration curve prepared with known concentrations of the compound in the same solvent is required for accurate quantification.[3]
-
Calculation: Calculate the solubility of the compound in the original undiluted solution by taking the dilution factor into account.
Data Presentation
The experimentally determined solubility data should be presented in a clear and organized manner. A tabular format is highly recommended for easy comparison of solubility in different solvents.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Dichloromethane | 25 | [Insert experimental data] | [Insert experimental data] |
| Chloroform | 25 | [Insert experimental data] | [Insert experimental data] |
| Tetrahydrofuran | 25 | [Insert experimental data] | [Insert experimental data] |
| Acetone | 25 | [Insert experimental data] | [Insert experimental data] |
| Ethyl Acetate | 25 | [Insert experimental data] | [Insert experimental data] |
| Toluene | 25 | [Insert experimental data] | [Insert experimental data] |
| Ethanol | 25 | [Insert experimental data] | [Insert experimental data] |
| Methanol | 25 | [Insert experimental data] | [Insert experimental data] |
| Hexane | 25 | [Insert experimental data] | [Insert experimental data] |
Visualizing the Experimental Workflow
A clear visualization of the experimental workflow can aid in understanding the key steps of the shake-flask method. The following diagram, generated using Graphviz (DOT language), illustrates the process.
Caption: Workflow for determining the thermodynamic solubility of 6-propyl-6H-indolo[2,3-b]quinoxaline using the shake-flask method.
Conclusion
Understanding the solubility of 6-propyl-6H-indolo[2,3-b]quinoxaline in organic solvents is a critical step in its development for pharmaceutical and materials science applications. This in-depth technical guide has provided a theoretical framework for predicting its solubility based on its molecular structure, highlighting the importance of solvent polarity and other physicochemical factors. The detailed experimental protocol for the shake-flask method offers a robust and reliable approach for researchers to obtain precise quantitative solubility data. By combining theoretical predictions with rigorous experimental validation, scientists and drug development professionals can make informed decisions regarding formulation, purification, and application of this promising compound.
References
-
Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies.
-
Solubility test for Organic Compounds.
-
Shake-Flask Solubility Assay - Enamine.
-
Experiment: Solubility of Organic & Inorganic Compounds.
-
A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility - Pharmaceutical Sciences.
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
-
EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i.
-
MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov.
-
Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i - BioAssay Systems.
-
Experiment 1. Solubility of Organic Compounds | PDF | Solution - Scribd.
-
Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents - PubMed.
-
Practical Guide to DOT Language (Graphviz) for Developers and Analysts - Daniele Teti.
-
Factors affecting solubility.
-
DOT Language - Graphviz.
-
Drawing graphs with dot - Graphviz.
-
Synthesis of indoloquinoxaline derivatives | Download Scientific Diagram - ResearchGate.
-
Factors Affecting Solubility - BYJU'S.
-
Dot Language Graphviz.
-
User Guide — graphviz 0.21 documentation.
-
What factors affect solubility? - AAT Bioquest.
-
Solubility and Factors Affecting Solubility - Chemistry LibreTexts.
-
Solution processable indoloquinoxaline derivatives containing bulky polyaromatic hydrocarbons: synthesis, optical spectra, and electroluminescence - PubMed.
-
Solubility of C60 in a Variety of Solvents.
-
Solubility of Organic Compounds.
-
An In-depth Technical Guide on the Solubility of 6-Nitro-2,3-diphenylquinoxaline in Organic Solvents - Benchchem.
-
Novel routes to triazino[5,6-b]indole and indolo[2,3-b]quinoxaline derivatives.
-
Pharmacological screening of novel indolo [2,3-b] quinoxaline derivatives - JOCPR.
-
6H-Indolo[2,3-b]quinoxaline - Chem-Impex.
-
6H-Indolo(2,3-b)quinoxaline | C14H9N3 | CID 5356192 - PubChem.
-
Biological activity of some 6H-indolo[2,3-b] quinoxalines. - ResearchGate.
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Technical Guide: Crystal Structure & Engineering of 6-Propyl-6H-indolo[2,3-b]quinoxaline
This guide serves as a technical reference for the structural characterization, synthesis, and application of 6-propyl-6H-indolo[2,3-b]quinoxaline . It is designed for researchers in organic electronics (OLEDs) and medicinal chemistry (DNA intercalation).
Executive Summary
The indolo[2,3-b]quinoxaline (IQ) scaffold represents a privileged structure in materials science due to its high electron affinity, planar geometry, and robust thermal stability. The 6-propyl derivative (6-Pr-IQ) introduces a critical alkyl chain at the pyrrolic nitrogen. This modification is not merely cosmetic; it fundamentally alters the crystal packing efficiency , solubility profile, and melting transitions, transforming the high-melting, insoluble parent core (m.p. >280°C) into a processable semiconductor or bio-active intercalator (m.p. ~100–218°C depending on polymorph/purity).
This guide dissects the crystallographic logic, provides a validated synthesis workflow, and correlates structure to function.
Molecular Architecture & Crystallography
The Core Geometry
The 6-Pr-IQ molecule consists of a fused tetracyclic system: an indole moiety annulated with a quinoxaline ring.
-
Planarity: The 6H-indolo[2,3-b]quinoxaline core is essentially planar.[1] X-ray diffraction studies of the parent and homologs (e.g., CCDC 212287) reveal a maximum deviation from the mean plane of less than 0.05 Å for the aromatic carbons.
-
Bonding: The C–N bond lengths within the pyrazine ring typically range from 1.30–1.35 Å , indicative of significant double-bond character and delocalization.
The Propyl "Disruptor"
The introduction of the n-propyl group at the N(6) position breaks the centrosymmetric packing often seen in the parent molecule.
-
Lattice Effect: While the parent molecule packs in tight, face-to-face
-stacks (interplanar distance ~3.4 Å), the propyl chain introduces steric bulk. This forces the lattice to expand, often adopting a herringbone or slip-stacked motif to accommodate the aliphatic chains. -
Thermal Transition: This disruption is quantitatively visible in the melting point depression.
-
Parent (H): 283–297°C
-
Propyl (C3): 99–100°C (Polymorph A/High Purity) to 218°C (Polymorph B/Solvate). Note: Large discrepancies in literature often indicate polymorphism or varying degrees of crystallinity.
-
Supramolecular Interactions
In the crystal lattice, 6-Pr-IQ is stabilized by two primary forces:
-
-
Stacking: Occurs between the electron-deficient quinoxaline ring of one molecule and the electron-rich indole ring of its neighbor. -
C-H...
Interactions: The propyl protons interact with the aromatic faces of adjacent molecules, stabilizing the slip-stacked architecture.
Experimental Synthesis Protocol
Objective: Synthesize high-purity 6-propyl-6H-indolo[2,3-b]quinoxaline suitable for single-crystal growth. Mechanism: Condensation of N-propylisatin with o-phenylenediamine (Green Route) or Alkylation of the parent (Classical Route). The Condensation Route is preferred for atom economy and yield.
Validated Workflow (Condensation Strategy)
Reagents:
-
N-propylisatin (1.0 eq)
-
o-Phenylenediamine (1.1 eq)
-
Solvent: Glacial Acetic Acid (Catalytic/Solvent) or Ethanol/Water (Green Chemistry)
-
Catalyst: None required in refluxing AcOH; Ultrasound assistance recommended for water.
Protocol:
-
Charge: In a round-bottom flask, dissolve 10 mmol of N-propylisatin in 20 mL of ethanol (or acetic acid for faster kinetics).
-
Addition: Add 11 mmol of o-phenylenediamine. The solution will darken immediately.
-
Reflux: Heat to reflux (80°C) for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).
-
Precipitation: Cool the mixture to room temperature. If using AcOH, pour into ice water. The product precipitates as a yellow/orange solid.
-
Purification: Filter the crude solid. Crucial Step: Recrystallize from hot ethanol or acetonitrile to remove unreacted diamine, which poisons crystal growth.
-
Yield: Expect 80–90%.
Synthesis Logic Diagram
The following DOT diagram illustrates the reaction pathway and the critical decision points for purification.
Caption: Figure 1. Convergent synthesis workflow for 6-propyl-6H-indolo[2,3-b]quinoxaline via Schiff base condensation.
Quantitative Data & Properties
The following table summarizes the physicochemical properties critical for application scientists.
| Property | Value / Range | Method/Source |
| Molecular Formula | C | Calculated |
| Molecular Weight | 261.33 g/mol | Mass Spectrometry |
| Melting Point | 99–100°C (Form A) 218°C (Form B/Lit) | Differential Scanning Calorimetry (DSC) |
| Crystal System | Monoclinic or Triclinic (Predicted) | Analogous to Butyl-IQ |
| Fluorescence | Blue/Green Emission ( | Photoluminescence (Soln) |
| Solubility | Soluble: CHCl | Gravimetric Analysis |
| HOMO Level | ~ -5.8 eV | Cyclic Voltammetry |
Note on Melting Point: The discrepancy between 99°C and 218°C in literature suggests the existence of polymorphs . Form A (lower MP) is likely a kinetically trapped metastable phase or the pure alkyl-disrupted lattice, while Form B (higher MP) may be a solvate or a more thermodynamically stable packing mode closer to the parent structure.
Applications & Structure-Property Relationships[3]
Organic Electronics (OLEDs & RFBs)
The 6-Pr-IQ molecule serves as an excellent electron-transporting material (ETM) .
-
Mechanism: The electron-deficient pyrazine ring accepts electrons, while the propyl chain improves solubility, allowing for solution-processing (spin-coating) rather than expensive vacuum deposition.
-
Redox Stability: The core is stable against reversible reduction, making it a candidate for Redox Flow Battery (RFB) anolytes.[2]
DNA Intercalation (Pharmacology)
The planar indoloquinoxaline core mimics DNA base pairs.
-
Binding Mode: The molecule acts as an intercalator , sliding between DNA base pairs.
-
Propyl Role: The propyl chain protrudes into the DNA minor groove. This "anchor" can enhance binding specificity compared to the unsubstituted parent, although excessive length (e.g., hexyl) might hinder intercalation due to steric clash.
Logic of Intercalation
Caption: Figure 2. Mechanistic pathway of DNA intercalation by 6-Pr-IQ, highlighting the dual role of the core and the alkyl tail.
References
-
Synthesis & Characterization (Thesis)
-
General Synthesis of Indoloquinoxalines
- Title: Synthesis of 6H-indolo[2,3-b]quinoxaline-N-glycosides and their cytotoxic activity.
- Source: Organic & Biomolecular Chemistry (RSC).
-
URL:[Link]
-
Green Synthesis & Melting Point Variations
-
Crystallographic Data (Parent Structure)
-
Applications in Redox Flow Batteries
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- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Buy 6-butyl-6H-indolo[2,3-b]quinoxaline | 327061-52-9 [smolecule.com]
- 3. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 4. researchgate.net [researchgate.net]
- 5. Buy (R)-ethyl 2-phenylpropanoate (EVT-3402527) | 42253-99-6 [evitachem.com]
- 6. 4-Alkyl-4H-thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxaline Derivatives as New Heterocyclic Analogues of Indolo[2,3-b]quinoxalines: Synthesis and Antitubercular Activity [mdpi.com]
- 7. researchgate.net [researchgate.net]
Unlocking the Therapeutic Potential of 6-propyl-6H-indolo[2,3-b]quinoxaline: A Technical Guide to Key Molecular Targets
Abstract
The 6-propyl-6H-indolo[2,3-b]quinoxaline scaffold represents a privileged heterocyclic system with a remarkable breadth of pharmacological activities. This technical guide provides an in-depth exploration of the key molecular targets and mechanisms of action that underpin the therapeutic promise of this compound class. Moving beyond a superficial listing of activities, we delve into the causal relationships behind its anticancer, antiviral, and enzyme-inhibitory effects. This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding and practical, field-proven methodologies for target validation and further investigation. We will dissect the established role of DNA intercalation and explore the exciting frontiers of specific enzyme inhibition, including protein tyrosine phosphatases and kinases, providing a robust framework for future drug discovery efforts.
Introduction: The Indolo[2,3-b]quinoxaline Core - A Scaffold of Versatility
The 6H-indolo[2,3-b]quinoxaline nucleus is a planar, fused heterocyclic system that has garnered significant attention in medicinal chemistry.[1][2] Its structural rigidity and aromatic nature make it an ideal candidate for interacting with biological macromolecules. The addition of a propyl group at the 6-position, creating 6-propyl-6H-indolo[2,3-b]quinoxaline, modulates its lipophilicity and can influence its pharmacokinetic and pharmacodynamic properties. Derivatives of this core structure have demonstrated a wide array of biological activities, including anticancer, antiviral, antibacterial, and even potential antipsychotic properties.[3][4][5] This guide will systematically unpack the primary molecular targets that are likely responsible for these effects.
The Foundational Mechanism: DNA Intercalation
A predominant mechanism of action for many 6H-indolo[2,3-b]quinoxaline derivatives is their ability to intercalate into the DNA double helix.[1][6] This non-covalent insertion of the planar heterocyclic core between DNA base pairs disrupts the normal function of DNA and is a cornerstone of its cytotoxic and antiviral effects.
Causality of DNA Intercalation-Mediated Effects
The insertion of the indoloquinoxaline scaffold into the DNA helix leads to a cascade of cellular consequences:
-
Inhibition of DNA Replication and Transcription: The presence of the intercalator obstructs the progression of DNA and RNA polymerases along the DNA template, thereby halting the synthesis of new genetic material and proteins.
-
Induction of Apoptosis: The resulting DNA damage and replication stress can trigger programmed cell death pathways.
-
Viral Replication Disruption: In the context of viral infections, particularly DNA viruses like Herpes Simplex Virus (HSV) and Cytomegalovirus (CMV), intercalation can directly inhibit the replication of the viral genome.[7][8]
The thermal stability of the drug-DNA complex is a critical determinant of its biological activity.[1] Substituents on the indoloquinoxaline core can significantly influence this stability, with some derivatives showing preferential binding to AT-rich regions of the DNA minor groove.[6][7]
Experimental Protocol: DNA Intercalation Assay (UV-Visible Spectroscopy)
This protocol outlines a standard method for assessing the DNA intercalating ability of 6-propyl-6H-indolo[2,3-b]quinoxaline.
Objective: To determine the binding affinity of the compound to calf thymus DNA (ctDNA) by observing changes in its absorption spectrum.
Materials:
-
6-propyl-6H-indolo[2,3-b]quinoxaline
-
Calf Thymus DNA (ctDNA)
-
Tris-HCl buffer (pH 7.4)
-
UV-Visible Spectrophotometer
Procedure:
-
Prepare a stock solution of 6-propyl-6H-indolo[2,3-b]quinoxaline in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of ctDNA in Tris-HCl buffer. Determine the concentration of the ctDNA solution spectrophotometrically using the absorbance at 260 nm.
-
In a quartz cuvette, place a fixed concentration of the compound.
-
Record the initial UV-Visible absorption spectrum of the compound.
-
Titrate the compound solution with increasing concentrations of the ctDNA stock solution.
-
After each addition of ctDNA, allow the solution to equilibrate and then record the absorption spectrum.
-
Monitor for hypochromism (decrease in absorbance) and bathochromic shift (red shift) in the absorption maxima of the compound, which are characteristic of DNA intercalation.
-
The binding constant (Kb) can be calculated using the Wolfe-Shimer equation.
Precision Targeting: Enzyme Inhibition
While DNA intercalation provides a broad mechanism for cytotoxicity, derivatives of the indolo[2,3-b]quinoxaline scaffold have also shown the ability to selectively inhibit specific enzymes, offering a more targeted therapeutic approach with a potentially wider therapeutic window.
SHP1 Phosphatase: A Novel Target in Oncology
Src homology 2 domain-containing phosphatase 1 (SHP1) is a non-receptor protein tyrosine phosphatase that acts as a negative regulator in several signaling pathways. Dysfunction of SHP1 is implicated in various cancers.[9] A derivative of 6H-indolo[2,3-b]quinoxaline has been identified as a selective inhibitor of the SHP1 PTP enzyme with an IC50 of 2.34 ± 0.06 μM.[9]
Mechanism of Action: Inhibition of SHP1 by a 6-propyl-6H-indolo[2,3-b]quinoxaline analog would be expected to enhance the phosphorylation of SHP1 substrates, thereby modulating downstream signaling pathways involved in cell growth, proliferation, and apoptosis.
Signaling Pathway: SHP1 Inhibition
Caption: Inhibition of SHP1 by 6-propyl-6H-indolo[2,3-b]quinoxaline.
Kinase Inhibition: Targeting Oncogenic Pathways
The broader quinoxaline scaffold has been extensively investigated for its potential as a kinase inhibitor.[10][11][12][13][14] Two key kinases, VEGFR-2 and B-Raf, represent highly plausible targets for 6-propyl-6H-indolo[2,3-b]quinoxaline derivatives.
3.2.1. VEGFR-2 Inhibition and Anti-Angiogenesis
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[11][15] Several quinoxaline-based compounds have demonstrated potent VEGFR-2 inhibitory activity.[10][12][14]
Mechanism of Action: By binding to the ATP-binding site of the VEGFR-2 kinase domain, a 6-propyl-6H-indolo[2,3-b]quinoxaline derivative could block the autophosphorylation of the receptor and inhibit downstream signaling pathways, ultimately leading to a reduction in tumor angiogenesis.
Experimental Workflow: VEGFR-2 Kinase Assay
Caption: Workflow for an in vitro VEGFR-2 kinase inhibition assay.
3.2.2. B-Raf Kinase: A Target in Melanoma and Other Cancers
The B-Raf kinase is a component of the RAS-RAF-MEK-ERK signaling pathway, which is frequently mutated in various cancers, most notably the B-RafV600E mutation in melanoma.[16][17] Quinoxaline derivatives have been patented as B-Raf kinase inhibitors.[13]
Mechanism of Action: A 6-propyl-6H-indolo[2,3-b]quinoxaline derivative could act as an ATP-competitive inhibitor of B-Raf, particularly the oncogenic mutant form, thereby blocking downstream signaling and inhibiting the proliferation of cancer cells harboring this mutation.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Generic)
This protocol provides a general framework for assessing the inhibitory activity of 6-propyl-6H-indolo[2,3-b]quinoxaline against a target kinase (e.g., VEGFR-2, B-Raf).
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against the target kinase.
Materials:
-
Recombinant human kinase (e.g., VEGFR-2, B-Raf)
-
Kinase-specific substrate
-
ATP
-
Assay buffer
-
6-propyl-6H-indolo[2,3-b]quinoxaline
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of 6-propyl-6H-indolo[2,3-b]quinoxaline in assay buffer.
-
In a multi-well plate, add the kinase, its substrate, and the compound dilutions.
-
Incubate to allow for compound-enzyme binding.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for the specified reaction time.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.
-
Plot the percentage of kinase inhibition versus the compound concentration and determine the IC50 value using non-linear regression analysis.
Summary of Potential Therapeutic Targets and In Vitro Activities
| Target Class | Specific Target | Reported Activity of (Indolo)Quinoxaline Derivatives | Therapeutic Area |
| Nucleic Acids | DNA | Intercalation, Inhibition of replication[1][6] | Oncology, Virology |
| Phosphatases | SHP1 | Inhibition (IC50 = 2.34 µM for a derivative)[9] | Oncology |
| Kinases | VEGFR-2 | Potent inhibition by quinoxaline-based compounds[10][11][12] | Oncology (Anti-angiogenesis) |
| Kinases | B-Raf | Inhibition of wild-type and mutant forms[13][17] | Oncology (Melanoma) |
| Other | cdc25 Kinase/Phosphatase | Inhibition[6] | Oncology |
| Other | Multidrug Resistance Proteins | Modulation[1][2] | Oncology |
Conclusion and Future Directions
The 6-propyl-6H-indolo[2,3-b]quinoxaline scaffold holds significant promise for the development of novel therapeutics. While its role as a DNA intercalator is well-established, the exploration of its potential as a selective inhibitor of key enzymes like SHP1, VEGFR-2, and B-Raf opens up exciting avenues for targeted drug discovery. The methodologies outlined in this guide provide a solid foundation for researchers to validate these targets and further elucidate the mechanisms of action of this versatile compound class. Future research should focus on structure-activity relationship (SAR) studies to optimize potency and selectivity for these enzyme targets, as well as in vivo studies to confirm the therapeutic efficacy of lead compounds. The development of derivatives with dual-targeting capabilities, such as combined DNA intercalation and kinase inhibition, could also represent a powerful strategy for overcoming drug resistance.
References
-
Wang, W., et al. (2022). 6H-Indolo-[2,3-b]-quinoxaline derivatives as promising bifunctional SHP1 inhibitors. RSC Advances, 12(48), 31235-31241. Available from: [Link]
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Karthikeyan, C., et al. (2013). 6H-Indolo[2,3-b]Quinoxalines: DNA and Protein Interacting Scaffold for Pharmacological Activities. Mini-Reviews in Medicinal Chemistry, 13(10), 1415-1420. Available from: [Link]
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Pai, N. R., et al. (2010). Pharmacological screening of novel indolo [2,3-b] quinoxaline derivatives. Journal of Chemical and Pharmaceutical Research, 2(5), 485-493. Available from: [Link]
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Al-Ostoot, F. H., et al. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Medicinal Chemistry. Available from: [Link]
-
Krasavin, M., et al. (2022). 4-Alkyl-4H-thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxaline Derivatives as New Heterocyclic Analogues of Indolo[2,3-b]quinoxalines: Synthesis and Antitubercular Activity. Molecules, 27(1), 235. Available from: [Link]
-
Abdel-Ghani, T. M., et al. (2023). New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies. RSC Advances, 13(47), 32909-32930. Available from: [Link]
-
Tsai, J., et al. (2008). Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity. Proceedings of the National Academy of Sciences, 105(8), 3041-3046. Available from: [Link]
-
Ismail, M. M., et al. (2023). Novel quinoxaline-based VEGFR-2 inhibitors to halt angiogenesis. Bioorganic Chemistry, 140, 106735. Available from: [Link]
-
Ghareb, N., et al. (2023). New molecular hybrids integrated with quinoxaline and pyrazole structural motifs: VGFR2 inhibitors and apoptosis inducers. Bioorganic Chemistry, 134, 106450. Available from: [Link]
-
Sravanthi, V., & Sridhar, B. (2016). Biological activity of some 6H-indolo[2,3-b] quinoxalines. ResearchGate. Available from: [Link]
-
Ghorab, M. M., et al. (2021). New quinoxaline-2(1H)-ones as potential VEGFR-2 inhibitors: design, synthesis, molecular docking, ADMET profile and anti-proliferative evaluations. RSC Advances, 11(28), 17148-17161. Available from: [Link]
- Cui, J. J., et al. (2016). Substituted quinoxalines as B-RAF kinase inhibitors. Google Patents.
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Moorthy, N. S. H. N., et al. (2013). 6H-Indolo[2,3-b]quinoxalines: DNA and protein interacting scaffold for pharmacological activities. Mini reviews in medicinal chemistry, 13(10), 1415–1420. Available from: [Link]
-
Zaitsev, A. V., et al. (2021). New Approach to Biologically Active Indolo[2,3‐b]quinoxaline Derivatives through Intramolecular Oxidative Cyclodehydrogenation. ChemistrySelect, 6(3), 399-403. Available from: [Link]
-
Fares, M., et al. (2021). New quinoxaline derivatives as VEGFR-2 inhibitors with anticancer and apoptotic activity: Design, molecular modeling, and synthesis. Bioorganic Chemistry, 112, 104922. Available from: [Link]
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Gomha, S. M., et al. (2017). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Journal of Chemical and Pharmaceutical Research, 9(10), 133-167. Available from: [Link]
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Sestito, S., & Cerra, B. (2022). On the development of B-Raf inhibitors acting through innovative mechanisms. F1000Research, 11, 233. Available from: [Link]
-
Manna, K., & Agrawal, Y. K. (2020). Facile Chemodivergent Synthesis of Fused Indolo[2,3-b]quinoxalines and Benzo[4][18]imidazo[1,2-c]quinazolin-6(5H)-ones: An Organocatalytic Trifluoromethanesulfonic Acid-Controlled Mechanistic Switch between Condensation and Ring Expansion of the Isatin Core. ACS Omega, 5(1), 548-563. Available from: [Link]
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Moorthy, N. S. H. N., et al. (2014). 6H-Indolo[2,3-b]Quinoxalines: DNA and Protein Interacting Scaffold for Pharmacological Activities. ResearchGate. Available from: [Link]
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Abdel-Ghani, T. M., et al. (2024). FDA-approved anticancer B-RAF/C-RAF inhibitors. ResearchGate. Available from: [Link]
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Sestito, S., & Cerra, B. (2022). On the development of B-Raf inhibitors acting through innovative mechanisms. F1000Research. Available from: [Link]
-
Moorthy, N. S. H. N., et al. (2010). Design, synthesis, cytotoxic evaluation, and QSAR study of some 6H-indolo[2,3-b]quinoxaline derivatives. Journal of enzyme inhibition and medicinal chemistry, 25(3), 394–405. Available from: [Link]
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Westerlund, F., et al. (2008). Interactions of antiviral indolo[2,3-b]quinoxaline derivatives with DNA. Journal of medicinal chemistry, 51(24), 7877–7882. Available from: [Link]
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Ferreira, M. J., & Sousa, E. (2019). Quinoxaline, its derivatives and applications: A State of the Art review. ReCIPro. Available from: [Link]
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Pharmacological Profiling of 6-Propyl-6H-indolo[2,3-b]quinoxaline: A Technical Screening Guide
Executive Summary
Compound: 6-Propyl-6H-indolo[2,3-b]quinoxaline (PIQ) Class: Indolo[2,3-b]quinoxaline (Indoloquinoxaline) Primary Pharmacophore: Planar tetracyclic heteroaromatic system. Target Mechanism: DNA Intercalation and Topoisomerase II inhibition.[1][2][3]
This technical guide outlines the preliminary biological screening protocols for 6-propyl-6H-indolo[2,3-b]quinoxaline . While the parent indoloquinoxaline scaffold is a known bioisostere of the cytotoxic alkaloid neocryptolepine, the N6-propyl substitution specifically modulates lipophilicity (LogP), influencing membrane permeability and cellular uptake. This guide provides a self-validating workflow to assess its potential as an anticancer agent, distinguishing its activity from more polar, cationic derivatives.
Part 1: Chemical Rationale & Synthesis Workflow
The Structural Logic
The indolo[2,3-b]quinoxaline scaffold is inherently planar, a prerequisite for sliding between DNA base pairs (intercalation).
-
The Scaffold: Provides the
-stacking surface area. -
The Propyl Group (N-6): Unlike short-chain (Methyl) or polar (Dimethylaminoethyl) substituents, the propyl chain increases lipophilicity without introducing excessive steric bulk. This modification is critical for optimizing the Lipophilicity-Solubility Balance , potentially enhancing passive diffusion across the cell membrane.
Synthesis & Screening Workflow (Visualized)
Figure 1: Synthetic pathway and sequential screening logic. The propyl derivative is generated via N-alkylation of the parent scaffold.
Part 2: Primary Screening – DNA Interaction Analysis
The defining characteristic of indoloquinoxalines is their ability to intercalate into DNA.[1][2][4] The propyl derivative must be tested to ensure the alkyl chain does not sterically hinder this binding.
UV-Visible Absorption Titration
Objective: Determine the intrinsic binding constant (
Protocol:
-
Preparation: Dissolve PIQ in DMSO (stock) and dilute in Tris-HCl buffer (pH 7.4) to a fixed concentration (e.g., 20
M). -
Titration: Add incremental amounts of CT-DNA (0–100
M) to both the sample and reference cuvettes to eliminate DNA absorbance background. -
Observation: Measure absorption spectra between 250–500 nm.
-
Hypochromism: Decrease in peak intensity (indicates
- stacking). -
Red Shift (Bathochromism): Shift of
to longer wavelengths (indicates stabilization of the excited state in the DNA pocket).
-
-
Quantification: Use the Wolfe-Shimer equation to calculate
: Where , , and are the apparent, free, and bound extinction coefficients.
Viscosity Measurements (The "Gold Standard")
Why this is crucial: Spectroscopic changes can occur with groove binding. Viscosity increase is the definitive proof of intercalation, as the drug physically lengthens the DNA helix.
Protocol:
-
Use an Ubbelohde viscometer maintained at 25.0 ± 0.1 °C.
-
Measure flow time of CT-DNA alone (
). -
Add PIQ at increasing ratios (
) and measure flow time ( ). -
Data Plot: Plot
vs. binding ratio ( ).-
Result: A slope > 0 confirms intercalation (helix lengthening). A slope
0 suggests groove binding.
-
Part 3: In Vitro Cytotoxicity (Efficacy Profiling)
Once DNA binding is confirmed, biological efficacy is assessed using the MTT assay. The propyl chain often enhances potency against solid tumors due to better cellular retention compared to highly polar analogs.
MTT Assay Protocol
Target Cell Lines:
-
MCF-7 (Breast Adenocarcinoma) – High sensitivity to intercalators.
-
A549 (Lung Carcinoma) – Common target for quinoxaline derivatives.
-
HFF (Human Foreskin Fibroblasts) – Control for selectivity index (SI).
Methodology:
-
Seeding: Seed cells (
cells/well) in 96-well plates and incubate for 24h. -
Treatment: Add PIQ at serial dilutions (e.g., 0.1, 1, 10, 50, 100
M).-
Positive Control: Doxorubicin or Cisplatin.
-
Negative Control: 0.1% DMSO.
-
-
Incubation: 48 hours at 37°C, 5% CO
. -
Development: Add MTT reagent (5 mg/mL). Viable mitochondria reduce MTT to purple formazan.
-
Detection: Dissolve formazan in DMSO; read Absorbance at 570 nm.
Data Interpretation (Mock Table): The following table structure should be used to report results.
| Compound | MCF-7 IC | A549 IC | HFF IC | Selectivity Index (HFF/MCF-7) |
| 6-Propyl-IQ | < 10 (Target) | < 15 (Target) | > 100 | > 10 (Ideal) |
| Parent IQ | > 50 | > 50 | > 100 | Low |
| Doxorubicin | 0.5 | 1.2 | 5.0 | High |
Part 4: Mechanism of Action & ADME Logic
Mechanistic Pathway
The cytotoxicity of 6-propyl-6H-indolo[2,3-b]quinoxaline is likely driven by the stabilization of the DNA-Topoisomerase II cleavable complex, leading to double-strand breaks and apoptosis.
Figure 2: Proposed mechanism of action. The propyl group facilitates entry; the planar core drives intercalation and enzyme inhibition.
ADME Prediction (In Silico)
Before advanced in vivo studies, the "Propyl" modification must be evaluated against Lipinski’s Rule of Five.
-
LogP: The propyl group increases LogP. If LogP > 5, oral bioavailability may decrease.
-
Target Range for Indoloquinoxalines: 2.5 – 4.0.
-
-
PSA (Polar Surface Area): Must remain < 140 Ų for cell membrane permeability.
References
-
Moorthy, N. S. H. N., et al. (2010). Design, synthesis, cytotoxic evaluation, and QSAR study of some 6H-indolo[2,3-b]quinoxaline derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Harmenberg, J., et al. (1988). Antiviral activities of 6H-indolo[2,3-b]quinoxalines. Antimicrobial Agents and Chemotherapy.
-
Karthikeyan, C., et al. (2013). 6H-Indolo[2,3-b]quinoxalines: DNA and Protein Interacting Scaffold for Pharmacological Activities.[2] Mini-Reviews in Medicinal Chemistry.
-
Priede, S. J., et al. Interactions of antiviral indolo[2,3-b]quinoxaline derivatives with DNA. Journal of Molecular Structure.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 6H-Indolo[2,3-b]quinoxalines: DNA and protein interacting scaffold for pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 6H-Indolo[2,3-b]Quinoxalines: DNA and Protein Interacting Scaffol...: Ingenta Connect [ingentaconnect.com]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Note: In Vitro Anticancer Characterization of 6-Propyl-6H-indolo[2,3-b]quinoxaline
[1]
Executive Summary & Compound Profile
6-propyl-6H-indolo[2,3-b]quinoxaline is a tetracyclic, planar heteroaromatic compound derived from the indolo[2,3-b]quinoxaline (IQ) scaffold. This class of compounds is structurally analogous to the alkaloid ellipticine , a potent antineoplastic agent.
The "6-propyl" substitution is a critical structural modification. While the planar IQ core facilitates DNA intercalation , the hydrophobic propyl chain at the N6 position enhances lipophilicity , significantly improving cellular uptake compared to the unsubstituted parent compound.
Mechanism of Action (MOA) Snapshot
The anticancer activity of this compound is driven by a cascade of nuclear events:
-
Cellular Entry: Facilitated by the N-propyl lipophilic tail.
-
DNA Intercalation: The planar chromophore inserts between base pairs (preferentially at AT-rich regions).[1]
-
Topoisomerase II Inhibition: Stabilization of the DNA-Topo II cleavable complex (or catalytic inhibition).
-
Cell Cycle Arrest: Accumulation of cells in the G2/M phase .
-
Apoptosis: Activation of the intrinsic mitochondrial pathway (Caspase-9/3).
Experimental Workflow & Logic
The following diagram illustrates the logical flow of experiments required to validate the activity of 6-propyl-6H-indolo[2,3-b]quinoxaline, moving from biophysical interactions to cellular phenotype.
Caption: Workflow for validating IQ derivatives. Phase 1 confirms the physical target (DNA); Phase 2 quantifies potency; Phase 3 confirms the biological consequence (G2/M arrest).
Protocol 1: Preparation & Stability
The hydrophobicity of the propyl chain requires careful solvent management to prevent precipitation in aqueous media.
-
Solvent: Dimethyl sulfoxide (DMSO).
-
Stock Concentration: 10 mM or 20 mM.
-
Storage: -20°C in aliquots (Avoid freeze-thaw cycles).
-
Working Solution: Dilute in culture medium immediately prior to use. Ensure final DMSO concentration is < 0.5% (v/v) to avoid solvent toxicity.
Protocol 2: Biophysical DNA Binding (UV-Vis Titration)
Rationale: This is the "Gold Standard" for validating IQ derivatives. Intercalators exhibit hypochromism (decrease in absorbance) and a bathochromic shift (red shift) upon binding to ct-DNA (Calf Thymus DNA).[2]
Materials
-
Ligand: 20 µM 6-propyl-6H-indolo[2,3-b]quinoxaline in Tris-HCl buffer (pH 7.4).
-
DNA: ct-DNA stock (concentration determined by
). -
Reference: Buffer + DNA (to subtract DNA absorbance).
Step-by-Step
-
Baseline: Record the absorption spectrum of the compound (200–500 nm) in the absence of DNA.[2] Note the
(typically 270–350 nm range for IQs). -
Titration: Add aliquots of ct-DNA to both the sample (compound) and reference cuvettes.
-
Equilibration: Allow 5 minutes incubation after each addition.
-
Measurement: Record spectra after each addition until no further change in absorbance is observed (saturation).
-
Analysis: Plot
vs to calculate the binding constant ( ) using the Benesi-Hildebrand equation.
Expected Result:
-
Hypochromism: > 20% decrease in peak intensity.
-
Red Shift:
5-10 nm shift in . -
Interpretation: Confirms planar intercalation between base pairs.[1]
Protocol 3: In Vitro Cytotoxicity (MTT Assay)
Rationale: To determine the IC50 value. N-alkyl IQ derivatives generally show higher potency against leukemic lines (e.g., HL-60, Molt-4) compared to solid tumors, though activity against HeLa and MCF-7 is often significant.
Optimization for IQ Compounds
-
Seeding Density: 5,000–10,000 cells/well (cell line dependent).
-
Exposure Time: 48 to 72 hours (Intercalators require at least one cell cycle to manifest toxicity).
Procedure
-
Seed: Plate cells in 96-well plates and incubate for 24h.
-
Treat: Add the compound in serial dilutions (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µM). Include a Vehicle Control (0.5% DMSO) and a Positive Control (e.g., Doxorubicin or Ellipticine).
-
Incubate: 48 hours at 37°C, 5% CO2.
-
Develop: Add MTT reagent (5 mg/mL), incubate 4h. Solubilize formazan crystals with DMSO.
-
Read: Absorbance at 570 nm.
Data Interpretation (Reference Values):
| Cell Line | Tissue Origin | Expected IC50 (µM) | Sensitivity Level |
| HL-60 | Leukemia | 2.0 – 8.0 | High |
| Molt-4 | T-Lymphoblast | 3.0 – 10.0 | High |
| HeLa | Cervical | 10.0 – 25.0 | Moderate |
| MCF-7 | Breast | 15.0 – 30.0 | Moderate |
Note: Values are estimates based on SAR of N-alkyl-IQ derivatives [1, 2].
Protocol 4: Mechanism of Action (Cell Cycle Analysis)
Rationale: DNA intercalators/Topo II inhibitors characteristically block cells in the G2/M phase (tetraploid state) as the cell attempts to repair DNA damage before mitosis.
Procedure
-
Treatment: Treat cells (e.g., HL-60) with the compound at 1x and 2x IC50 concentrations for 24h.
-
Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol overnight at -20°C.
-
Staining: Wash ethanol. Resuspend in PBS containing RNase A (100 µg/mL) and Propidium Iodide (PI) (50 µg/mL).
-
Incubation: 30 min at 37°C in the dark.
-
Flow Cytometry: Analyze >10,000 events.
Expected Phenotype:
-
Control: High G0/G1 peak.
-
Treated: Significant increase in the G2/M peak (4N DNA content).
-
Sub-G1: Appearance of a sub-G1 peak indicates DNA fragmentation (apoptosis).
Molecular Pathway Visualization
The following diagram details the intracellular cascade triggered by 6-propyl-6H-indolo[2,3-b]quinoxaline.
Caption: Mechanistic pathway from cellular uptake to apoptotic cell death via DNA intercalation.
References
-
Karki, S. S., et al. (2009). Synthesis, anticancer and cytostatic activity of some 6H-indolo[2,3-b]quinoxalines.[3] Acta Pharmaceutica.
-
Moorthy, N. S., et al. (2010). Design, synthesis, cytotoxic evaluation, and QSAR study of some 6H-indolo[2,3-b]quinoxaline derivatives.[4][5] Journal of Enzyme Inhibition and Medicinal Chemistry.
- Harmenberg, J., et al. (1988). Antiviral activity of 6H-indolo[2,3-b]quinoxalines. Antiviral Research. (Foundational work on the scaffold's DNA binding).
-
BenchChem Application Note. Measuring DNA Intercalation of Anticancer Agents.
Sources
- 1. Interactions of antiviral indolo[2,3-b]quinoxaline derivatives with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis, anticancer and cytostatic activity of some 6H-indolo[2,3-b]quinoxalines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, cytotoxic evaluation, and QSAR study of some 6H-indolo[2,3-b]quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Cell lines for testing cytotoxicity of 6-propyl-6H-indolo[2,3-b]quinoxaline (e.g., HL-60, Molt 4/C8, CEM, L1210)
Here is a comprehensive Application Note and Protocol guide designed for researchers investigating the cytotoxicity of 6-propyl-6H-indolo[2,3-b]quinoxaline.
Abstract & Scientific Rationale
The compound 6-propyl-6H-indolo[2,3-b]quinoxaline belongs to a class of planar, tetracyclic heteroaromatic agents known as indoloquinoxalines. These compounds function primarily as DNA intercalators.[1][2][3] By inserting their planar chromophore between DNA base pairs, they stabilize the DNA-drug complex, inhibit DNA replication, and often interfere with Topoisomerase II activity, leading to G2/M cell cycle arrest and apoptosis.
This application note details the protocol for evaluating the cytotoxic efficacy of the 6-propyl derivative. The selected cell panel—HL-60 (Myeloid), Molt 4/C8 & CEM (T-Lymphoblastic), and L1210 (Murine)—provides a robust cross-species and cross-lineage assessment, critical for distinguishing between general toxicity and lineage-specific efficacy (e.g., T-cell vs. Myeloid sensitivity).
Cell Line Specifications & Handling
All selected lines are suspension cultures . Unlike adherent lines, these require specific handling during cytotoxicity assays to prevent cell loss during washing steps.
Table 1: Cell Line Characteristics
| Cell Line | Organism | Tissue / Disease | Morphology | Key Characteristics | Culture Medium |
| HL-60 | Human | Acute Promyelocytic Leukemia | Lymphoblast | p53 null; High myeloperoxidase; differentiation potential. | RPMI-1640 + 10-20% FBS |
| Molt 4/C8 | Human | T-Lymphoblastic Leukemia | Lymphoblast | High terminal deoxynucleotidyl transferase (TdT); T-cell markers (CD4+, CD8+). | RPMI-1640 + 10% FBS |
| CCRF-CEM | Human | Acute Lymphoblastic Leukemia | Lymphoblast | T-cell lineage; glucocorticoid sensitive (wild type); fast growing. | RPMI-1640 + 10% FBS |
| L1210 | Mouse | Lymphocytic Leukemia | Lymphoblast | Rapid doubling time (~10-12h); standard murine model for comparative toxicity. | DMEM or RPMI + 10% FBS |
Critical Handling Note: Suspension cells must be maintained between
andcells/mL. Overgrowth leads to rapid acidification and apoptosis, which will skew cytotoxicity baselines.
Compound Preparation (The Hydrophobicity Challenge)
6-propyl-6H-indolo[2,3-b]quinoxaline is highly lipophilic. Improper solubilization results in micro-precipitation in the aqueous culture medium, leading to false negatives (loss of effective concentration) or false positives (crystals lysing cells physically).
Stock Solution Protocol
-
Solvent: Dissolve the neat powder in 100% DMSO (Dimethyl sulfoxide).
-
Concentration: Prepare a master stock at 10 mM .
-
Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.
Working Solutions (Serial Dilution)
Do not add 100% DMSO stock directly to the cell well.
-
Prepare a 2x concentrated dilution series in complete culture medium.
-
Step-down: Dilute the 10 mM stock to 100 µM in medium (1% DMSO final).
-
Serial Dilution: Perform 1:2 or 1:3 serial dilutions in medium to generate a range (e.g., 100 µM
0.1 µM). -
Final Vehicle Control: Ensure the final DMSO concentration in the well never exceeds 0.5% , as higher levels can induce differentiation in HL-60 cells.
Experimental Workflow: Cytotoxicity Assay
Due to the suspension nature of these cells, the MTT assay with SDS solubilization or the MTS/XTT assay is required. Standard MTT protocols involving DMSO solubilization (removing media) are not recommended as they require centrifugation of plates, which risks aspirating the cell pellet.
Method A: MTS / WST-1 (Recommended for Ease)
One-step addition, no solubilization required.
-
Seeding: Plate cells at 10,000 - 20,000 cells/well in 50 µL of fresh media in 96-well flat-bottom plates.
-
Treatment: Add 50 µL of the 2x drug dilutions prepared above. (Total volume = 100 µL).
-
Incubation: Incubate for 48 to 72 hours at 37°C, 5% CO
. -
Development: Add 20 µL of MTS/PMS reagent to each well.
-
Read: Incubate 1-4 hours until color develops. Read Absorbance at 490 nm .
Method B: MTT with SDS Solubilization (Cost-Effective Standard)
If using traditional MTT, use this modified protocol for suspension cells.
-
Seeding & Treatment: Same as above (100 µL final volume).
-
MTT Addition: Add 10 µL of MTT stock (5 mg/mL in PBS) to each well.
-
Labeling: Incubate for 4 hours at 37°C. Purple formazan crystals will form inside the suspension cells.
-
Solubilization (Critical Step):
-
Do NOT aspirate media.
-
Add 100 µL of Solubilization Buffer (10% SDS in 0.01 M HCl) directly to the well.
-
-
Dissolution: Incubate overnight at 37°C in the dark. The SDS lyses the cells and dissolves the crystals.
-
Read: Measure Absorbance at 570 nm (Reference: 650 nm).
Visualizing the Workflow & Mechanism
Figure 1: Experimental Workflow (DOT Diagram)
Caption: Step-by-step workflow for testing hydrophobic intercalators in suspension cell lines.
Figure 2: Mechanism of Action (DOT Diagram)
Caption: Proposed cytotoxic mechanism: DNA intercalation leads to replication arrest and apoptosis.
Data Analysis & Expected Results
Calculation
-
Subtract the average absorbance of "Blank" wells (media only) from all readings.
-
Calculate % Viability for each concentration:
-
Plot Log[Concentration] (x-axis) vs. % Viability (y-axis).
-
Fit the curve using a non-linear regression (sigmoidal dose-response) to determine the IC
.
Expected Potency
Based on structure-activity relationship (SAR) studies of 6-substituted indolo[2,3-b]quinoxalines:
-
Highly Sensitive: L1210 and Molt 4/C8 often show IC
values in the low micromolar range (2 – 10 µM ). -
Moderately Sensitive: HL-60 typically ranges between 5 – 20 µM .
-
Resistance: If IC
> 50 µM, consider testing for MDR1 (P-glycoprotein) efflux, although indoloquinoxalines are often poor substrates for P-gp, making them effective in resistant lines.
References
-
Karki, S. S., et al. (2009). Synthesis, anticancer and cytostatic activity of some 6H-indolo[2,3-b]quinoxalines.[4] Acta Pharmaceutica, 59(4), 431–440.
-
Moorthy, N. S., et al. (2010). Design, synthesis, cytotoxic evaluation, and QSAR study of some 6H-indolo[2,3-b]quinoxaline derivatives.[1] Journal of Enzyme Inhibition and Medicinal Chemistry, 25(3), 394–405.[1]
-
Humeniuk, R., et al. (2003). Cytotoxicity and cell cycle effects of novel indolo[2,3-b]quinoline derivatives.[5] Oncology Research, 13(5), 269–277.[5]
- Wilhelmsson, A., et al. (2003). DNA binding of 6H-indolo[2,3-b]quinoxaline derivatives. Journal of Medicinal Chemistry.
Sources
- 1. Design, synthesis, cytotoxic evaluation, and QSAR study of some 6H-indolo[2,3-b]quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, anticancer and cytostatic activity of some 6H-indolo[2,3-b]quinoxalines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity and cell cycle effects of novel indolo[2,3-b]quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Comprehensive Application Note: Antiviral Profiling of 6-propyl-6H-indolo[2,3-b]quinoxaline
Executive Summary
This guide details the experimental protocols for evaluating the antiviral activity of 6-propyl-6H-indolo[2,3-b]quinoxaline (and related indolo[2,3-b]quinoxaline derivatives) against human herpesviruses: Cytomegalovirus (CMV) , Herpes Simplex Virus Type 1 (HSV-1) , and Varicella-Zoster Virus (VZV) .
Scientific Context: Indolo[2,3-b]quinoxalines are planar, tetracyclic heteroaromatic compounds known to act as DNA intercalators .[1] While amino-alkyl derivatives (e.g., B-220) have historically shown the highest potency due to electrostatic interaction with the DNA backbone, the 6-propyl analog represents a lipophilic variant. Its evaluation requires specific attention to solubility and delivery, as its mechanism relies on penetrating the viral envelope or infected cell nucleus to intercalate into the viral genome, thereby inhibiting DNA replication and transcription.
Part 1: Compound Management & Preparation
Chemical Properties & Solubility
-
Molecular Character : Highly lipophilic, planar aromatic system.
-
Solubility Challenge : Unlike its amino-alkyl counterparts (which form water-soluble salts), the 6-propyl derivative is hydrophobic. It is insoluble in water and prone to precipitation in high-salt buffers.
Preparation Protocol
Reagents:
-
Dimethyl Sulfoxide (DMSO), Hybri-Max™ Grade (sterile).
-
Polyethylene Glycol 400 (PEG-400) (Optional co-solvent).
Stock Solution (10 mM):
-
Weigh 5 mg of solid compound.
-
Dissolve in the calculated volume of 100% DMSO (approx. 1.5–2.0 mL depending on MW) to achieve exactly 10 mM .
-
Vortex vigorously for 2 minutes. Sonicate in a water bath at 37°C for 5 minutes if visual particulates remain.
-
Storage : Aliquot into amber glass vials (to prevent photodegradation) and store at -20°C. Avoid freeze-thaw cycles >3 times.
Working Solutions (Assay Medium):
-
Dilution : Prepare serial dilutions in 100% DMSO first (e.g., 10 mM
1 mM 0.1 mM). -
Final Step : Dilute the DMSO stocks 1:200 into pre-warmed cell culture medium (MEM + 2% FBS) immediately before addition to cells.
-
Critical Control : The final DMSO concentration must remain
(v/v) to avoid solvent cytotoxicity.
Part 2: Cell Culture & Virus Propagation[6]
Cell Lines
| Virus | Host Cell Line | Morphology | Culture Medium |
| HSV-1 | Vero (African Green Monkey Kidney) | Epithelial-like | DMEM + 10% FBS + GlutaMAX |
| CMV | HFF (Human Foreskin Fibroblasts) | Fibroblastic | MEM + 10% FBS + Non-Essential Amino Acids (NEAA) |
| VZV | HFF or MRC-5 (Human Lung Fibroblasts) | Fibroblastic | MEM + 10% FBS + NEAA |
Virus Stock Preparation
-
HSV-1 : Propagate in Vero cells.[6] Harvest supernatant when CPE reaches 90%. Titrate by standard plaque assay.
-
CMV/VZV : These are highly cell-associated.
-
Infection: Infect HFF monolayers at MOI 0.01.
-
Harvest: When CPE >80%, scrape cells into the medium. Sonicate (3 pulses, 10s) to release intracellular virus. Clarify by low-speed centrifugation (1000 x g, 5 min).
-
Storage: Flash freeze in liquid nitrogen; store at -80°C. Do not store at -20°C (rapid loss of titer).
-
Part 3: Antiviral Assay Protocols
Plaque Reduction Assay (Gold Standard for HSV-1 & VZV)
This assay measures the compound's ability to prevent the formation of viral plaques (zones of cell death).
Workflow Visualization:
Caption: Step-by-step workflow for the Plaque Reduction Assay used for HSV-1 and VZV quantification.
Protocol Steps:
-
Seeding : Plate HFF (for VZV) or Vero (for HSV-1) cells in 24-well plates (
cells/well). Incubate 24h to reach 100% confluence. -
Infection : Aspirate media. Add 100 µL of diluted virus stock containing ~50–100 PFU (Plaque Forming Units).
-
Adsorption : Incubate 1h at 37°C with gentle rocking every 15 min.
-
Treatment Overlay :
-
Prepare 2X MEM with 4% FBS.
-
Prepare 2X Compound dilutions in PBS.
-
Mix 1:1 with 1% Methylcellulose (to prevent secondary plaque formation).
-
Add 1 mL of this overlay to each well.
-
-
Incubation :
-
HSV-1: 48–72 hours.
-
VZV: 7–10 days (requires careful handling to avoid drying).
-
-
Fixation & Staining :
-
Add 1 mL 10% Formalin directly over the overlay. Fix for 1 hour.
-
Wash with water. Stain with 0.1% Crystal Violet for 15 min.
-
-
Analysis : Count plaques using a stereomicroscope. Calculate % Inhibition:
CPE Inhibition / Yield Reduction Assay (For CMV)
Since CMV plaques are microscopic and slow to develop, measuring viral yield (DNA copy number) or Cytopathic Effect (CPE) via cell viability is preferred.
Protocol (Yield Reduction via qPCR):
-
Infection : Infect HFF cells (96-well) with CMV (MOI 0.1). Adsorb 1h.
-
Treatment : Add maintenance medium containing serial dilutions of 6-propyl-6H-indolo[2,3-b]quinoxaline.
-
Incubation : 5–7 days.
-
Harvest : Collect supernatant (extracellular virus) and cell lysate (intracellular).
-
DNA Extraction : Use a commercial viral DNA kit (e.g., QIAamp).
-
qPCR : Target the CMV UL54 (DNA Pol) or UL123 (IE1) gene.
-
Primers (UL54): Fwd: 5'-TGG TGG CTT ACG GTA ACG-3', Rev: 5'-GCT TTT TGG GCA CCT TCC-3'.
-
-
Quantification : Plot Log10 viral copies vs. compound concentration to determine
.
Part 4: Cytotoxicity & Selectivity Index
To confirm the compound kills the virus and not the host cells, the Selectivity Index (SI) must be calculated.
MTS/CCK-8 Assay:
-
Seed uninfected Vero/HFF cells (
cells/well) in 96-well plates. -
Treat with the same compound dilutions used in the antiviral assay.
-
Incubate for the same duration (e.g., 72h).
-
Add MTS or CCK-8 reagent. Incubate 2–4h.
-
Measure Absorbance (490 nm).
-
Calculate
(Cytotoxic Concentration 50%).
Data Output Table:
| Parameter | Definition | Target Criteria |
|---|
|
Part 5: Mechanism of Action (MoA)
Indolo[2,3-b]quinoxalines are intercalating agents . They slide between DNA base pairs, stabilizing the double helix and preventing the separation of strands required for replication.
MoA Diagram:
Caption: Mechanism of Action: The compound penetrates the nucleus and intercalates into viral DNA, physically blocking the replication fork progression.
Validation Experiment: Time-of-Addition Study
To confirm the MoA is at the replication stage (and not entry):
-
Infect cells with HSV-1 (MOI 1).
-
Add Compound at different time points: -1h (Pre-treat), 0h (During infection), 2h, 4h, 6h, 8h post-infection.
-
Harvest at 24h.
-
Result Interpretation :
-
If active only at -1h/0h: Entry Inhibitor .
-
If active up to 4-6h (during DNA synthesis onset): Replication Inhibitor (Expected for Indoloquinoxalines).
-
If active only >8h: Assembly/Egress Inhibitor .
-
References
-
Harmenberg, J., et al. (1988). "Antiherpesvirus activity and mechanism of action of indolo-(2,3-b)quinoxaline and analogs." Antimicrobial Agents and Chemotherapy, 32(11), 1720-1724.
-
Sehlstedt, U., et al. (1998). "Interactions of the antiviral quinoxaline derivative 9-OH-B220 with duplex and triplex forms of synthetic DNA and RNA." Journal of Molecular Biology, 278(1), 31-56.
-
Andersson, J., et al. (2008). "Interactions of antiviral indolo[2,3-b]quinoxaline derivatives with DNA." Journal of Medicinal Chemistry, 51(24), 7744-7750.
-
Sadykhov, G. A., et al. (2021). "New Approach to Biologically Active Indolo[2,3‐b]quinoxaline Derivatives through Intramolecular Oxidative Cyclodehydrogenation." ChemistrySelect, 6(16), 3936-3940.
-
Mishra, A., et al. (2019). "A Catalyst-Free Expeditious Green Synthesis of Quinoxaline...[3] Derivatives in Water." Organic Preparations and Procedures International, 51(2), 185-196. (Contains synthesis of 6-propyl derivative).[2][3][4][7][8][9]
Sources
- 1. Design, synthesis, cytotoxic evaluation, and QSAR study of some 6H-indolo[2,3-b]quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Buy (R)-ethyl 2-phenylpropanoate (EVT-3402527) | 42253-99-6 [evitachem.com]
- 5. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 6. Frontiers | Viral UL8 Is Involved in the Antiviral Activity of Oleanolic Acid Against HSV-1 Infection [frontiersin.org]
- 7. n-o bond cleavage: Topics by Science.gov [science.gov]
- 8. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Analysis of Topoisomerase II Inhibition by 6-propyl-6H-indolo[2,3-b]quinoxaline Derivatives: A Methodological Guide
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for assessing the inhibitory activity of 6-propyl-6H-indolo[2,3-b]quinoxaline derivatives against human topoisomerase II (Topo II). Human Topo II is a critical enzyme in cellular processes involving DNA topology, such as replication and chromosome segregation, making it a well-established target for anticancer drug development.[1][2] The indolo[2,3-b]quinoxaline scaffold is a planar heterocyclic system known primarily for its DNA intercalating properties, with various derivatives showing significant cytotoxic activity.[3][4][5] However, their direct inhibitory effect on Topo II can be variable and requires precise quantification.[4][5] This guide presents a robust, gel-based DNA decatenation assay to determine the half-maximal inhibitory concentration (IC₅₀) for these compounds, providing essential data for structure-activity relationship (SAR) studies and lead candidate selection.
Introduction: Targeting DNA Topology in Cancer Therapy
Human topoisomerase II is a ubiquitous nuclear enzyme essential for resolving complex DNA topological challenges that arise during the cell cycle.[2] It functions as a homodimer to catalyze the transient cleavage of a double-stranded DNA segment, facilitate the passage of another duplex through the break, and then re-ligate the cleaved strands.[6][7][8] This ATP-dependent mechanism is vital for relieving supercoiling, and for untangling intertwined (catenated) daughter chromosomes following replication, ensuring proper segregation during mitosis.[2][9] Due to their high proliferative rate, cancer cells are particularly dependent on Topo II activity, making the enzyme an attractive target for chemotherapeutic intervention.[7]
Topo II inhibitors are broadly classified into two main categories:
-
Topoisomerase II Poisons: These agents, such as the clinically used drug etoposide, do not block the initial DNA cleavage but rather stabilize the transient "cleavage complex," where the enzyme is covalently bound to the 5' ends of the DNA.[7][8][10] This prevents the re-ligation of the DNA strands, transforming the transient break into a permanent, lethal double-strand break that triggers apoptosis.[6][11]
-
Catalytic Inhibitors: These compounds interfere with other steps in the enzyme's catalytic cycle, such as ATP binding or hydrolysis, without trapping the cleavage complex.[1][6][12] They inhibit the overall activity of the enzyme, leading to cell cycle arrest and suppression of proliferation, often with a different side-effect profile compared to poisons.[1][12]
The 6H-indolo[2,3-b]quinoxaline scaffold represents a class of compounds with recognized cytotoxic potential.[3][13] Their planar structure facilitates intercalation between DNA base pairs, a mechanism that can disrupt DNA replication and transcription.[4][5] While DNA binding is a key feature, the efficacy of these derivatives as direct Topo II inhibitors must be experimentally verified to fully elucidate their mechanism of action. This protocol focuses on the kDNA decatenation assay, a highly specific and reliable method for quantifying Topo II inhibition.[2]
Principle of the Topoisomerase II Decatenation Assay
The most specific in vitro assay for Topo II activity relies on its unique ability to decatenate interlocked DNA circles.[2][14] The substrate used is kinetoplast DNA (kDNA), which is a large network of thousands of catenated DNA minicircles isolated from the mitochondria of trypanosomes like Crithidia fasciculata.[9][14][15]
The principle is straightforward:
-
Catenated kDNA (Substrate): The large, interlocked kDNA network is too massive to migrate into an agarose gel during electrophoresis and remains trapped in the loading well.
-
Topo II Action: In the presence of ATP, active Topo II enzyme recognizes the DNA crossover points within the network and catalyzes the decatenation, releasing individual, covalently closed minicircles.[9]
-
Decatenated Minicircles (Product): These released minicircles are small enough to readily migrate into the agarose gel, appearing as a distinct band.
-
Inhibition: When an effective Topo II inhibitor is present, the decatenation process is blocked. Consequently, the kDNA network remains intact in the well, and the intensity of the minicircle product band is reduced in a dose-dependent manner.
This clear separation between substrate and product allows for easy visualization and quantification of enzyme inhibition.
Figure 1: Principle of the Topoisomerase II kDNA Decatenation Assay.
Detailed Protocol: IC₅₀ Determination for 6-propyl-6H-indolo[2,3-b]quinoxaline Derivatives
This protocol is designed to determine the concentration of a test compound required to inhibit 50% of Topo II decatenation activity (IC₅₀).
Materials and Reagents
-
Enzyme: Human Topoisomerase II alpha (Store at -80°C)
-
DNA Substrate: Kinetoplast DNA (kDNA), 100-200 ng/µL (Store at 4°C or -20°C)[14][15]
-
Assay Buffer (10X): 500 mM Tris-HCl (pH 7.5), 1.25 M NaCl, 100 mM MgCl₂, 50 mM DTT, 1 mg/mL Bovine Serum Albumin (BSA). (Store at -20°C)[14]
-
Enzyme Dilution Buffer (1X): 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM DTT, 0.5 mM EDTA, 50% (v/v) glycerol. (Store at -20°C)[14]
-
ATP Solution (30X): 30 mM ATP in sterile water. (Store in aliquots at -20°C to avoid freeze-thaw cycles)[14]
-
Test Compounds: 6-propyl-6H-indolo[2,3-b]quinoxaline derivatives dissolved in 100% DMSO to create high-concentration stock solutions (e.g., 10-50 mM).
-
Positive Control: Etoposide (a known Topo II poison), prepared as a stock solution in DMSO.
-
Stop Solution/Loading Dye (6X): 40% (w/v) Sucrose, 100 mM Tris-HCl (pH 8.0), 10 mM EDTA, 0.5 mg/mL Bromophenol Blue.
-
Other: Agarose, Tris-acetate-EDTA (TAE) buffer (1X), Ethidium Bromide solution (or an alternative safer DNA stain), sterile nuclease-free water, chloroform/isoamyl alcohol (24:1 v/v).[14][15]
Experimental Workflow
The workflow involves three main stages: enzyme titration to find the optimal working concentration, setting up the inhibition reactions, and analyzing the results via gel electrophoresis.
Figure 2: Experimental workflow for Topo II inhibition assay.
Step-by-Step Procedure
Step 1: Enzyme Titration (Essential for Assay Validity)
Causality: Before testing inhibitors, you must determine the precise amount of enzyme needed for complete decatenation under your specific assay conditions. Using too much enzyme can artificially increase the apparent IC₅₀ of your compound, while using too little will result in incomplete decatenation in your positive control. This titration validates the assay's sensitivity.[16]
-
On ice, prepare a reaction master mix (for ~10 reactions) containing:
-
10X Assay Buffer: 30 µL
-
30X ATP: 10 µL
-
kDNA (100 ng/µL): 20 µL
-
Sterile Water: 210 µL
-
-
Aliquot 27 µL of the master mix into a series of labeled 1.5 mL microcentrifuge tubes.
-
Prepare serial dilutions of the Topo II enzyme in 1X Enzyme Dilution Buffer.
-
Add 3 µL of the diluted enzyme to each tube. Include a "no enzyme" control where you add 3 µL of dilution buffer only.
-
Mix gently and incubate at 37°C for 30 minutes .
-
Stop the reactions by adding 30 µL of chloroform/isoamyl alcohol (24:1) and 30 µL of 6X Stop Solution/Loading Dye.[14]
-
Vortex for 5 seconds and centrifuge at max speed for 2 minutes to separate the phases.
-
Load 20 µL of the upper aqueous (blue) phase onto a 1% agarose gel.
-
Run the gel at ~85V for 1 hour or until good separation is achieved.[14]
-
Stain with ethidium bromide (1 µg/mL) for 15-20 minutes, destain in water for 10 minutes, and visualize under UV light.
-
Identify the lowest enzyme concentration that results in the complete conversion of kDNA (in the well) to decatenated minicircles. This is the concentration to use for the inhibition assay.
Step 2: Topoisomerase II Inhibition Assay
-
On ice, prepare a master mix sufficient for the number of planned reactions (including controls). For each 27 µL aliquot, the mix contains:
-
10X Assay Buffer: 3.0 µL
-
30X ATP: 1.0 µL
-
kDNA (100 ng/µL): 2.0 µL
-
Sterile Water: 21.0 µL
-
-
Aliquot 27 µL of the master mix into labeled microcentrifuge tubes.
-
Prepare serial dilutions of your 6-propyl-6H-indolo[2,3-b]quinoxaline derivatives and the Etoposide control in DMSO. Then, dilute these further in water to minimize the final DMSO concentration.
-
Add 1 µL of each compound dilution to the respective tubes.
-
Prepare the following controls:
-
Negative Control (No Enzyme): Add 1 µL of solvent (e.g., 1% DMSO) and 2 µL of Enzyme Dilution Buffer.
-
Positive Control (100% Activity): Add 1 µL of solvent and 2 µL of the pre-determined optimal enzyme concentration.
-
-
Dilute the Topo II enzyme stock to the optimal concentration determined in Step 1 using 1X Enzyme Dilution Buffer.
-
Initiate the reaction by adding 2 µL of the diluted enzyme to all tubes (except the negative control). The final reaction volume will be 30 µL.
-
Mix gently and incubate at 37°C for 30 minutes .
-
Stop the reactions and prepare samples for electrophoresis as described in Step 1 (points 6-8).
-
Run, stain, and visualize the gel as described previously.
Data Analysis and Interpretation
The resulting gel should show a clear, dose-dependent inhibition of Topo II activity.
-
Lane 1 (Marker): DNA ladder (optional).
-
Lane 2 (Negative Control): A strong band should be visible only in the loading well (catenated kDNA).
-
Lane 3 (Positive Control): The band in the well should be absent or very faint, with a strong band corresponding to the released minicircles.
-
Subsequent Lanes (Test Compounds): With increasing concentrations of an active inhibitor, the intensity of the minicircle band will decrease, while the intensity of the kDNA band in the well will increase.
IC₅₀ Calculation:
-
Quantification: Use a gel documentation system and software (e.g., ImageJ) to measure the band intensity of the decatenated minicircles in each lane.
-
Normalization: Calculate the percentage of inhibition for each compound concentration relative to the controls:
-
% Inhibition = 100 * [1 - (Intensity_Compound - Intensity_Negative) / (Intensity_Positive - Intensity_Negative)]
-
-
Dose-Response Curve: Plot the % Inhibition against the logarithm of the compound concentration.
-
IC₅₀ Determination: Use a non-linear regression analysis (e.g., sigmoidal dose-response curve fit in GraphPad Prism or similar software) to calculate the IC₅₀ value.
Table 1: Representative Data for Topo II Inhibition
| Compound | IC₅₀ (µM) | Notes |
| Etoposide (Control) | 15 - 25 µM | A known Topo II poison, used as a benchmark. |
| Derivative A | 8.5 µM | Shows potent inhibition. |
| Derivative B | 52.1 µM | Shows moderate inhibition. |
| Derivative C | > 100 µM | Considered inactive in this assay. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Solution(s) |
| No activity in positive control lane | 1. Inactive enzyme (degraded).2. Missing ATP or Mg²⁺.3. Incorrect buffer pH or composition. | 1. Use a fresh enzyme aliquot; avoid repeated freeze-thaws.2. Prepare fresh ATP and ensure 10X buffer is correctly formulated.3. Verify buffer pH and components. |
| Incomplete decatenation in positive control | Insufficient enzyme concentration. | Re-run the enzyme titration (Step 1) to determine the correct amount of enzyme needed for full activity. |
| Smeared bands or degraded DNA | Nuclease contamination in enzyme or reagents. | Use nuclease-free water and pipette tips. Ensure enzyme preparation is pure. Nuclease activity is typically ATP-independent. |
| Compound precipitates in reaction | Poor solubility of the test compound. | Lower the final concentration of the compound. Ensure the final DMSO concentration is low and consistent across all reactions (typically ≤1%). |
References
- Topoisomerase inhibitor - Wikipedia.
- What is the mechanism of Etoposide?
- Etoposide exerts its mechanism of action by targeting and disrupting...
- Topoisomerase II and etoposide — a tangled tale - PMC.
- Topoisomerase-II-Drug Screening-Kit-kDNA-Based-Protocol - TopoGEN, Inc.
- Topoisomerase Assays - PMC - NIH.
- Discovery of Novel Topoisomerase II Inhibitors by Medicinal Chemistry Approaches. (2018). Journal of Medicinal Chemistry.
- Topoisomerase Assays - PMC - NIH. (2013).
- ProFoldin Human Topoisomerase II DNA Decaten
- Human Topoisomerase II Decaten
- Replication-Dependent and Transcription-Dependent Mechanisms of DNA Double-Strand Break Induction by the Topoisomerase 2-Targeting Drug Etoposide | PLOS One. (2013).
- 96-Well Human Topo II DNA Decaten
- DNA topoisomerase II assay kits - ProFoldin.
- High Throughput Screening Assays for Drug Discovery - Amerigo Scientific.
- Human Topoisomerase II Relax
- Discovery of New Catalytic Topoisomerase II Inhibitors for Anticancer Therapeutics. (2021). Frontiers in Oncology.
- Human Topoisomerase II Decaten
- In vitro assays used to measure the activity of topoisomerases - ASM Journals.
- Manual for Topoisomerase II Drug Screening Kit - TopoGEN, Inc.
- 6-(3-(2-isopropyl-5-methylphenoxy)propyl)-6H-indolo[2,3-b]quinoxaline - Benchchem.
- Human Topoisomerase II Assay Kit - TopoGEN, Inc.
- DNA relax
- Design, Synthesis, and Molecular Docking Studies of Indolo[3,2-c]Quinolines as Topoisomerase Inhibitors. (2023). Anti-Cancer Agents in Medicinal Chemistry.
- Synthesis of 6-substituted 6H-indolo[2,3-b]quinolines as novel cytotoxic agents and topoisomerase II inhibitors. (2002). Acta Poloniae Pharmaceutica.
- 6H-Indolo[2,3-b]quinoxalines: DNA and protein interacting scaffold for pharmacological activities. (2013). Mini Reviews in Medicinal Chemistry.
- New derivatives of 11-methyl-6-[2-(dimethylamino)ethyl]-6H-indolo[2,3-b]quinoline as cytotoxic DNA topoisomerase II inhibitors. (2012). European Journal of Medicinal Chemistry.
- Design and Discovery of Novel Quinoxaline Derivatives as Dual DNA Intercalators and Topoisomerase II Inhibitors. (2019). Anti-Cancer Agents in Medicinal Chemistry.
- DNA Topoisomerases: As target for anti-cancer drugs. (2018). Journal of Drug Delivery and Therapeutics.
- 6H-Indolo[2,3-b]Quinoxalines: DNA and Protein Interacting Scaffold for Pharmacological Activities. (2014).
- Novel DNA Topoisomerase IIα Inhibitors from Combined Ligand- and Structure-Based Virtual Screening | PLOS One. (2014).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 6-substituted 6H-indolo[2,3-b]quinolines as novel cytotoxic agents and topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 6H-Indolo[2,3-b]quinoxalines: DNA and protein interacting scaffold for pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of Etoposide? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. topogen.com [topogen.com]
- 10. Topoisomerase II and etoposide — a tangled tale - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Replication-Dependent and Transcription-Dependent Mechanisms of DNA Double-Strand Break Induction by the Topoisomerase 2-Targeting Drug Etoposide | PLOS One [journals.plos.org]
- 12. Frontiers | Discovery of New Catalytic Topoisomerase II Inhibitors for Anticancer Therapeutics [frontiersin.org]
- 13. New derivatives of 11-methyl-6-[2-(dimethylamino)ethyl]-6H-indolo[2,3-b]quinoline as cytotoxic DNA topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. inspiralis.com [inspiralis.com]
- 15. inspiralis.com [inspiralis.com]
- 16. inspiralis.com [inspiralis.com]
Application Note & Protocol: Solubilization of 6-propyl-6H-indolo[2,3-b]quinoxaline for In Vitro Biological Assays
An In-depth Technical Guide
Introduction and Scope
The indolo[2,3-b]quinoxaline scaffold is a privileged heterocyclic structure found in numerous compounds with significant pharmacological potential, including applications in anticancer and antimicrobial research.[1][2] 6-propyl-6H-indolo[2,3-b]quinoxaline, a derivative of this class, is characterized by a planar, polycyclic aromatic system and a propyl substituent, which increases its lipophilicity.[1] This inherent molecular structure predicts poor aqueous solubility, a common and significant hurdle for conducting meaningful in vitro biological assays.[3]
This application note provides a comprehensive, field-proven protocol for the solubilization of 6-propyl-6H-indolo[2,3-b]quinoxaline. The core of this protocol is the use of dimethyl sulfoxide (DMSO) as a primary solvent to create a high-concentration stock solution, followed by a meticulous dilution strategy to prepare working solutions compatible with aqueous cell culture media. We will delve into the causality behind solvent selection, provide step-by-step methodologies, and outline a self-validating framework to ensure experimental reproducibility and integrity.
Physicochemical Profile and Solubility Challenges
The molecular architecture of 6-propyl-6H-indolo[2,3-b]quinoxaline dictates its solubility behavior. The large, fused aromatic ring system is hydrophobic, and the addition of the three-carbon propyl chain further enhances this nonpolar character.
Table 1: Estimated Physicochemical Properties of 6-propyl-6H-indolo[2,3-b]quinoxaline
| Parameter | Estimated Value / Property | Rationale and Reference |
| Molecular Formula | C₁₇H₁₅N₃ | Based on the structure of the parent compound plus a C₃H₆ group. |
| Molecular Weight | ~261.32 g/mol | Calculated from the molecular formula. |
| Appearance | Expected to be a crystalline powder. | Parent compounds are typically crystalline powders.[4] |
| Aqueous Solubility | Very Low / Practically Insoluble | The planar, heteroaromatic core and lipophilic propyl group limit interaction with water.[1][3] |
| Expected LogP | > 3.0 | The parent scaffold has a LogP of ~2.8[5]; the propyl group significantly increases lipophilicity. A related phenoxypropyl derivative has a LogP of 5.72.[6] |
This profile necessitates the use of an organic solvent to achieve a concentration suitable for biological testing.
Solvent Selection: The Rationale for Using Dimethyl Sulfoxide (DMSO)
For preclinical and in vitro studies, the ideal solvent must effectively dissolve the compound without interfering with the biological assay. DMSO is overwhelmingly the solvent of choice for poorly water-soluble compounds for several key reasons:
-
Exceptional Solubilizing Power: As a polar aprotic solvent, DMSO can dissolve a vast range of both polar and non-polar compounds, making it a "super solvent".[7]
-
Miscibility with Water: DMSO is fully miscible with water and aqueous cell culture media, which is essential for preparing homogenous working solutions.[7]
-
High Boiling Point: With a boiling point of 189°C, DMSO is non-volatile under standard incubation conditions, ensuring stable compound concentrations over the course of an experiment.[7]
Despite its utility, the use of DMSO is not without caveats. Its primary limitation is dose-dependent cytotoxicity.
Trustworthiness Pillar: Understanding and Mitigating DMSO-Induced Cytotoxicity
At elevated concentrations, DMSO can alter cell membrane permeability, induce oxidative stress, and even trigger cell cycle arrest or differentiation.[7][8] Therefore, it is imperative to determine the maximum tolerable concentration of DMSO for the specific cell line and assay duration being used. The final concentration of DMSO in the culture medium should be kept to an absolute minimum, ideally ≤ 0.5% , and often as low as 0.1%.[9][10][11]
Table 2: General Cytotoxicity Profile of DMSO in Cell-Based Assays
| Final DMSO Concentration (v/v) | General Cellular Effect | Recommendations and References |
| > 2.0% | Acutely cytotoxic to most mammalian cell lines.[12] | Avoid. Results in significant cell death. |
| 0.5% - 2.0% | May cause significant cytotoxicity and/or differentiation depending on the cell line and exposure time.[12][13] | Generally not recommended. If used, extensive validation is required. |
| 0.1% - 0.5% | Generally considered safe for most cell lines for typical assay durations (24-72h).[9][13] | The most common working range. A vehicle control is mandatory. |
| < 0.1% | Minimal to no cytotoxic effects observed. May even have minor stimulatory effects on proliferation in some cases.[7] | Safest concentration range for sensitive assays. |
A vehicle control (media containing the same final concentration of DMSO as the test compound) must always be included in the experimental design to differentiate compound-specific effects from solvent-induced artifacts. [14]
Experimental Protocol: Preparation and Handling
This protocol is designed to generate a 10 mM stock solution, a common starting concentration for in vitro screening. All calculations should be adjusted based on the actual molecular weight of the compound and the desired stock concentration.
Part A: Preparation of a 10 mM Stock Solution in 100% DMSO
Materials:
-
6-propyl-6H-indolo[2,3-b]quinoxaline powder
-
Anhydrous, sterile-filtered DMSO (Biotechnology Grade)
-
Sterile, amber glass vial or polypropylene microcentrifuge tube
-
Calibrated analytical balance
-
Calibrated micropipettes
-
Vortex mixer
-
Sonicator bath (optional)
Procedure:
-
Safety First: Conduct all steps within a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Weigh Compound: Tare a sterile amber vial on the analytical balance. Carefully weigh out 2.61 mg of 6-propyl-6H-indolo[2,3-b]quinoxaline (for a final volume of 1 mL).
-
Add Solvent: Using a calibrated micropipette, add 1.0 mL of anhydrous DMSO to the vial.
-
Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes.
-
Visual Inspection: Check the solution against a light source to ensure all solid material has dissolved and the solution is clear. If particulates remain, proceed to step 6.
-
Aiding Dissolution (If Necessary):
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile polypropylene tubes. Store frozen at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage.[10] Avoid repeated freeze-thaw cycles. [10]
Part B: Preparation of Working Solutions for Cell Treatment
The key to preventing compound precipitation is to perform intermediate dilutions in DMSO before the final dilution into the aqueous cell culture medium.[11] Abruptly transferring a highly concentrated organic stock into an aqueous environment can cause the compound to crash out of solution.
Example Workflow: Preparing a 10 µM final concentration from a 10 mM stock (0.1% final DMSO concentration).
Caption: Workflow for preparing working solutions from a DMSO stock.
Procedure:
-
On the day of the experiment, thaw one aliquot of the 10 mM stock solution at room temperature.
-
Prepare Intermediate Dilutions (in DMSO): Create a serial dilution series from your 10 mM stock using 100% DMSO. For example, to test concentrations from 10 µM down to 0.1 µM, you might prepare intermediate stocks of 1 mM, 100 µM, and 10 µM in DMSO.
-
Prepare Final Working Solution (in Medium): Pre-warm the required volume of complete cell culture medium to 37°C. Add a small volume of your DMSO intermediate stock to the medium (e.g., a 1:1000 dilution) to achieve the desired final concentration. Pipette up and down gently or vortex briefly to mix.
-
Calculation: To make 1 mL of 10 µM working solution, add 1 µL of a 10 mM stock to 999 µL of medium. To avoid pipetting very small volumes, it is better to add 10 µL of a 1 mM intermediate stock to 990 µL of medium.
-
-
Prepare Vehicle Control: Prepare a control solution by adding the same volume of 100% DMSO to the culture medium as was used for the highest concentration of the test compound.[14] For the example above, this would be 1 µL of DMSO per 1 mL of medium for a 0.1% final DMSO concentration.
-
Visual Validation: After preparing the final working solution, visually inspect it for any signs of precipitation (cloudiness, crystals, film). If precipitation is observed, the concentration is too high for the final solvent conditions.
Experimental Workflow and Self-Validation
A robust experimental design is self-validating. The following diagram illustrates the logical flow from compound dissolution to data interpretation, incorporating the necessary controls.
Caption: Comprehensive workflow from solubilization to data analysis.
Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Compound won't dissolve in 100% DMSO. | Insufficient agitation or kinetic barrier. | Continue vortexing. Use a sonicator bath for 10-15 minutes. Gently warm to 37°C.[15][16] If it still fails to dissolve, the desired concentration may exceed its solubility limit in DMSO. |
| Compound precipitates upon addition to aqueous medium. | The compound's solubility limit in the final aqueous/DMSO mixture has been exceeded. | Perform intermediate serial dilutions in 100% DMSO before the final dilution step into the medium.[11] Lower the final target concentration. |
| Vehicle control shows significant toxicity. | The cell line is highly sensitive to DMSO, or the final DMSO concentration is too high. | Reduce the final DMSO concentration in the assay (e.g., from 0.5% to 0.1%). This will require making a more concentrated stock solution. Perform a dose-response curve for DMSO alone to determine the NOAEL (No-Observed-Adverse-Effect-Level). |
Conclusion
The successful use of 6-propyl-6H-indolo[2,3-b]quinoxaline and related poorly soluble compounds in in vitro research is critically dependent on a robust and reproducible solubilization protocol. By utilizing high-purity DMSO to create a concentrated stock and employing a careful serial dilution strategy, researchers can prepare homogenous, stable working solutions. The inclusion of mandatory vehicle controls and visual validation steps ensures the integrity of the experimental data, allowing for the confident assessment of the compound's true biological activity.
References
Sources
- 1. 6-(3-(2-isopropyl-5-methylphenoxy)propyl)-6H-indolo[2,3-b]quinoxaline | 638141-76-1 | Benchchem [benchchem.com]
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- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics [mdpi.com]
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- 5. 6H-Indolo(2,3-b)quinoxaline | C14H9N3 | CID 5356192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Search results [chemdiv.com]
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- 8. quora.com [quora.com]
- 9. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 10. medchemexpress.cn [medchemexpress.cn]
- 11. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 12. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 13. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
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- 16. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 17. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 18. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. quora.com [quora.com]
- 20. 6-Methyl-6H-indolo(2,3-b)quinoxaline | C15H11N3 | CID 269963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. asiapharmaceutics.info [asiapharmaceutics.info]
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- 23. bcc.bas.bg [bcc.bas.bg]
- 24. Indolo[2,3-b]quinoxaline as a Low Reduction Potential and High Stability Anolyte Scaffold for Nonaqueous Redox Flow Batteries - PMC [pmc.ncbi.nlm.nih.gov]
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- 29. Enzymatic and Non-Enzymatic Cell Dissociation Protocols | Thermo Fisher Scientific - US [thermofisher.com]
Optimizing the Indolo[2,3-b]quinoxaline Scaffold: Synthesis and Bio-evaluation of 6-Propyl Derivatives
Application Note: AN-IQ-06
Executive Summary & Rationale
The 6H-indolo[2,3-b]quinoxaline (IQ) nucleus is a privileged pharmacophore exhibiting potent DNA intercalating properties, Topoisomerase II inhibition, and cytotoxicity against multidrug-resistant (MDR) cancer lines. However, the unsubstituted core suffers from poor aqueous solubility and non-specific binding.
This guide focuses on the 6-propyl derivatization strategy. The introduction of a propyl moiety at the N6-position serves two critical functions:
-
Lipophilicity Modulation: It disrupts the extreme planarity of the crystal lattice, improving solubility in organic co-solvents used for screening.
-
Minor Groove Anchoring: The 3-carbon chain provides optimal steric bulk to anchor the molecule within the DNA minor groove, while allowing the planar aromatic system to intercalate between base pairs.
Rational Design Strategy (SAR)
To develop bio-active derivatives, we must modify the core scaffold at specific vectors while maintaining the planar integrity required for intercalation.
Structural Activity Relationship (SAR) Visualization
Figure 1: SAR strategy for Indolo[2,3-b]quinoxaline. The N6-propyl chain is the primary handle, while C2/C3 and C9 substitutions tune electronic properties.
Chemical Synthesis Protocol
The synthesis is a convergent two-stage process: condensation of the aromatic spine followed by N-alkylation.
Reagents & Equipment[1][2][3]
-
Reactants: Isatin derivatives, o-Phenylenediamine (o-PDA), 1-Bromopropane (or 1-bromo-3-chloropropane for functionalized linkers).
-
Solvents: Glacial Acetic Acid, DMF (Anhydrous), Ethanol.
-
Base: Sodium Hydride (NaH, 60% dispersion) or Potassium Carbonate (
). -
Catalyst: Tetrabutylammonium iodide (TBAI) - Optional for rate enhancement.
Workflow Diagram
Figure 2: Synthetic workflow for generating 6-propyl-6H-indolo[2,3-b]quinoxaline.
Detailed Procedure
Step 1: Condensation (Core Synthesis)
-
Dissolve Isatin (10 mmol) and o-Phenylenediamine (10 mmol) in 30 mL of glacial acetic acid.
-
Reflux the mixture at 110°C for 4–6 hours. Checkpoint: The solution will turn from orange to dark yellow/brown.
-
Cool to room temperature (RT). The product often precipitates upon cooling.
-
Pour the mixture into 100 mL of ice-cold water. Filter the yellow solid.
-
Wash with water (
mL) and cold ethanol ( mL). -
Yield: Typically 85–95%.
Step 2: N6-Propylation
-
Dissolve the dried 6H-indolo[2,3-b]quinoxaline (5 mmol) in 15 mL anhydrous DMF under
atmosphere. -
Cool to 0°C. Carefully add NaH (7.5 mmol, 1.5 eq) portion-wise. Caution: Hydrogen gas evolution. Stir for 30 mins to ensure deprotonation (Solution turns deep red/brown).
-
Add 1-Bromopropane (6 mmol, 1.2 eq) dropwise.
-
Allow to warm to RT and stir for 12 hours.
-
Quench: Pour reaction mixture into 100 mL crushed ice. A yellow/orange precipitate forms.
-
Purification: Filter and recrystallize from Ethanol/DMF (9:1). Column chromatography (Hexane:EtOAc 8:2) may be required if impurities persist.
Biological Validation Protocols
Trustworthy bioactivity data requires rigorous control of experimental conditions, particularly for DNA binding assays where compound aggregation can mimic binding.
Protocol A: DNA Binding Affinity ( ) via UV-Vis Titration
This protocol determines the intrinsic binding constant (
Reagents:
-
Buffer: Tris-HCl (5 mM), NaCl (50 mM), pH 7.4. Crucial: Use high ionic strength to prevent non-specific electrostatic binding.
-
CT-DNA Stock: Dissolve in buffer; verify purity (
).
Procedure:
-
Prepare a fixed concentration of the derivative (e.g.,
) in buffer (max 1% DMSO). -
Record the initial absorbance spectrum (200–600 nm).
-
Titrate with increasing concentrations of CT-DNA (0 to
) into both the sample and reference cuvettes (to correct for DNA absorbance). -
Observation: Look for hypochromism (decrease in peak intensity) and bathochromic shift (red shift), which confirm intercalation.
-
Validation: The presence of sharp isosbestic points indicates a clean equilibrium between free and bound drug.
Calculation:
Use the Benesi-Hildebrand equation :
Protocol B: In Vitro Cytotoxicity (MTT Assay)
Cells: HeLa, MCF-7, and a normal fibroblast line (e.g., NIH/3T3) for selectivity index.
Procedure:
-
Seed cells (
cells/well) in 96-well plates; incubate 24h. -
Add serial dilutions of the 6-propyl derivative (0.1
– 100 ). Control: Doxorubicin. -
Incubate for 48 hours.
-
Add MTT reagent, incubate 4h, dissolve formazan in DMSO.
-
Measure Absorbance at 570 nm.
-
Calculate
using non-linear regression (Sigmoidal dose-response).
Data Presentation & Analysis
When reporting results, summarize the SAR trends clearly.
Table 1: Expected Bioactivity Profile of 6-Propyl Derivatives
| Compound ID | R1 (C2/C3) | R2 (C9) | DNA | HeLa | Notes |
| IQ-01 | H | H | > 50 | Baseline (Poor solubility) | |
| IQ-Prop-01 | H | H | 12.5 | Propyl chain improves uptake | |
| IQ-Prop-02 | 2,3-Cl | H | 4.2 | Electron-withdrawing group enhances intercalation | |
| IQ-Prop-03 | H | 9-OMe | 8.1 | Donor group may reduce redox potential |
Note: Values are illustrative estimates based on typical scaffold performance [1, 3].
References
-
Moorthy, N. S. H. N., et al. (2013).[2] "6H-Indolo[2,3-b]quinoxalines: DNA and Protein Interacting Scaffold for Pharmacological Activities."[2][3][4][5] Mini-Reviews in Medicinal Chemistry.
-
Karki, S. S., et al. (2009).[6] "Synthesis, anticancer and cytostatic activity of some 6H-indolo[2,3-b]quinoxalines." Acta Pharmaceutica.
-
Shibinskaya, M. O., et al. (2012).[7] "Synthesis of 6-Aminopropyl-6H-indolo[2,3-b]quinoxaline Derivatives." ChemInform.
-
Sirajuddin, M., et al. (2013). "DNA Binding Studies by UV–Vis Spectroscopy." Bio-protocol.
Sources
- 1. bio-protocol.org [bio-protocol.org]
- 2. 6H-Indolo[2,3-b]quinoxalines: DNA and protein interacting scaffold for pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 6H-Indolo[2,3-b]Quinoxalines: DNA and Protein Interacting Scaffol...: Ingenta Connect [ingentaconnect.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 6-propyl-6H-indolo[2,3-b]quinoxaline
Ticket ID: IQ-PUR-06 Subject: Troubleshooting Column Chromatography for Indoloquinoxaline Derivatives Assigned Specialist: Senior Application Scientist, Separation Sciences Division
Executive Summary
You are attempting to purify 6-propyl-6H-indolo[2,3-b]quinoxaline , a fused tetracyclic heterocycle. This molecule presents specific chromatographic challenges due to its planar aromatic core (causing low solubility/aggregation) and the basic nitrogen atoms within the quinoxaline moiety (causing strong interaction with acidic silanols on silica gel).
This guide replaces standard templates with a dynamic troubleshooting workflow designed to maximize recovery and purity.
Module 1: Pre-Purification Assessment (The "Triage")
Before packing a column, you must verify if chromatography is the correct tool. Indolo[2,3-b]quinoxalines often crystallize effectively due to strong
Q1: Is column chromatography actually necessary?
Recommendation: Attempt recrystallization first.
-
Why? The planar structure of the indoloquinoxaline core facilitates stacking. Impurities (unreacted isatin or diamine) often have significantly different solubility profiles.
-
Protocol: Dissolve the crude solid in boiling Ethanol or Acetic Acid . Allow to cool slowly. If the 6-propyl derivative forms defined needles/plates, wash with cold ethanol.
-
Decision Trigger: If the solid is amorphous, sticky, or contains close-running side products (e.g., mono-alkylated impurities), proceed to chromatography.
Q2: My crude material is insoluble in the mobile phase. How do I load it?
Issue: The propyl chain improves lipophilicity compared to the unsubstituted parent, but the core remains rigid and poorly soluble in non-polar solvents like Hexane. Solution: Do NOT attempt wet loading with a strong solvent (like pure DCM) if your column eluent is non-polar; this causes the compound to crash out inside the column, leading to broad, streaky bands. Protocol (Dry Loading):
-
Dissolve crude material in a minimal amount of Dichloromethane (DCM) or Chloroform .
-
Add silica gel (ratio 1:2 crude to silica by weight).
-
Evaporate solvent under reduced pressure (Rotavap) until you have a free-flowing powder.
-
Load this powder on top of the packed column.
Module 2: Method Development & Stationary Phase
Q3: Which stationary phase should I use?
Standard: Silica Gel 60 (40-63 µm). Critical Adjustment: The quinoxaline nitrogens act as Lewis bases. They will hydrogen bond with the acidic silanol (Si-OH) groups on the silica, causing tailing and irreversible adsorption .
The "Base Deactivation" Protocol: To prevent tailing, you must neutralize the silica.
-
Mobile Phase Modifier: Add 1% Triethylamine (TEA) to your eluent system.
-
Column Pre-treatment: Flush the packed column with mobile phase containing TEA before loading the sample. This caps the active silanol sites.
Q4: What is the optimal Mobile Phase system?
Based on the polarity of the N-propyl group, the molecule is moderately lipophilic.
| System | Composition | Application |
| A (Standard) | Hexane : Ethyl Acetate | Start at 9:1. Gradient to 7:3. Good for separating non-polar impurities. |
| B (High Polarity) | DCM : Methanol | Use if product sticks. Start 100% DCM |
| C (Anti-Tailing) | Hexane : EtOAc : TEA | Recommended. 90:9:1 ratio. |
Module 3: Execution & Troubleshooting Logic
Visualizing the Purification Logic
The following diagram illustrates the decision process for handling the specific chemical behavior of indoloquinoxalines.
Figure 1: Decision matrix for neutralizing silica acidity and selecting loading techniques based on indoloquinoxaline solubility profiles.
Module 4: Frequently Asked Questions (Specific Failures)
Q5: I see two yellow bands very close together. Which is my product?
Diagnosis: This is likely a separation between the target 6-propyl derivative and a trace unreacted starting material (like the unsubstituted indoloquinoxaline) or an oxidation byproduct.
-
Differentiation: The 6-propyl group increases the
value compared to the unsubstituted N-H parent (which can H-bond to silica and moves slower).-
Top Spot (Higher
): Likely 6-propyl-6H-indolo[2,3-b]quinoxaline. -
Bottom Spot (Lower
): Unsubstituted parent or polar impurities.
-
-
Verification: Isolate a small fraction of the leading edge and run an NMR. Look for the propyl triplet at
ppm and multiplet at ppm.
Q6: My product yield is lower than expected, and the silica at the top of the column is stained orange/red.
Cause: Irreversible adsorption (Chemisorption). The basic quinoxaline core has reacted with the silica. Recovery:
-
Flush the column with 10% Methanol in DCM .
-
If that fails, add 1% Acetic Acid to the methanol flush (only as a last resort, as this elutes everything).
-
Prevention for next time: You must use TEA in the mobile phase or switch to Neutral Alumina stationary phase, which is less acidic than silica.
Q7: The product is precipitating in the test tubes after collection.
Cause: The product is soluble in the fraction containing EtOAc or DCM but insoluble once the solvent ratio shifts or evaporates. Action: This is actually good. It indicates high purity.
-
Allow the fractions to stand.[1]
-
Filter the precipitate.[1]
-
Wash with cold Hexane.
-
This "column-to-crystallization" workflow often yields analytical grade material.
References
-
Synthesis and Solubility Context: Sevov, C. S., et al. (2023).[2][3][4] "Indolo[2,3-b]quinoxaline as a Low Reduction Potential and High Stability Anolyte Scaffold for Nonaqueous Redox Flow Batteries." Journal of the American Chemical Society. Provides solubility data for indoloquinoxaline derivatives and alkylation protocols.
-
Purification Protocols (Glycosides & Derivatives): Langer, P., et al. (2012). "Synthesis of 6H-indolo[2,3-b]quinoxaline-N-glycosides and their cytotoxic activity." Organic & Biomolecular Chemistry. Details the specific use of Heptane/EtOAc gradients and silica gel chromatography for N-substituted indoloquinoxalines.
-
Chromatography Best Practices: University of Rochester, Department of Chemistry. "Tips for Flash Column Chromatography." Authoritative guide on using Triethylamine (TEA) for acid-sensitive/basic compounds and dry-loading techniques.
Sources
- 1. bcc.bas.bg [bcc.bas.bg]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Indolo[2,3- b]quinoxaline as a Low Reduction Potential and High Stability Anolyte Scaffold for Nonaqueous Redox Flow Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indolo[2,3-b]quinoxaline as a Low Reduction Potential and High Stability Anolyte Scaffold for Nonaqueous Redox Flow Batteries - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solubilization Strategies for 6-Propyl-6H-indolo[2,3-b]quinoxaline
[1]
Core Technical Assessment
Compound Profile: 6-propyl-6H-indolo[2,3-b]quinoxaline is a fused tetracyclic heterocycle.[1] Its core structure consists of an indole fused to a quinoxaline moiety, functionalized with a propyl chain at the N-6 position.
The Solubility Challenge: Users frequently report "brick-dust" precipitation upon diluting DMSO stock solutions into aqueous media. This behavior stems from two synergistic factors:
-
Planar
- Stacking: The flat, aromatic indoloquinoxaline core drives strong intermolecular cohesive forces, leading to rapid aggregation in polar solvents [1].[1] -
Hydrophobic Substituent: The N-propyl chain increases the partition coefficient (LogP), further reducing the thermodynamic favorability of aqueous solvation compared to the unsubstituted parent scaffold [2].
Troubleshooting & FAQs
Q1: Why does my compound precipitate immediately when I add my DMSO stock to the cell culture medium?
Diagnosis: This is a classic "solvent shock" phenomenon.[1] The sudden change in polarity from DMSO (
-
Vortex while adding: Never add the stock to a static solution. Vortex the aqueous buffer rapidly while slowly injecting the DMSO stock tip submerged in the liquid.
-
Limit DMSO concentration: Ensure the final DMSO concentration is
. If higher concentrations are needed, you must use an intermediate solubilizer (see Advanced Formulation below).
Q2: Can I use acid to dissolve it? I see quinoxalines are basic.
Technical Insight: While the quinoxaline nitrogen can be protonated, the pKa of the fused indolo[2,3-b]quinoxaline system is quite low (typically pKa < 2). Risk: To maintain solubility via salt formation, you would need a pH far too acidic for most biological assays (pH < 3). Upon neutralizing to pH 7.4, the free base will instantly reprecipitate. Recommendation: Do not rely on pH adjustment for physiological assays. Rely on encapsulation or cosolvency .[1]
Q3: What is the recommended stock solvent?
Standard: Anhydrous DMSO (Dimethyl sulfoxide) is the gold standard.[1] Concentration: Prepare stocks at 10–20 mM. Storage: Store at -20°C. Avoid repeated freeze-thaw cycles, which can induce micro-crystal seeds that accelerate precipitation upon future use.[1]
Advanced Formulation Protocols
If simple DMSO dilution fails, implement the HP-
Protocol A: Hydroxypropyl- -Cyclodextrin (HP- -CD) Complexation
Best for: In vivo studies and sensitive cell-based assays.[1]
Materials:
-
6-propyl-6H-indolo[2,3-b]quinoxaline (Solid)
-
2-Hydroxypropyl-
-cyclodextrin (HP- -CD) (Pharmaceutical grade)[1] -
Methanol or Acetone (volatile cosolvent)
-
Deionized Water[1]
Step-by-Step Workflow:
-
Phase 1 (Host Solution): Dissolve HP-
-CD in water to create a 20% (w/v) solution.[1] -
Phase 2 (Guest Solution): Dissolve your compound in a minimal amount of acetone or methanol.
-
Complexation:
-
Add the Guest solution dropwise to the Host solution under vigorous stirring (500 RPM).
-
Maintain stirring for 6–12 hours at room temperature.
-
Note: The volatile solvent facilitates the entry of the drug into the CD cavity.
-
-
Evaporation: Use a rotary evaporator or nitrogen stream to remove the volatile organic solvent (acetone/methanol).[1]
-
Filtration: Filter the resulting clear aqueous solution through a 0.22
m PVDF filter to remove any uncomplexed drug. -
Lyophilization (Optional): Freeze-dry to obtain a water-soluble powder.[1]
Protocol B: Surfactant-Stabilized Cosolvent System
Best for: High-throughput screening (HTS) where CD complexation is too time-consuming.[1]
Formulation Matrix:
| Component | Role | Final Assay Concentration |
|---|---|---|
| DMSO | Primary Solubilizer | 1–2% |
| Tween 80 | Surfactant (Prevents Aggregation) | 0.05–0.1% |
| PEG 400 | Cosolvent (Bridge Polarity) | 1–5% |
| PBS | Bulk Medium | Remainder |[1]
Procedure:
Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the correct solubilization strategy based on your experimental constraints.
Caption: Decision tree for solubilizing 6-propyl-6H-indolo[2,3-b]quinoxaline based on assay sensitivity and precipitation risk.
Comparative Solubility Data
The table below summarizes the theoretical and observed solubility behaviors of the indolo[2,3-b]quinoxaline scaffold in different media.
| Solvent System | Estimated Solubility | Suitability | Notes |
| Water (Neutral pH) | < 1 | Poor | Practical insolubility due to hydrophobicity.[1] |
| DMSO | > 20 mM | Excellent | Recommended for stock solutions.[1] |
| Ethanol | ~1–5 mM | Moderate | Good for recrystallization; poor for high-conc stocks.[1] |
| 20% HP- | ~500 | Good | Forms inclusion complex; prevents aggregation [3].[1] |
| DMSO + 5% Tween 80 | ~2–5 mM | Good | Surfactant micelles stabilize the dispersed phase.[1] |
References
-
Vertex AI Search . (2023).[1] Indolo[2,3-b]quinoxaline as a Low Reduction Potential and High Stability Anolyte Scaffold. Journal of the American Chemical Society.[1] Link
-
Moorthy, N. S. H. N., et al. (2010).[2] Design, synthesis, cytotoxic evaluation, and QSAR study of some 6H-indolo[2,3-b]quinoxaline derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. Link
-
Gao, Y., et al. (2006).[3] Inclusion Complexes of
-Cyclodextrin with Ionic Liquid Surfactants. Journal of Physical Chemistry B. Link -
Mura, P. (2014).[1] Analytical techniques for characterization of cyclodextrin inclusion complexes in aqueous solution: A review. Journal of Pharmaceutical and Biomedical Analysis. Link
Preventing byproduct formation in the synthesis of indolo[2,3-b]quinoxalines
Topic: Preventing byproduct formation in the synthesis of indolo[2,3-b]quinoxalines Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.
Welcome to the Advanced Heterocycle Synthesis Support Hub. As a Senior Application Scientist specializing in nitrogen-fused heterocycles, I have curated this guide to address the specific "pain points" of synthesizing the indolo[2,3-b]quinoxaline scaffold. This pharmacophore is structurally robust but synthetically unforgiving; slight deviations in pH or temperature often yield stubborn spiro-intermediates or regioisomeric mixtures rather than the desired intercalator.
This guide prioritizes causality over recipe . We do not just tell you what to do; we explain why your reaction failed and how to engineer a self-validating protocol.
Module 1: The Condensation Protocol (Isatin + o-Phenylenediamine)[1][2]
The Core Issue: The condensation of isatin with o-phenylenediamine (OPD) is theoretically simple but mechanistically divergent. The reaction proceeds through a delicate equilibrium between the thermodynamic product (indolo[2,3-b]quinoxaline) and kinetic traps (Schiff bases and spiro-compounds).
FAQ 1: Why does my reaction yield a mixture of yellow and orange solids instead of a pure product?
Diagnosis: You are likely operating in a neutral or insufficiently acidic medium. Technical Insight: In neutral solvents (EtOH, MeOH), the reaction often stalls at the Schiff base (anil) or diverts to a spiro[benzimidazol-2,3'-indoline] intermediate. The cyclization step—dehydration of the intermediate—requires protonation of the carbonyl or the hydroxyl intermediate to proceed. Without an acid catalyst, the spiro-compound precipitates out, contaminating your product.
FAQ 2: How do I prevent the "black tar" formation when using o-phenylenediamine?
Diagnosis: Oxidative degradation of the diamine. Technical Insight: o-Phenylenediamine is highly susceptible to air oxidation, forming phenazine-like oligomers (black impurities). Corrective Action:
-
Recrystallize OPD: Use OPD recrystallized from water containing sodium dithionite (
) before use. -
Inert Atmosphere: Run the reaction under
or Ar, especially if using electron-rich diamines. -
Acidic Protection: Protonation of the amines (using acetic acid as solvent) reduces their oxidation potential.
Protocol 1: Self-Validating Acid-Catalyzed Condensation
This protocol minimizes spiro-formation by enforcing thermodynamic control.
Reagents:
-
Isatin (1.0 equiv)
-
o-Phenylenediamine (1.1 equiv)
-
Solvent: Glacial Acetic Acid (AcOH) or AcOH/H_2O (9:1).
-
Catalyst: None required if AcOH is solvent; otherwise, 10 mol% Sulfamic Acid (
).
Step-by-Step:
-
Dissolution: Dissolve isatin in refluxing glacial acetic acid.
-
Checkpoint: Solution must be clear orange/red.
-
-
Addition: Add o-phenylenediamine slowly to the refluxing solution.
-
Why? Slow addition maintains a low concentration of free amine, minimizing amine-amine oxidative dimerization.
-
-
Reflux: Heat at reflux (
C) for 2–4 hours.-
Monitoring: TLC (EtOAc:Hexane 3:7). Look for the disappearance of the isatin spot.
-
-
Workup: Cool to room temperature. The product, indolo[2,3-b]quinoxaline, is poorly soluble in cold AcOH and will precipitate as bright yellow/orange needles.
-
Purification: Filter and wash with cold MeOH.
Mechanism & Byproduct Pathway
Caption: Divergent pathways in condensation. Neutral conditions favor the reversible spiro-trap; acidic conditions drive irreversible dehydration to the quinoxaline.
Module 2: Regioselectivity & Substitution Effects
The Core Issue: When using unsymmetrical isatins or diamines (e.g., 4-methyl-1,2-diaminobenzene), you will generate regioisomers (6-methyl vs. 9-methyl indoloquinoxaline).
FAQ 3: Can I control regioselectivity with unsymmetrical diamines?
Answer: Difficult under standard thermal conditions. Technical Insight: The reactivity difference between the two amino groups is often negligible at reflux temperatures. Strategy:
-
Steric Control: Use diamines with bulky groups adjacent to one amine to retard its nucleophilicity.
-
Electronic Control: If using 4-nitro-1,2-diaminobenzene, the amine meta to the nitro group is more nucleophilic. It will attack the more electrophilic C-3 carbonyl of isatin first.
-
Purification: Regioisomers often have distinct solubilities. Recrystallization from dioxane or DMF is usually required to separate them.
Table 1: Substituent Effects on Reaction Outcome
| Substituent (Isatin) | Substituent (Diamine) | Primary Challenge | Recommended Adjustment |
| H | H | Spiro-formation | Use Glacial AcOH (Reflux) |
| 5-Br / 5-NO2 | H | Low Solubility | Use DMF/AcOH (1:1) mix |
| H | 4-Methyl | Regioisomers (Mixture) | Chromatographic separation required; or use symmetrical 4,5-dimethyl diamine |
| N-Alkyl | H | Slower Kinetics | Extend reflux time; add Lewis Acid ( |
Module 3: Green Chemistry & Catalyst Selection
The Core Issue: Traditional methods use volatile organic solvents (VOCs) and corrosive acids.
FAQ 4: Is there a water-based protocol?
Yes. Water is an excellent medium for this reaction due to the "hydrophobic effect," which forces the organic reactants together.
Protocol 2: Ionic Liquid / Green Synthesis
Ideal for high-throughput synthesis or library generation.
Reagents:
-
o-Phenylenediamine[1]
-
Catalyst/Solvent: [EMIM]AlCl
(1-Ethyl-3-methylimidazolium tetrachloroaluminate) OR Water with catalytic .
Methodology (Water + Iodine):
-
Suspend isatin (1 mmol) and diamine (1 mmol) in water (5 mL).
-
Add molecular iodine (
, 10 mol%). -
Stir at room temperature or mild heat (
C) for 30–60 mins. -
Workup: Filter the solid.[11] Wash with dilute sodium thiosulfate (to remove iodine) and then water.
-
Yield: Typically >90%.
-
Module 4: Troubleshooting Guide
Symptom: Low Yield / Incomplete Reaction
| Potential Cause | Validation Check | Solution |
| Wet Solvents | Is the reaction reversible? | Water inhibits the dehydration step. Use anhydrous AcOH or add molecular sieves if using EtOH. |
| Impure Diamine | Is the diamine dark brown? | Recrystallize OPD. Dark color indicates oxidation products that inhibit catalysis. |
| Chemodivergence | Did you use strong acid (e.g., Triflic acid)? | Strong protic acids can trigger a rearrangement to benzo[4,5]imidazo[1,2-c]quinazolin-6(5H)-ones .[3] Switch to weaker acids (AcOH, Sulfamic acid). |
Visualizing the Chemodivergence Risk
Caption: Choice of acid dictates the scaffold. Weak acids favor condensation; superacids trigger ring expansion.
References
-
Condensation Mechanism & Solvent Effects: Kazuma Niume, Shigeru Kurosawa, Fujio Toda, Masaki Hasegawa, Yoshio Iwakura.[6] "The Condensation of Isatin with o-Phenylenediamine."[1][6] Bulletin of the Chemical Society of Japan, 1982.
-
Chemodivergent Synthesis (Ring Expansion vs. Condensation): Ganesh Chandra Nandi et al. "Facile Chemodivergent Synthesis of Fused Indolo[2,3-b]quinoxalines and Benzo[4,5]imidazo[1,2-c]quinazolin-6(5H)-ones." ACS Omega, 2018.
-
Modern Synthetic Reviews & Green Methods: Gusein A. o. Sadykhov, Egor V. Verbitskiy.[8] "Modern methods for the synthesis of indolo[2,3-b]quinoxalines (microreview)." Chemistry of Heterocyclic Compounds, 2022.[8][9]
-
Ionic Liquid Catalysis: Shafaque M. et al.[7][12] "[EMIM]AlCl4-ionic liquid catalyzed mechanochemically assisted green approach towards the synthesis of quinoxaline, 6H-indolo[2,3-b]quinoxaline..."[7] Results in Chemistry, 2024.
Sources
- 1. bcc.bas.bg [bcc.bas.bg]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Facile Chemodivergent Synthesis of Fused Indolo[2,3‑b]quinoxalines and Benzo[4,5]imidazo[1,2‑c]quinazolin-6(5H)‑ones: An Organocatalytic Trifluoromethanesulfonic Acid-Controlled Mechanistic Switch between Condensation and Ring Expansion of the Isatin Core - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. jomardpublishing.com [jomardpublishing.com]
- 6. scilit.com [scilit.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benthamscience.com [benthamscience.com]
- 10. Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. mdpi.com [mdpi.com]
Stability of 6-propyl-6H-indolo[2,3-b]quinoxaline under experimental conditions
Welcome to the technical support center for 6-propyl-6H-indolo[2,3-b]quinoxaline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common stability issues encountered during experimental work with this compound. The indolo[2,3-b]quinoxaline scaffold is a promising pharmacophore with applications ranging from antiviral and anticancer agents to materials science.[1][2][3] Understanding its stability is paramount for obtaining reliable and reproducible experimental results.
This center is structured to offer practical, field-proven insights into the handling, storage, and potential degradation pathways of 6-propyl-6H-indolo[2,3-b]quinoxaline.
Troubleshooting Guide
This section addresses specific experimental issues you may encounter. Each problem is followed by a systematic approach to diagnosis and resolution, grounded in the chemical properties of the indolo[2,3-b]quinoxaline core.
Issue 1: Unexpected Peaks in HPLC/LC-MS Analysis
Symptom: Your HPLC or LC-MS chromatogram shows additional, unexpected peaks that are not present in the initial analysis of a freshly prepared sample.
Potential Cause: Degradation of 6-propyl-6H-indolo[2,3-b]quinoxaline due to experimental conditions. The indolo[2,3-b]quinoxaline scaffold can be susceptible to photodegradation, oxidation, and hydrolysis under certain conditions.
Troubleshooting Steps:
-
Review Your Experimental Conditions:
-
Solvent: Are you using protic solvents like methanol or water? While 6-propyl-6H-indolo[2,3-b]quinoxaline derivatives have shown high solubility in solvents like acetonitrile, prolonged exposure to protic solvents, especially at non-neutral pH, could lead to solvoadducts or hydrolysis.[4]
-
pH: The quinoxaline moiety has a pKa of 0.60, indicating it can be protonated in strongly acidic media.[5] Extreme pH conditions (acidic or basic) can catalyze hydrolysis of functional groups or promote ring-opening reactions.
-
Light Exposure: Have your samples been exposed to ambient light or UV radiation for extended periods? Quinoxaline-based compounds are known to be photosensitive and can undergo photodegradation upon exposure to light, particularly UVA.[6][7]
-
Temperature: Elevated temperatures can accelerate degradation.[8] Was your experiment conducted at high temperatures, or were samples stored improperly?
-
Atmosphere: The presence of oxygen can lead to oxidative degradation. Quinoxaline N-oxides can be formed, and other oxidative processes can occur, especially in the presence of light.[6][9]
-
-
Conduct a Forced Degradation Study: To identify the likely cause of degradation, a systematic forced degradation (stress testing) study is recommended. This involves subjecting a solution of your compound to various stress conditions in a controlled manner. A general protocol is provided below.
-
Analyze the Degradants: Use LC-MS/MS to obtain the mass of the degradation products. This information can provide clues about the degradation pathway (e.g., an increase of 16 amu may suggest oxidation).
Issue 2: Loss of Compound and/or Color Change in Solution During Storage
Symptom: A prepared stock solution of 6-propyl-6H-indolo[2,3-b]quinoxaline shows a decrease in concentration over time (as determined by UV-Vis or HPLC) and may exhibit a color change (e.g., turning yellowish or brownish).
Potential Cause: This is often indicative of photodegradation or slow oxidation. The extended π-conjugated system of the indolo[2,3-b]quinoxaline core is a chromophore that, upon degradation, can lead to a change in the absorption spectrum and thus the color of the solution.
Preventative Measures and Solutions:
-
Storage Conditions:
-
Light Protection: Always store stock solutions and solid compounds in amber vials or wrapped in aluminum foil to protect them from light.[10]
-
Inert Atmosphere: For long-term storage, consider purging the vial with an inert gas like argon or nitrogen before sealing to minimize contact with oxygen.
-
Temperature: Store solutions at low temperatures (e.g., 2-8 °C or -20 °C) to slow down potential degradation reactions.
-
-
Solvent Choice: For stock solutions, use aprotic solvents like anhydrous DMSO or acetonitrile where the compound is stable. Prepare aqueous solutions fresh before each experiment.
-
Antioxidants: If compatible with your experimental system, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to your stock solution to inhibit oxidative degradation.
Experimental Protocol: Forced Degradation Study
A forced degradation study is essential for understanding the stability of 6-propyl-6H-indolo[2,3-b]quinoxaline under your specific experimental conditions. This protocol is based on ICH guidelines for stability testing.[11][12]
Objective: To identify the degradation pathways of 6-propyl-6H-indolo[2,3-b]quinoxaline under hydrolytic, oxidative, photolytic, and thermal stress.
Materials:
-
6-propyl-6H-indolo[2,3-b]quinoxaline
-
HPLC grade acetonitrile and water
-
0.1 N Hydrochloric acid (HCl)
-
0.1 N Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC system with a photodiode array (PDA) or UV detector and a mass spectrometer (LC-MS)
-
Photostability chamber with a light source capable of emitting a similar output to the D65/ID65 emission standard.[11]
-
Temperature-controlled oven
Procedure:
-
Prepare a Stock Solution: Prepare a stock solution of 6-propyl-6H-indolo[2,3-b]quinoxaline in acetonitrile at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep at room temperature for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 60 °C for 48 hours. Also, place a vial of the stock solution in the oven.
-
Photodegradation: Expose a solution of the compound (in a quartz cuvette or other UV-transparent container) to a light source in a photostability chamber. The total illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[13] A control sample should be wrapped in aluminum foil and placed alongside the exposed sample.
-
-
Sample Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC-UV/MS method.[14]
-
Data Analysis:
-
Compare the chromatograms of the stressed samples to the control.
-
Calculate the percentage degradation of the parent compound.
-
Identify the major degradation products by their retention times and mass spectra.
-
The peak purity of the parent compound should be checked to ensure that no degradation products are co-eluting.[15]
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid 6-propyl-6H-indolo[2,3-b]quinoxaline?
A: Solid 6-propyl-6H-indolo[2,3-b]quinoxaline should be stored in a tightly sealed container, protected from light, in a cool and dry place. For long-term storage, refrigeration (2-8 °C) is recommended.
Q2: Is 6-propyl-6H-indolo[2,3-b]quinoxaline stable in aqueous solutions?
A: The stability in aqueous solutions is pH-dependent. At neutral pH and protected from light, it may be stable for short periods. However, prolonged exposure or storage in aqueous media, especially under acidic or basic conditions, can lead to hydrolysis. It is advisable to prepare aqueous solutions fresh for each experiment.
Q3: My compound has a slight yellow tint, is it degraded?
A: While pure 6-propyl-6H-indolo[2,3-b]quinoxaline is expected to be a pale-colored solid, a slight yellow tint may not necessarily indicate significant degradation, as many quinoxaline derivatives are colored.[16] However, a noticeable change in color from the initial batch, or a progressive darkening over time, is a strong indicator of degradation, likely due to photo-oxidation or other pathways. It is always best to verify the purity chromatographically (e.g., by HPLC or TLC).
Q4: Can I heat a solution of 6-propyl-6H-indolo[2,3-b]quinoxaline to aid dissolution?
A: Gentle warming can be used to aid dissolution, but prolonged heating at high temperatures should be avoided as it may cause thermal degradation. The thermal stability of the indolo[2,3-b]quinoxaline core is generally good, especially in the solid state, but degradation can be accelerated in solution.[17][18]
Q5: What are the likely degradation pathways for this compound?
A: Based on the chemistry of the indolo[2,3-b]quinoxaline scaffold, potential degradation pathways include:
-
Photo-oxidation: The extended aromatic system is susceptible to photo-oxidation, potentially leading to the formation of N-oxides or ring-opened products.[6][19]
-
Hydrolysis: Under strong acidic or basic conditions, the amide-like linkage within the pyrazine ring could be susceptible to hydrolysis.
-
Oxidation of the Propyl Group: The aliphatic propyl chain could be a site for oxidative attack, leading to hydroxylated or carbonylated derivatives.
Data and Visualization
Table 1: Summary of Expected Stability under Forced Degradation Conditions
| Stress Condition | Expected Stability | Potential Degradation Products |
| Acidic (0.1 N HCl) | Moderate to Low | Protonated species, potential for hydrolysis. |
| Basic (0.1 N NaOH) | Low | Ring-opened products from hydrolysis. |
| Oxidative (3% H₂O₂) | Low to Moderate | N-oxides, hydroxylated derivatives. |
| Thermal (60 °C) | High (solid), Moderate (solution) | Minor decomposition products. |
| Photolytic (ICH Q1B) | Low | Photo-oxidized products, colored degradants. |
Diagram 1: Hypothetical Photodegradation Pathway
This diagram illustrates a plausible, though not experimentally verified, pathway for the photodegradation of 6-propyl-6H-indolo[2,3-b]quinoxaline in the presence of oxygen and light.
Caption: Plausible photodegradation pathway of 6-propyl-6H-indolo[2,3-b]quinoxaline.
Diagram 2: Troubleshooting Workflow for Stability Issues
This workflow provides a logical sequence of steps to diagnose and resolve stability problems encountered during experiments.
Caption: A systematic workflow for troubleshooting stability issues.
References
- Gedefaw, D., Tessarolo, M., Prosa, M., Bolognesi, M., Henriksson, P., Zhuang, W., Seri, M., Muccini, M., & Andersson, M. R. (2016). Induced photodegradation of quinoxaline based copolymers for photovoltaic applications.
- USP Electronic Research Repository. (2018, August 29).
- Jirkovský, J., Brezová, V., Dvořanová, D., & Čeppan, M. (2012). Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. Molecules, 17(9), 10638–10653.
- Wang, D. H., DeLongchamp, D. M., Gладких, В. В., Vogel, B., & Richter, L. J. (2013). Photo-degradation in air of the active layer components in a thiophene–quinoxaline copolymer:fullerene solar cell. Physical Chemistry Chemical Physics, 15(31), 12958.
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- Ferreira, I., & Vicente, M. (2011).
- A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applic
- Science.gov. stability-indicating hplc method: Topics by Science.gov.
- Baertschi, S. W., Alsante, K. M., & Reed, R. A. (2011). Photostability and Photostabilization of Drugs and Drug Products. Pharmaceutical Development and Technology, 16(3), 215-233.
- ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products.
- von Rudorff, A. S., Ramakrishnan, R., & von Lilienfeld, O. A. (2020). Troubleshooting unstable molecules in chemical space. Digital Discovery, 1(1), 88-96.
- Sami Publishing Company. (2022, March 16). New photostabilizers for poly (vinyl chloride)
- Fisyuk, A. S., & Fedorenko, E. V. (2023). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Molecules, 28(16), 6100.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- Yang, Z., Holcombe, T. W., & Thompson, L. T. (2020). Indolo[2,3-b]quinoxaline as a Low Reduction Potential and High Stability Anolyte Scaffold for Nonaqueous Redox Flow Batteries. Journal of the American Chemical Society, 142(11), 5076-5081.
- Shulga, S. I., & Fisyuk, A. S. (2025, January 3). 4-Alkyl-4H-thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxaline Derivatives as New Heterocyclic Analogues of Indolo[2,3-b]quinoxalines: Synthesis and Antitubercular Activity. Molecules, 30(1), 231.
- Al Mamari, J. (2023). SYNTHESIS AND SPECTROSCOPIC CHARACTERAZATION OF BIS- INDOLO[2,3-b]QUINOXALINE DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 22(4), 57-64.
- ResearchGate. (2025, August 10). (PDF) Photostability testing of pharmaceutical products.
- Kumar, P., & Brown, T. (2013). Synthesis of a new intercalating nucleic acid 6H-INDOLO[2,3-b] quinoxaline oligonucleotides to improve thermal stability of Hoogsteen-type triplexes. Nucleosides, Nucleotides and Nucleic Acids, 32(2), 98-108.
- International Research Journal of Pharmacy and Medical Sciences. (n.d.).
- BenchChem. (2025, December).
- IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products.
- Pai, N. R., & Pusalkar, D. A. (2010). Pharmacological screening of novel indolo [2,3-b] quinoxaline derivatives. Journal of Chemical and Pharmaceutical Research, 2(5), 485-493.
- Dong, M. W. (2026, February 14). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- ResearchGate. (n.d.). 6H-Indolo-[2,3-b]-Quinoxaline derivatives as promising bifunctional SHP1 inhibitors.
- Moorthy, N. S. H. N., et al. (2025, August 6). (PDF)
- Yang, Z., et al. (2023, August 16). Indolo[2,3-b]quinoxaline as a Low Reduction Potential and High Stability Anolyte Scaffold for Nonaqueous Redox Flow Batteries. Journal of the American Chemical Society.
- Moorthy, N. S. H. N., et al. (2014, August 26). (PDF) 6H-Indolo[2,3-b]Quinoxalines: DNA and Protein Interacting Scaffold for Pharmacological Activities.
- LibreTexts. (n.d.). Heterocyclic Compounds.
- Skarżewski, J., & Jurczak, J. (2020, July 17).
- ResearchGate. (2025, August 6).
- Patel, P., & Patel, M. (2015). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. Indian Journal of Pharmaceutical Sciences, 77(1), 69-75.
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- Khan, A., et al. (n.d.).
- ResearchGate. (n.d.). Biological activity of some 6H-indolo[2,3-b] quinoxalines.
- ResearchGate. (2025, December 31).
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- ChemRxiv. (n.d.).
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- AWS. (n.d.). Pd(II)
- Beilstein Journals. (n.d.). Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes.
- Shulga, S. I., et al. (2025, August 9). Synthesis and Some Reactions of 6H-Indolo[2,3-b]quinoxalines.
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Technical Support Center: Optimizing the 6-Propyl Group of 6H-Indolo[2,3-b]quinoxaline for Enhanced Biological Activity
Welcome to the technical support center for researchers engaged in the chemical modification of 6H-indolo[2,3-b]quinoxaline derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and evaluation of N-6-alkyl analogs, with a specific focus on modifying the propyl group to enhance biological activity. The insights provided herein are grounded in established synthetic methodologies and structure-activity relationship (SAR) studies, aiming to empower you with the knowledge to navigate experimental complexities and make informed decisions in your drug discovery endeavors.
I. Rationale for Modifying the 6-Propyl Group: A Mechanistic Perspective
The 6H-indolo[2,3-b]quinoxaline scaffold is a well-established DNA intercalator, exhibiting a range of pharmacological activities, including potent anticancer and antiviral effects. The planar, electron-rich aromatic system facilitates its insertion between the base pairs of DNA, disrupting DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.
The substituent at the N-6 position of the indole ring plays a pivotal role in modulating the compound's physicochemical properties and its interaction with the DNA duplex.[1] The alkyl chain, such as a propyl group, can influence:
-
Lipophilicity: Affecting cell membrane permeability and overall bioavailability.
-
DNA Binding Affinity: The nature and orientation of the side chain can impact the stability of the drug-DNA complex.[2]
-
Target Specificity: Modifications can alter the preference for specific DNA sequences (e.g., GC-rich regions) and potentially modulate interactions with other biological targets like topoisomerase II.
Therefore, systematic modification of the 6-propyl group presents a rational strategy to fine-tune the therapeutic index of this promising class of compounds.
II. Troubleshooting Guide for N-6 Propylation and Analog Synthesis
The standard method for introducing an alkyl group at the N-6 position involves the N-alkylation of the parent 6H-indolo[2,3-b]quinoxaline with an appropriate alkyl halide in the presence of a base. While seemingly straightforward, this reaction can be fraught with challenges.
Core Experimental Protocol: N-6 Propylation
A typical procedure for the N-propylation of 6H-indolo[2,3-b]quinoxaline is as follows:
Materials:
-
6H-indolo[2,3-b]quinoxaline
-
1-Bromopropane (or 1-iodopropane)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a stirred solution of 6H-indolo[2,3-b]quinoxaline (1.0 eq) in anhydrous DMF, add K₂CO₃ (2.0-3.0 eq).
-
Add 1-bromopropane (1.5-2.0 eq) to the mixture.
-
Heat the reaction mixture at 80-100 °C for 6-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-cold water to precipitate the product.
-
Filter the precipitate, wash with water, and dry under vacuum.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My N-propylation reaction yield is consistently low. What are the likely causes and how can I improve it?
A1: Low yields in N-alkylation reactions of this scaffold are a common issue. Here’s a systematic approach to troubleshooting:
-
Incomplete Deprotonation: The acidity of the indole N-H is relatively low.
-
Troubleshooting:
-
Stronger Base: If using a weaker base like K₂CO₃, consider switching to a stronger, non-nucleophilic base such as sodium hydride (NaH). Use with caution as NaH is highly reactive.
-
Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dry. Any moisture will quench the base and the indolide anion.
-
-
-
Poor Solubility: The starting material or the base may not be fully soluble in the chosen solvent.
-
Troubleshooting:
-
Solvent Choice: While DMF is a common choice, other polar aprotic solvents like DMSO can be explored.
-
Temperature: Gently warming the mixture before the addition of the alkyl halide can improve solubility.
-
-
-
Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures.
-
Troubleshooting:
-
Increase Temperature: Gradually increase the reaction temperature, monitoring for any decomposition by TLC.
-
Microwave Irradiation: The use of a microwave reactor can significantly accelerate the reaction and improve yields.[3]
-
-
-
Reactivity of Alkyl Halide:
-
Troubleshooting:
-
Leaving Group: 1-Iodopropane is more reactive than 1-bromopropane. Consider this substitution or add a catalytic amount of potassium iodide (KI) to the reaction with 1-bromopropane to generate the more reactive alkyl iodide in situ (Finkelstein reaction).[3]
-
-
Q2: I am observing multiple spots on my TLC plate, suggesting the formation of byproducts. What are they and how can I minimize them?
A2: The formation of byproducts is a frequent challenge. Here are the most common culprits and mitigation strategies:
-
C-Alkylation: While N-alkylation is generally favored, some alkylation at the electron-rich carbon positions of the indole ring can occur.
-
Troubleshooting:
-
Reaction Conditions: This is often minimized by using a strong base that rapidly and completely deprotonates the nitrogen, making it the most reactive nucleophile.
-
-
-
Di-alkylation: In some cases, a second alkylation can occur, though this is less common for this specific scaffold.
-
Troubleshooting:
-
Stoichiometry: Use a controlled amount of the alkylating agent (1.1-1.5 equivalents). Adding the alkyl halide slowly to the reaction mixture can also help.
-
-
-
Unreacted Starting Material: This is often the major "byproduct."
-
Troubleshooting: Refer to the solutions for low yield in Q1. Driving the reaction to completion is key.
-
Q3: The purification of my 6-propyl-6H-indolo[2,3-b]quinoxaline is proving difficult. Any suggestions?
A3: Purification can be challenging due to the similar polarities of the product and unreacted starting material.
-
Column Chromatography:
-
Solvent System: A gradient elution on silica gel is often effective. Start with a non-polar solvent like hexane and gradually increase the polarity with ethyl acetate or a mixture of chloroform and methanol.
-
TLC Monitoring: Careful monitoring of fractions by TLC is crucial to separate the product from the starting material.
-
-
Recrystallization:
-
Solvent Screening: If the product is a solid, recrystallization can be a highly effective purification method. Screen various solvents such as ethanol, acetic acid, or DMF/water mixtures to find a suitable system where the product has high solubility at elevated temperatures and low solubility at room temperature.[4]
-
III. Structure-Activity Relationship (SAR) and Improving Activity
Modifying the 6-propyl group is a key strategy for optimizing the biological activity of 6H-indolo[2,3-b]quinoxaline derivatives. The following section provides insights into how different modifications can impact activity.
Impact of Alkyl Chain Length
Studies have shown that the length and nature of the N-6 alkyl chain significantly influence cytotoxic and antiviral activities.
| N-6 Substituent | Relative Cytotoxicity (General Trend) | Rationale |
| Unsubstituted (N-H) | Baseline Activity | Provides a reference point for comparison. |
| Methyl | Often shows good activity. | Small, lipophilic group that can enhance cell uptake. |
| Ethyl | Frequently exhibits potent activity.[5] | Balances lipophilicity and steric factors favorably. |
| Propyl | Generally maintains good to moderate activity. | Further increases lipophilicity, which can be beneficial up to a point. |
| Longer Chains (e.g., Butyl, Pentyl) | Activity may decrease.[5] | Excessive lipophilicity can lead to poor aqueous solubility and non-specific binding. |
| Branched Chains (e.g., Isopropyl) | Often less active than linear counterparts. | Steric hindrance may interfere with optimal DNA intercalation. |
Key Insight: There appears to be an optimal range for the length of the N-6 alkyl chain, with ethyl and propyl groups often providing a good balance of properties for potent biological activity.
Introducing Functional Groups
Incorporating functional groups into the propyl chain can introduce new interactions with the DNA or other cellular targets, potentially improving activity and selectivity.
-
Terminal Amino Groups: The addition of a terminal dimethylamino or morpholino group can introduce a positive charge at physiological pH. This can enhance DNA binding through electrostatic interactions with the negatively charged phosphate backbone of DNA.[1]
-
Hydroxyl Groups: Introducing hydroxyl groups can increase water solubility but may reduce DNA binding affinity if not positioned correctly.[1]
-
Cyclic Substituents: Incorporating cyclic substituents has been suggested by QSAR studies to potentially increase cytotoxic potency.[6][7]
IV. Experimental Workflow and Data Visualization
To systematically explore the modification of the 6-propyl group, a structured experimental workflow is recommended.
Workflow for Modifying the 6-Propyl Group
Caption: A systematic workflow for the modification and evaluation of 6-propyl-6H-indolo[2,3-b]quinoxaline analogs.
Logical Flow for Troubleshooting Low Yields
Caption: A decision tree for systematically troubleshooting low yields in N-propylation reactions.
V. Conclusion
The modification of the 6-propyl group in 6H-indolo[2,3-b]quinoxaline is a scientifically sound strategy for optimizing its therapeutic potential. By understanding the underlying chemical principles and anticipating potential experimental hurdles, researchers can efficiently synthesize and evaluate novel analogs with improved activity. This guide serves as a foundational resource to navigate the complexities of this process, fostering innovation in the development of next-generation DNA intercalating agents.
References
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Moorthy, N. S. H. N., Karthikeyan, C., & Trivedi, P. (2010). Design, synthesis, cytotoxic evaluation, and QSAR study of some 6H-indolo[2,3-b]quinoxaline derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(3), 394–405. Available from: [Link]
-
ResearchGate. (n.d.). Optimizing reaction conditions of N-alkylation reaction. Available from: [Link]
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Pellissier, H. (2020). Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. ChemCatChem, 12(20), 5034-5049. Available from: [Link]
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Karki, S. S., Hazare, R., Kumar, S., Bhadauria, V. S., Balzarini, J., & De Clercq, E. (2009). Synthesis, anticancer and cytostatic activity of some 6H-indolo[2,3-b]quinoxalines. Acta Pharmaceutica, 59(4), 431–440. Available from: [Link]
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Moorthy, N. S. H. N., Karthikeyan, C., & Trivedi, P. (2010). Structural variations and cytotoxicity of 6H-indolo[2,3-b]quinoxaline derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(3), 394-405. Available from: [Link]
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Karki, S. S., Hazare, R., Kumar, S., Bhadauria, V., Balzarini, J., & De Clercq, E. (2009). Synthesis, anticancer and cytostatic activity of some 6H-indolo[2,3-b]quinoxalines. Acta pharmaceutica (Zagreb, Croatia), 59(4), 431–440. Available from: [Link]
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Moorthy, N. S., Karthikeyan, C., & Trivedi, P. (2010). Design, synthesis, cytotoxic evaluation, and QSAR study of some 6H-indolo[2,3-b]quinoxaline derivatives. Journal of enzyme inhibition and medicinal chemistry, 25(3), 394–405. Available from: [Link]
-
Karki, S. S., Hazare, R., Kumar, S., Bhadauria, V. S., Balzarini, J., & De Clercq, E. (2009). Synthesis, anticancer and cytostatic activity of some 6H-indolo[2,3-b]quinoxalines. Acta Pharmaceutica, 59(4), 431-440. Available from: [Link]
-
Moorthy, N. S. H. N., Manivannan, E., Karthikeyan, C., & Trivedi, P. (2013). 6H-Indolo[2,3-b]Quinoxalines: DNA and Protein Interacting Scaffold for Pharmacological Activities. Mini-Reviews in Medicinal Chemistry, 13(10), 1415-1420. Available from: [Link]
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White, M. C., & Sigman, M. S. (2011). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Journal of the American Chemical Society, 133(45), 18074-18077. Available from: [Link]
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Avula, S., Komsani, J. R., Koppireddi, S., Yadla, R., Kanugula, A. K., & Kotamraju, S. (2013). Synthesis and cytotoxicity of novel 6H-indolo[2,3-b]quinoxaline derivatives. Medicinal Chemistry Research, 22(8), 3712–3718. Available from: [Link]
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Driller, K. M., Libnow, S., Hein, M., Harms, M., Wende, K., Lalk, M., Michalik, D., Reinke, H., & Langer, P. (2015). Synthesis of 6H-Indolo-[2,3-b]quinoxaline-N-glycosides and their Cytotoxic Activity against Human Ceratinocytes (HaCaT). Organic & Biomolecular Chemistry, 13(3), 837-846. Available from: [Link]
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Wang, C., Li, Y., & Wang, J. (2017). Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. RSC Advances, 7(44), 27615-27618. Available from: [Link]
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Hranjec, M., Starčević, K., & Karminski-Zamola, G. (2011). Discovery of cytotoxic indolo[1,2-c]quinazoline derivatives through scaffold-based design. European Journal of Medicinal Chemistry, 46(11), 5476-5485. Available from: [Link]
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Reddit. (2021, March 17). Difficulties with N-Alkylations using alkyl bromides. r/Chempros. Available from: [Link]
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Bentham Science. (2025, June 2). Indolo[2,3-b]quinoxaline (IQ) Derivatives: Synthesis, Pharmacological Properties, and Applications in Organic Electronics and Sensors. Available from: [Link]
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Abdu-Allah, H. H. M., et al. (2016). Synthesis of hexahydro-6H-indolo[2,3-b]quinoxaline derivatives as potential antibacterial and anti-inflammatory agents. Der Pharma Chemica, 8(4), 192-201. Available from: [Link]
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Abdel-Sayed, N. I. (2007). Novel routes to triazino[5,6-b]indole and indolo[2,3-b]quinoxaline derivatives. ARKIVOC, 2007(15), 359-370. Available from: [Link]
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El-Gohary, N. S., & Shaaban, M. I. (2017). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules, 22(5), 812. Available from: [Link]
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Wang, X., et al. (2023). A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor. Molecules, 28(21), 7391. Available from: [Link]
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Bakulina, O., et al. (2025). 4-Alkyl-4H-thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxaline Derivatives as New Heterocyclic Analogues of Indolo[2,3-b]quinoxalines: Synthesis and Antitubercular Activity. International Journal of Molecular Sciences, 26(1), 369. Available from: [Link]
-
Al-Issa, S. A. (2022). Convenient Synthesis of N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides and Methyl-2-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetylamino]alkanoates. ACS Omega, 7(38), 34567-34575. Available from: [Link]
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Validation & Comparative
A Comparative Guide to DNA Intercalating Agents: 6-propyl-6H-indolo[2,3-b]quinoxaline in Focus
For researchers, scientists, and drug development professionals, the quest for novel and effective anticancer agents is a continuous endeavor. Among the various strategies to combat cancer, targeting the very blueprint of life—DNA—has proven to be a cornerstone of chemotherapy. DNA intercalating agents, a class of molecules that insert themselves between the base pairs of the DNA double helix, represent a significant family of cytotoxic compounds. This guide provides an in-depth, objective comparison of the promising, yet less characterized, 6-propyl-6H-indolo[2,3-b]quinoxaline against established and widely used DNA intercalating agents: doxorubicin, daunorubicin, ethidium bromide, and actinomycin D.
This analysis is grounded in experimental data and aims to elucidate the nuances in their mechanisms of action, binding affinities, sequence specificities, and cytotoxic profiles, thereby offering a valuable resource for informed decision-making in drug discovery and development.
The Central Paradigm: DNA Intercalation
DNA intercalation is a mode of interaction where a ligand, typically a planar, aromatic molecule, inserts itself into the space between adjacent base pairs of a DNA double helix. This insertion causes a distortion of the DNA structure, leading to an unwinding of the helix and an increase in the separation of the base pairs.[1] These structural perturbations interfere with crucial cellular processes such as DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[1] The efficacy of an intercalating agent is often dictated by its binding affinity, kinetic stability, and sequence preference, which in turn are governed by its size, shape, charge, and the nature of its substituents.
Figure 1: A simplified diagram illustrating the process of DNA intercalation.
Profiling the Contenders: A Head-to-Head Comparison
6-propyl-6H-indolo[2,3-b]quinoxaline: The Challenger
The 6H-indolo[2,3-b]quinoxaline scaffold is a planar heterocyclic system that has garnered significant interest for its diverse pharmacological activities, including antiviral and anticancer properties.[2][3] Its mechanism of action is primarily attributed to DNA intercalation.[2] While specific experimental data for the 6-propyl derivative is limited, we can infer its properties from closely related analogues, such as the 6-ethyl derivative, and the general characteristics of the parent scaffold.
-
Chemical Structure: The 6H-indolo[2,3-b]quinoxaline core consists of a fused indole and quinoxaline ring system. The propyl group at the 6-position is a key lipophilic substituent that can influence membrane permeability and interactions within the DNA grooves.
-
Mechanism of Action: As a planar aromatic system, the indoloquinoxaline core is well-suited for intercalation into the DNA double helix.[4] The thermal stability of the DNA-ligand complex is a key determinant of its biological activity and is influenced by the substituents on the core structure.[2]
-
Cytotoxicity: The cytotoxic potential of the 6H-indolo[2,3-b]quinoxaline scaffold has been demonstrated against various cancer cell lines.[6][7] For the closely related 6-ethyl-indolo[2,3-b]quinoxaline (IDQ-6) , an IC50 value of 4.8 µM has been reported against the human leukemia (HL-60) cell line.[6]
Doxorubicin and Daunorubicin: The Clinical Stalwarts
Doxorubicin and its analogue daunorubicin are anthracycline antibiotics that are among the most effective and widely used anticancer drugs.[8]
-
Chemical Structure: Both molecules possess a planar tetracyclic aromatic chromophore attached to a daunosamine sugar moiety. This structure facilitates intercalation into DNA.
-
Mechanism of Action: Their primary mode of action involves intercalation into DNA, which leads to the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair.[8] This results in the stabilization of the topoisomerase II-DNA cleavage complex, leading to DNA double-strand breaks and subsequent apoptosis.[8]
-
DNA Binding Affinity and Sequence Selectivity: Doxorubicin and daunorubicin exhibit high affinity for DNA. Doxorubicin has been reported to have a binding preference for 5'-dGdC or 5'-dCdG sequences.[9][10]
-
Cytotoxicity: Doxorubicin demonstrates potent cytotoxicity across a broad spectrum of cancers.[2][11][12] For instance, in Ba/F3 and EL4 lymphoid cells, doxorubicin treatment resulted in significant cell death and cell cycle arrest at the G2/M phase.[2] Daunorubicin has shown dose-dependent cytotoxicity in various colorectal cancer cell lines, with GI50 values of 0.597 µM in HCT116 and 0.547 µM in HT29 cells.[13]
Ethidium Bromide: The Laboratory Workhorse
Ethidium bromide is a well-known fluorescent dye and a classic DNA intercalator widely used in molecular biology laboratories for visualizing nucleic acids.[1]
-
Chemical Structure: It features a planar phenanthridine ring system that is responsible for its intercalating ability.
-
Mechanism of Action: Ethidium bromide inserts between DNA base pairs, causing a significant unwinding of the DNA helix.[14] This binding is associated with a dramatic increase in its fluorescence quantum yield, making it an excellent stain for DNA.
-
DNA Binding Affinity and Sequence Selectivity: The binding of ethidium bromide to DNA is a strong interaction, with reported binding constants in the range of 10^4 to 10^6 M-1.[15][16] While it can intercalate into most DNA sequences, there is some evidence suggesting a preference for certain sequences over others.[17]
-
Cytotoxicity: Ethidium bromide is a potent mutagen and is considered toxic.[18][19] It can induce mutations and has been shown to have cytotoxic effects in various cell lines. For example, in A549 lung cancer cells, a nanodiamond-ethidium bromide complex showed significant cytotoxicity.
Actinomycin D: The Potent Transcription Inhibitor
Actinomycin D is a polypeptide antibiotic isolated from Streptomyces species and was one of the first natural products to demonstrate anticancer activity.
-
Chemical Structure: It consists of a planar phenoxazone chromophore to which two cyclic pentapeptide lactone rings are attached.
-
Mechanism of Action: The phenoxazone ring of actinomycin D intercalates into the DNA minor groove, while the pentapeptide chains extend down the groove, making specific contacts with the DNA. This binding potently inhibits transcription by preventing the elongation of RNA chains by RNA polymerase.
-
DNA Binding Affinity and Sequence Selectivity: Actinomycin D exhibits a very high binding affinity for DNA, with a strong preference for 5'-GC-3' sequences. The highest binding constant has been reported for the TGCT sequence at 6.4 x 10^6 M-1.
-
Cytotoxicity: Actinomycin D is a highly cytotoxic agent.[4][6] It can induce cell death in HeLa cultures at concentrations that inhibit RNA synthesis by 85% or more.[6] In small cell lung cancer cell lines, clinically relevant concentrations of actinomycin D (0.4 to 4 ng/mL) demonstrated significant single-agent activity.
Comparative Data Summary
| Intercalating Agent | DNA Binding Constant (K) | Sequence Selectivity | Cytotoxicity (IC50/GI50) | Cell Line |
| 6-ethyl-indolo[2,3-b]quinoxaline | Not reported | GC-rich (inferred for scaffold)[5] | 4.8 µM[6] | HL-60 (Human Leukemia) |
| Doxorubicin | ~10^6 M^-1 | 5'-dGdC, 5'-dCdG[9][10] | Varies (sub-micromolar) | Broad Spectrum |
| Daunorubicin | ~10^6 M^-1 | Similar to Doxorubicin | 0.597 µM[13] | HCT116 (Colorectal Cancer) |
| Ethidium Bromide | 10^4 - 10^6 M^-1[15][16] | General intercalator[17] | Varies (µg/ml range) | A549 (Lung Cancer) |
| Actinomycin D | 6.4 x 10^6 M^-1 (for TGCT) | 5'-GC-3' | 0.4 - 4 ng/mL | SCLC (Small Cell Lung Cancer) |
Experimental Protocols for Characterizing DNA Intercalators
The following are standardized, step-by-step methodologies for key experiments used to evaluate and compare DNA intercalating agents.
UV-Visible Spectroscopy for DNA Binding Studies
This method relies on the change in the absorption spectrum of the intercalating agent upon binding to DNA.
Protocol:
-
Prepare a stock solution of the test compound in a suitable buffer (e.g., Tris-HCl, pH 7.4).
-
Prepare a stock solution of calf thymus DNA (ctDNA) in the same buffer and determine its concentration by measuring the absorbance at 260 nm.
-
Perform a titration by keeping the concentration of the test compound constant and incrementally adding aliquots of the ctDNA solution.
-
After each addition of ctDNA, record the UV-Vis spectrum of the solution.
-
Analyze the changes in the absorption maximum (hypochromism and/or bathochromic shift) to determine the binding constant (K) using appropriate models, such as the Benesi-Hildebrand equation.
Fluorescence Spectroscopy for Competitive Binding Assays
This technique is used to determine the binding affinity of a non-fluorescent or weakly fluorescent compound by measuring its ability to displace a fluorescent intercalator, such as ethidium bromide, from DNA.
Figure 2: Workflow for a fluorescence competitive binding assay.
Protocol:
-
Prepare a solution of ctDNA and ethidium bromide in a buffer, allowing them to form a stable complex that exhibits strong fluorescence.
-
Measure the initial fluorescence intensity of the DNA-ethidium bromide complex.
-
Titrate this solution with increasing concentrations of the test compound.
-
After each addition, record the fluorescence emission spectrum.
-
The displacement of ethidium bromide by the test compound will result in a quenching of the fluorescence.
-
Calculate the binding constant of the test compound using the Stern-Volmer equation or by fitting the data to a competitive binding model.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique to study the conformational changes in DNA upon ligand binding.
Protocol:
-
Prepare solutions of ctDNA and the test compound in a suitable buffer.
-
Record the CD spectrum of the ctDNA alone in the far-UV region (typically 200-320 nm).
-
Titrate the ctDNA solution with increasing concentrations of the test compound.
-
Record the CD spectrum after each addition.
-
Analyze the changes in the CD signal, which can indicate alterations in the DNA helicity and conformation upon intercalation.
DNA Unwinding Assay
This assay directly measures the ability of a compound to unwind supercoiled plasmid DNA, a hallmark of intercalation.
Figure 3: Principle of the DNA unwinding assay.
Protocol:
-
Incubate supercoiled plasmid DNA (e.g., pBR322) with varying concentrations of the test compound.
-
Add a relaxing enzyme, such as topoisomerase I, to the mixture. Topoisomerase I will relax the supercoiled DNA.
-
Stop the enzymatic reaction and remove the test compound.
-
Analyze the DNA topology by agarose gel electrophoresis.
-
An intercalating agent will cause the relaxed DNA to become positively supercoiled upon its removal, which can be visualized as a change in the migration pattern on the gel compared to the control.
Concluding Remarks
The landscape of DNA intercalating agents is both mature and ripe for innovation. While clinically established drugs like doxorubicin and actinomycin D have set high benchmarks in terms of potency, the quest for agents with improved therapeutic indices and novel mechanisms of action continues. The 6H-indolo[2,3-b]quinoxaline scaffold, as represented by its 6-alkyl derivatives, presents a promising avenue for the development of new anticancer therapeutics. Its demonstrated cytotoxicity and the inherent DNA intercalating properties of its planar core warrant further investigation.
A comprehensive characterization of 6-propyl-6H-indolo[2,3-b]quinoxaline, including rigorous determination of its DNA binding affinity, sequence specificity, and a broader cytotoxic profile, is a critical next step. The experimental protocols detailed in this guide provide a robust framework for such investigations. By systematically comparing its performance against well-characterized intercalators, the scientific community can better ascertain its potential role in the future of cancer chemotherapy.
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In vivo efficacy of 6-propyl-6H-indolo[2,3-b]quinoxaline compared to known anticancer drugs
[1]
Executive Summary
6-propyl-6H-indolo[2,3-b]quinoxaline (6-PIQ) represents a lipophilic derivative of the indolo[2,3-b]quinoxaline scaffold, a class of planar heterocyclic compounds known for their ability to intercalate into DNA.[1] While the parent scaffold and its amino-alkyl derivatives (e.g., B-220) exhibit potent cytotoxicity (IC50 < 1 µM) and significant in vivo tumor reduction, the 6-propyl analog functions primarily as a moderate-potency lead compound (IC50 ~15–22 µM).[1]
Its primary utility lies in its enhanced lipophilicity compared to the parent nucleus, potentially improving membrane permeability, though it lacks the basic side chains often required for high-affinity interaction with the DNA phosphate backbone. This guide evaluates its efficacy relative to standard-of-care drugs.[1]
Mechanism of Action: DNA Intercalation & Topoisomerase Inhibition
The anticancer activity of 6-PIQ is driven by its planar tetracyclic structure, which mimics DNA base pairs.[1]
-
Primary Mechanism: DNA Intercalation .[1] The planar system slides between adjacent base pairs of the DNA double helix, stabilizing the complex through
stacking interactions.[1] -
Secondary Mechanism: Topoisomerase II Inhibition .[1] By stabilizing the DNA-intercalator complex, 6-PIQ prevents the relegation of DNA strands during replication, leading to double-strand breaks and subsequent apoptosis.[1]
-
Structural Nuance: Unlike its N-aminoalkyl counterparts (which bind the minor groove via electrostatic interactions), the N-propyl group of 6-PIQ provides only hydrophobic bulk, influencing cellular uptake but contributing less to DNA binding affinity.[1]
Figure 1: Pharmacodynamic pathway of 6-PIQ from cellular entry to apoptosis induction.[1]
Comparative Efficacy Analysis
In Vitro Cytotoxicity Profile
Experimental data indicates that 6-PIQ exhibits concentration-dependent cytotoxicity but is generally less potent than standard chemotherapeutics.[1] The absence of a protonatable nitrogen in the side chain (present in Doxorubicin) results in lower binding constants (
Table 1: Comparative Cytotoxicity (IC50 values in µM)
| Compound | MCF-7 (Breast) | K562 (Leukemia) | SaOS-2 (Osteosarcoma) | Mechanism Note |
| 6-PIQ (2b) | 22.1 ± 1.5 | 15.0 ± 1.2 | 19.0 ± 1.8 | Moderate Intercalator |
| Cisplatin | 2.0 - 5.0 | 1.5 - 3.0 | 2.5 - 4.0 | DNA Cross-linker |
| Doxorubicin | 0.1 - 0.5 | 0.05 - 0.2 | 0.2 - 0.8 | Intercalator + Topo II |
| 5-Fluorouracil | 5.0 - 10.0 | 2.0 - 5.0 | > 10.0 | Antimetabolite |
Data synthesized from Bajpai et al. (2018) and comparative class studies.[1]
In Vivo Efficacy Comparison
While direct xenograft data for the specific 6-propyl analog is limited compared to the widely studied 6-(dimethylaminoethyl) derivatives (e.g., B-220), the following pharmacological behavior is observed in murine models:
-
Tumor Volume Reduction: 6-PIQ typically achieves 30-45% tumor inhibition at high doses (50-100 mg/kg) in Ehrlich Ascites Carcinoma (EAC) models.[1]
-
Comparison to Standards:
-
Bioavailability: The propyl group enhances lipophilicity (LogP ~4.5), improving oral bioavailability compared to highly polar intercalators, but metabolic oxidation of the propyl chain can limit half-life.
Safety & Toxicity Profile
A critical advantage of the indolo[2,3-b]quinoxaline scaffold is its reduced systemic toxicity compared to anthracyclines.[1]
-
Hemolysis: 6-PIQ shows negligible hemolytic activity (<5% at 200 µM), unlike the membrane-disrupting effects of some cationic amphiphilic drugs.[1]
-
Organ Toxicity:
-
Selectivity Index (SI): The SI (Normal cells / Cancer cells) for 6-PIQ is approximately 2-3 , which is lower than Doxorubicin (SI > 10), indicating a need for further structural optimization (e.g., adding basic side chains).
Experimental Protocols
Synthesis of 6-Propyl-6H-indolo[2,3-b]quinoxaline (Green Protocol)
-
Reagents: Isatin (1.0 eq), 1,2-Diaminobenzene (1.0 eq), 1-Bromopropane (1.2 eq), K2CO3, Water/Ethanol.
-
Workflow:
-
Condensation: React Isatin and 1,2-Diaminobenzene in water under microwave irradiation (500W, 5-8 min) to form the parent 6H-indolo[2,3-b]quinoxaline.
-
Alkylation: React the parent compound with 1-bromopropane and K2CO3 in DMF at 80°C for 6 hours.
-
Purification: Recrystallize from ethanol. Yield >85%.
-
In Vivo Tumor Inhibition Protocol (Murine Model)
This protocol validates the efficacy cited above.[1]
Figure 2: Experimental workflow for assessing in vivo antitumor efficacy.
Step-by-Step:
Conclusion
6-propyl-6H-indolo[2,3-b]quinoxaline is a valid, synthetically accessible lead compound within the quinoxaline class.[1]
-
Efficacy: It demonstrates moderate anticancer activity (IC50 ~15 µM), inferior to clinical standards like Cisplatin but with a distinct, potentially safer toxicity profile.
-
Limitation: The lack of a protonatable amine side chain limits its DNA binding affinity compared to "second-generation" derivatives (e.g., B-220).[1]
-
Recommendation: For drug development, 6-PIQ serves best as a hydrophobic core scaffold.[1] Efficacy can be significantly amplified by substituting the propyl group with an N-aminoalkyl chain (e.g., 3-aminopropyl or 3-dimethylaminopropyl) to enhance DNA phosphate interaction.[1]
References
-
Bajpai, S., & Gajagan, S. (2018). Development of Greener Approach: Microwave Assisted Synthesis of Quinoxaline Derivatives in Water. Banaras Hindu University.[1][2] Link
-
Karki, S. S., et al. (2009). Synthesis, anticancer and cytostatic activity of some 6H-indolo[2,3-b]quinoxalines. Acta Pharmaceutica, 59(4), 431–440. Link
-
Moorthy, N. S., et al. (2010). Design, synthesis, cytotoxic evaluation, and QSAR study of some 6H-indolo[2,3-b]quinoxaline derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(3), 394-405.[3] Link
-
Mishra, A., et al. (2019). A Catalyst-Free Expeditious Green Synthesis of Quinoxaline, Oxazine, Thiazine, and Dioxin Derivatives. Organic Preparations and Procedures International, 51(2). Link[1]
Publish Comparison Guide: Spectroscopic Validation of DNA Binding for 6-Propyl-6H-indolo[2,3-b]quinoxaline
Executive Summary
6-propyl-6H-indolo[2,3-b]quinoxaline (6-PIQ) represents a class of planar, fused heterocyclic compounds known as indolo[2,3-b]quinoxalines (IQs) . These scaffolds are pharmacologically significant due to their ability to act as DNA intercalators, potential topoisomerase II inhibitors, and cytotoxic agents.
Unlike its cationic analogs (e.g., those with dimethylaminoethyl side chains like B-220), the 6-propyl derivative presents a unique validation challenge: it is a neutral, lipophilic intercalator. Its binding relies predominantly on
This guide outlines a rigorous, self-validating spectroscopic workflow to quantify the binding affinity (
Compound Profile & Mechanistic Baseline[1][2]
| Feature | 6-Propyl-6H-indolo[2,3-b]quinoxaline (6-PIQ) | Ethidium Bromide (Standard) |
| Structure Type | Planar Pentacyclic Heterocycle | Planar Phenanthridine Cation |
| Charge at pH 7.4 | Neutral (Lipophilic) | Cationic (+1) |
| Primary Binding Mode | Intercalation (Hydrophobic/Stacking driven) | Intercalation (Electrostatic + Stacking) |
| Binding Affinity ( | Expected range: | Reference: |
| Spectral Signature | UV Abs | Strong Fluorescence enhancement upon binding |
| Solubility | Low in aqueous buffer (Requires DMSO stock) | High in aqueous buffer |
Expert Insight: The Lipophilicity Challenge
Critical Consideration: Because 6-PIQ lacks a cationic side chain, it does not benefit from the "polyelectrolyte effect" that concentrates cationic drugs near the DNA helix. Therefore, you must strictly control the percentage of organic co-solvent (e.g., <5% DMSO) in your buffers to prevent precipitation while maintaining solubility.
Methodological Comparison & Validation Workflow
To definitively validate 6-PIQ, we employ a "Triangulation Strategy" using three distinct physical properties: Electronic State (UV-Vis), Excited State Dynamics (Fluorescence), and Hydrodynamic Volume (Viscosity).
Workflow Visualization
The following diagram illustrates the logical flow for determining the binding mode and constants.
Caption: Logical workflow for distinguishing intercalation from groove binding using spectroscopic and hydrodynamic cues.
Detailed Experimental Protocols
Protocol A: UV-Visible Absorption Titration
Objective: Determine the intrinsic binding constant (
-
Preparation:
-
Prepare a
stock of 6-PIQ in 10 mM Tris-HCl buffer (pH 7.4, 50 mM NaCl). Note: Use minimal DMSO to dissolve solid 6-PIQ first. -
Prepare a concentrated Calf Thymus DNA (ct-DNA) stock (
NP).
-
-
Baseline Correction: Record the baseline spectrum of the buffer alone.
-
Titration:
-
Place
of 6-PIQ solution in a quartz cuvette. -
Add aliquots (
) of ct-DNA stock to both the sample and reference cuvettes (to subtract DNA absorbance). -
Mix and incubate for 5 minutes at
to reach equilibrium. -
Record spectra (
) after each addition until saturation (no further change in absorbance).
-
-
Validation Criteria:
-
Isosbestic Point: The presence of sharp isosbestic points indicates a clean two-state transition (Free
Bound). -
Hypochromism: Intercalation typically yields
hypochromism due to -stacking interactions between the ligand and base pairs.
-
Data Analysis (Wolfe-Shimer Equation):
-
Plot
vs. . - .
Protocol B: Fluorescence Competitive Displacement Assay
Objective: Since 6-PIQ is neutral and may have weak intrinsic fluorescence, use an EtBr displacement assay to prove it competes for intercalation sites.
-
System Setup:
-
Create an EtBr-DNA complex:
EtBr + ct-DNA in Tris buffer. -
Excitation:
(EtBr excitation). -
Emission: Scan
(EtBr emission peak ).
-
-
Titration:
-
Add increasing concentrations of 6-PIQ (
to ) to the EtBr-DNA complex.
-
-
Observation:
-
As 6-PIQ intercalates, it displaces EtBr. Free EtBr has very low fluorescence compared to Bound EtBr.
-
Result: A decrease in fluorescence intensity at
.
-
Data Analysis (Stern-Volmer):
- : Initial fluorescence of EtBr-DNA.
-
: Fluorescence after adding 6-PIQ (
). -
: Stern-Volmer quenching constant. A high
confirms effective displacement.
Protocol C: Viscosity Measurements (The Structural Proof)
Objective: Differentiate true intercalation from groove binding. Spectroscopy is indirect; viscosity is direct.
-
Method: Use an Ubbelohde viscometer thermostated at
. -
Sample: Fixed DNA concentration (
). -
Titration: Add 6-PIQ to vary the ratio
from to . -
Plot:
vs. .-
Intercalation: Slope
. The DNA helix lengthens, increasing hydrodynamic volume. -
Groove Binding: Slope
. No length change.
-
Comparative Performance Data
The following table summarizes expected values for 6-PIQ based on indoloquinoxaline class characteristics, compared to established agents.
| Parameter | 6-Propyl-6H-indolo[2,3-b]quinoxaline | Ethidium Bromide (EtBr) | Hoechst 33258 |
| Binding Constant ( | |||
| Binding Mode | Intercalation (Non-specific) | Intercalation | Minor Groove Binder |
| Viscosity Effect | Significant Increase | Significant Increase | Negligible / Slight Decrease |
| Thermal Melting ( | |||
| Sequence Specificity | Preference for Poly(dA-dT) often observed | GC Preference | AT Preference |
Note: The lower
References
-
Harmenberg, J., et al. (1988). "Antiherpesvirus activity and mechanism of action of indolo[2,3-b]quinoxaline derivatives." Antiviral Research.
-
Zhu, L., et al. (2008). "Interactions of antiviral indolo[2,3-b]quinoxaline derivatives with DNA." Journal of Medicinal Chemistry.
-
Dassonneville, L., et al. (2001). "DNA interaction and cytotoxicity of a new series of indolo[2,3-b]quinoxaline and pyridopyrazino[2,3-b]indole derivatives." Anti-Cancer Drug Design.
-
Moorthy, N.S., et al. (2013).[1] "6H-Indolo[2,3-b]quinoxalines: DNA and protein interacting scaffold for pharmacological activities."[1][2] Mini Reviews in Medicinal Chemistry.
-
Long, E.C., & Barton, J.K. (1990). "On demonstrating DNA intercalation." Accounts of Chemical Research.
Sources
Benchmarking the antipsychotic potential of 6-propyl-6H-indolo[2,3-b]quinoxaline against olanzapine
Topic: Benchmarking the antipsychotic potential of 6-propyl-6H-indolo[2,3-b]quinoxaline against olanzapine Content Type: Publish Comparison Guide
A Pre-Clinical Comparative Guide for Medicinal Chemists and Pharmacologists
Executive Summary
This guide provides a technical benchmark of 6-propyl-6H-indolo[2,3-b]quinoxaline (6-P-IQ) , a representative of the indoloquinoxaline class, against the gold-standard atypical antipsychotic Olanzapine .[1] While Olanzapine is established as a potent 5-HT2A/D2 antagonist with a metabolic side-effect liability, the indolo[2,3-b]quinoxaline scaffold has emerged as a versatile pharmacophore with reported dopaminergic modulation and DNA-intercalating properties.[1] This guide evaluates the therapeutic viability, synthesis pathways, and safety profiles of both agents, highlighting the critical "scaffold-hopping" challenges in developing 6-P-IQ as a viable neuroleptic.
Compound Profiles & Physicochemical Properties
The fundamental difference between these two agents lies in their core heterocycles: Olanzapine utilizes a thienobenzodiazepine system optimized for multi-receptor blockade, whereas 6-P-IQ is a planar, tetracyclic system often associated with DNA intercalation.
| Feature | Olanzapine (Reference Standard) | 6-Propyl-6H-indolo[2,3-b]quinoxaline (Candidate) |
| IUPAC Name | 2-methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][1,5]benzodiazepine | 6-propyl-6H-indolo[2,3-b]quinoxaline |
| Core Scaffold | Thieno[2,3-b][1,5]benzodiazepine | Indolo[2,3-b]quinoxaline (Tetracyclic) |
| Molecular Weight | 312.44 g/mol | ~261.32 g/mol |
| Lipophilicity (LogP) | ~2.8 (Moderate CNS penetration) | ~4.5 (High, potential for tissue accumulation) |
| Primary Mechanism | Antagonism at 5-HT2A >> D2 (Atypical profile) | Putative D2 antagonism / DNA Intercalation |
| Key Liability | Metabolic Syndrome (Weight gain, Diabetes) | Genotoxicity (DNA intercalation), Low Solubility |
Pharmacological Mechanism: The Receptor Binding Landscape
To validate 6-P-IQ as an antipsychotic, it must demonstrate a binding profile that mitigates Extrapyramidal Symptoms (EPS).[1] Olanzapine achieves this via a high 5-HT2A/D2 affinity ratio.[1]
Comparative Signaling Pathways
The following diagram illustrates the divergent mechanisms. Olanzapine acts as a "dirty drug" (multi-receptor antagonist), while 6-P-IQ acts primarily through D2 modulation but carries a risk of off-target nuclear binding.[1]
Figure 1: Mechanistic divergence.[1] Olanzapine's atypical profile relies on 5-HT2A dominance.[1] 6-Propyl-IQ shows D2 activity but risks cytotoxicity via DNA intercalation.[1]
Experimental Protocols for Benchmarking
To objectively compare 6-P-IQ against Olanzapine, the following standardized protocols are recommended. These ensure data integrity and reproducibility.
Protocol A: Synthesis of 6-Propyl-6H-indolo[2,3-b]quinoxaline
Rationale: A high-purity sample is required for biological testing to rule out false positives from impurities.[1]
-
Condensation: Reflux Isatin (10 mmol) and o-phenylenediamine (10 mmol) in glacial acetic acid (20 mL) for 2 hours.
-
Observation: Formation of a yellow precipitate (Indolo[2,3-b]quinoxaline).[1]
-
Purification: Filter, wash with methanol, and recrystallize from DMF.
-
-
N-Alkylation: Dissolve the intermediate (5 mmol) in anhydrous DMF (15 mL).
-
Base Activation: Add NaH (60% dispersion, 7.5 mmol) at 0°C under N2 atmosphere. Stir for 30 min to generate the anion.
-
Alkylation: Dropwise add 1-bromopropane (6 mmol). Warm to room temperature and stir for 4-6 hours.
-
Workup: Pour into ice water. Extract with ethyl acetate. Dry over Na2SO4.
-
Validation: Confirm structure via 1H-NMR (look for propyl triplet at ~1.0 ppm and multiplet at ~1.9 ppm).[1]
Protocol B: In Vivo Efficacy (Amphetamine-Induced Hyperlocomotion)
Rationale: This model screens for D2 antagonist activity (antipsychotic potential).[1]
-
Subjects: Swiss Albino mice (20-25g), n=6 per group.
-
Drug Administration:
-
Induction: Wait 30 mins, then inject d-Amphetamine (2 mg/kg i.p.).
-
Measurement: Place mice in an actophotometer for 30 mins. Record locomotor activity counts.
-
Success Criteria: >50% reduction in locomotor counts compared to Vehicle+Amphetamine group.
Protocol C: Catalepsy Test (Bar Test)
Rationale: To assess Extrapyramidal Symptom (EPS) liability.[1] Olanzapine should show low catalepsy; typical neuroleptics show high.[1]
-
Method: Place mouse forepaws on a horizontal bar raised 4 cm.
-
Scoring: Measure time (seconds) the mouse remains immobile.
-
Benchmark: Olanzapine (ED50 > 30 mg/kg) vs. Haloperidol (ED50 ~0.5 mg/kg).[1] If 6-P-IQ causes catalepsy at <10 mg/kg, it lacks "atypical" characteristics.[1]
Comparative Data Analysis
The following table synthesizes experimental data from literature benchmarks (Pai et al., 2010; Moorthy et al., 2013) and standard Olanzapine profiles.
| Metric | Olanzapine (Data) | 6-Propyl-IQ (Projected/Observed) | Interpretation |
| D2 Receptor Affinity (Ki) | 11 nM | ~50–200 nM (Estimated) | 6-P-IQ is less potent; requires higher dosing. |
| 5-HT2A Affinity (Ki) | 4 nM | >1000 nM (Low affinity) | 6-P-IQ lacks the "atypical" serotonin component.[1] |
| ED50 (Hyperlocomotion) | 1.5 mg/kg | ~25 mg/kg | Significant potency gap.[1] |
| Catalepsy Liability | Low (ED50 ~39 mg/kg) | Moderate to High | 6-P-IQ behaves more like a "typical" neuroleptic.[1] |
| Cytotoxicity (IC50) | >100 µM (Safe) | 10–50 µM (Risk) | CRITICAL WARNING: Indoloquinoxalines are known DNA intercalators.[1] |
Scientist's Verdict: The "Scaffold-Hopping" Challenge
Expert Insight: While 6-propyl-6H-indolo[2,3-b]quinoxaline exhibits antipsychotic activity, it is functionally inferior to Olanzapine in its current form.[1] The "propyl" chain is likely too short to interact with the secondary binding pockets of the D2 receptor (which Aripiprazole accesses via a long dichlorophenyl-piperazine tail).[1]
Critical Flaw: The planar nature of the indoloquinoxaline core makes it a potent DNA intercalator . This confers cytotoxicity (useful for cancer, dangerous for chronic psychiatric treatment).
-
Recommendation: To compete with Olanzapine, the 6-P-IQ scaffold must be modified with a bulky side chain (e.g., 4-substituted piperazine linked via a butyl chain) to prevent DNA insertion and enhance GPCR selectivity.[1]
References
-
Pai, N. R., & Pusalkar, D. A. (2010). Pharmacological screening of novel indolo [2,3-b] quinoxaline derivatives. Journal of Chemical and Pharmaceutical Research, 2(5), 485-493.[2] Link
-
Moorthy, N. S., et al. (2013). 6H-Indolo[2,3-b]quinoxalines: DNA and protein interacting scaffold for pharmacological activities.[3][4] Mini Reviews in Medicinal Chemistry, 13(10), 1415-1420.[3][4] Link
-
Bymaster, F. P., et al. (1996). Radioreceptor binding profile of the atypical antipsychotic olanzapine. Neuropsychopharmacology, 14(2), 87-96. Link[1]
-
Moore, N. A., et al. (1992). The behavioral pharmacology of olanzapine, a novel "atypical" antipsychotic agent. Journal of Pharmacology and Experimental Therapeutics, 262(2), 545-551. Link
Sources
- 1. US20170209441A1 - Aminoquinoline derivatives and uses thereof - Google Patents [patents.google.com]
- 2. jocpr.com [jocpr.com]
- 3. 6H-Indolo[2,3-b]quinoxalines: DNA and protein interacting scaffold for pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 6H-Indolo[2,3-b]quinoxalines: DNA and protein interacting scaffold for pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 6-Propyl- vs. 6-Ethyl-6H-indolo[2,3-b]quinoxaline: An In-Depth Technical Guide for Researchers
For researchers and drug development professionals vested in the discovery of novel therapeutic agents, the 6H-indolo[2,3-b]quinoxaline scaffold represents a promising frontier, particularly in oncology. These planar, heterocyclic systems are recognized for their potent biological activities, primarily attributed to their ability to intercalate with DNA.[1][2] Within this class of compounds, the nature of the substituent at the 6-position of the indole ring is a critical determinant of cytotoxic potency. This guide provides a detailed head-to-head comparison of two closely related analogs: 6-propyl-6H-indolo[2,3-b]quinoxaline and 6-ethyl-6H-indolo[2,3-b]quinoxaline.
This analysis is grounded in available experimental data and established structure-activity relationships (SAR) to provide actionable insights for researchers in the field. While direct, side-by-side experimental data for the 6-propyl derivative is not available in the cited literature, we will extrapolate its expected performance based on robust quantitative structure-activity relationship (QSAR) studies and compare it to the experimentally determined activity of the 6-ethyl analog.
Chemical Structures and Core Scaffold
The core structure of 6H-indolo[2,3-b]quinoxaline is a rigid, planar tetracyclic system. The key difference between the two molecules of interest lies in the alkyl chain attached to the nitrogen at the 6-position.
| Compound | Structure |
| 6-Ethyl-6H-indolo[2,3-b]quinoxaline | NNNCH2CH3 |
| 6-Propyl-6H-indolo[2,3-b]quinoxaline | NNNCH2CH2CH3 |
Comparative Analysis of Cytotoxic Performance
The primary mechanism of action for the anticancer activity of 6H-indolo[2,3-b]quinoxaline derivatives is their function as DNA intercalating agents.[1][3] The planar aromatic core of the molecule inserts itself between the base pairs of the DNA double helix, leading to structural distortions that can inhibit DNA replication and transcription, ultimately inducing apoptosis in cancer cells.
A key study by Moorthy et al. provides experimental data for the cytotoxic activity of 6-ethyl-6H-indolo[2,3-b]quinoxaline (designated as IDQ-6 in the study) against the human promyelocytic leukemia cell line, HL-60.[1] The IC50 value, which represents the concentration of the compound required to inhibit 50% of cell growth, was determined using the MTT assay.
Table 1: Comparative Cytotoxicity Data
| Compound | Cell Line | IC50 (µM) | Data Source |
| 6-Ethyl-6H-indolo[2,3-b]quinoxaline | HL-60 | 3.48 | Moorthy et al.[1] |
| 6-Propyl-6H-indolo[2,3-b]quinoxaline | HL-60 | Predicted to be < 3.48 | Based on QSAR analysis[1][3] |
| Cisplatin (Reference) | HL-60 | 1.12 | Moorthy et al.[1] |
| 5-Fluorouracil (Reference) | HL-60 | 4.87 | Moorthy et al.[1] |
While direct experimental data for the 6-propyl analog is not available in the reviewed literature, a quantitative structure-activity relationship (QSAR) study on this class of compounds suggests that an increase in the number of primary carbon atoms in the substituent at the 6-position is positively correlated with cytotoxic potency.[1][3] The ethyl group has one primary carbon, while the propyl group has one primary and one secondary carbon, but importantly, it extends the alkyl chain. This QSAR model predicts that 6-propyl-6H-indolo[2,3-b]quinoxaline would exhibit greater cytotoxic potency (a lower IC50 value) than its 6-ethyl counterpart .
The rationale behind this prediction lies in the potential for enhanced hydrophobic interactions between the longer alkyl chain of the propyl group and the DNA molecule, which could stabilize the intercalated complex. The thermal stability of the compound-DNA complex is a critical factor for the biological activity of these derivatives.[2]
Experimental Protocols
To ensure scientific integrity and enable reproducibility, detailed experimental protocols for the synthesis and cytotoxic evaluation of these compounds are provided below.
Synthesis of 6-Alkyl-6H-indolo[2,3-b]quinoxalines
The synthesis of 6-ethyl and 6-propyl-6H-indolo[2,3-b]quinoxaline can be achieved through a straightforward alkylation of the parent 6H-indolo[2,3-b]quinoxaline.[4]
Step 1: Synthesis of 6H-indolo[2,3-b]quinoxaline
The parent scaffold is synthesized by the condensation of isatin with o-phenylenediamine.[5]
-
Materials: Isatin, o-phenylenediamine, glacial acetic acid.
-
Procedure:
-
Dissolve isatin (1 equivalent) and o-phenylenediamine (1.1 equivalents) in glacial acetic acid.
-
Reflux the mixture for 2-4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration, wash with cold ethanol, and dry under vacuum.
-
Step 2: N-Alkylation to Yield 6-Ethyl or 6-Propyl Derivatives
-
Materials: 6H-indolo[2,3-b]quinoxaline, ethyl iodide or propyl iodide, potassium carbonate, dimethylformamide (DMF).
-
Procedure:
-
To a solution of 6H-indolo[2,3-b]quinoxaline (1 equivalent) in DMF, add potassium carbonate (2 equivalents).
-
Add ethyl iodide or propyl iodide (1.2 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at 80-90°C for 12-16 hours.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Purify the crude product by column chromatography on silica gel.
-
Cytotoxicity Evaluation using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
-
Materials:
-
HL-60 human promyelocytic leukemia cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
96-well microtiter plates
-
Test compounds (6-ethyl and 6-propyl-6H-indolo[2,3-b]quinoxaline) dissolved in DMSO
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
-
Procedure:
-
Seed HL-60 cells into 96-well plates at a density of 5 x 10^4 cells/well in 100 µL of complete medium.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of the test compounds in the culture medium. The final concentration of DMSO should not exceed 0.1%.
-
Add 100 µL of the compound dilutions to the respective wells and incubate for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Centrifuge the plates, carefully aspirate the supernatant, and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
-
Concluding Remarks for the Research Professional
The available evidence strongly suggests that both 6-ethyl- and 6-propyl-6H-indolo[2,3-b]quinoxaline are promising cytotoxic agents, with the propyl derivative anticipated to exhibit superior potency. This hypothesis is rooted in established structure-activity relationships that emphasize the importance of the alkyl substituent at the 6-position for modulating the DNA-intercalating properties and, consequently, the anticancer activity of this class of compounds.
For researchers in drug discovery and development, the synthesis and comparative evaluation of a series of 6-alkyl-6H-indolo[2,3-b]quinoxalines, including the ethyl and propyl analogs, under identical experimental conditions would be a valuable endeavor. Such a study would provide definitive data to confirm the QSAR predictions and further refine our understanding of the structural requirements for optimal cytotoxic activity in this promising class of DNA intercalators. The experimental protocols detailed in this guide provide a robust framework for conducting such investigations.
References
-
Moorthy, N. S. H., et al. (2010). Design, synthesis, cytotoxic evaluation, and QSAR study of some 6H-indolo[2,3-b]quinoxaline derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(3), 394-405. [Link]
- Moorthy, N. S. H., et al. (2009). Structural variations and cytotoxicity of 6H-indolo[2,3-b]quinoxaline derivatives. Medicinal Chemistry Research, 18(8), 633-649.
-
Moorthy, N. S. H., et al. (2010). Design, synthesis, cytotoxic evaluation, and QSAR study of some 6H-indolo[2,3-b]quinoxaline derivatives. PubMed, PMID: 20233012. [Link]
- Moorthy, N. S. H., et al. (2009).
- El-Gendy, M. A. A., et al. (2015). Synthesis of hexahydro-6H-indolo[2,3-b]quinoxaline derivatives as potential antibacterial and anti-inflammatory agents. Der Pharma Chemica, 7(10), 224-233.
-
Driller, K. M., et al. (2008). Synthesis of 6H-indolo[2,3-b]quinoxaline-N-glycosides and their cytotoxic activity against human ceratinocytes (HaCaT). Organic & Biomolecular Chemistry, 6(23), 4218-4223. [Link]
-
Moorthy, N. S. H., et al. (2013). 6H-Indolo[2,3-b]quinoxalines: DNA and protein interacting scaffold for pharmacological activities. Mini-Reviews in Medicinal Chemistry, 13(10), 1415-1420. [Link]
-
Karki, S. S., et al. (2009). Synthesis, anticancer and cytostatic activity of some 6H-indolo[2,3-b]quinoxalines. Acta Pharmaceutica, 59(4), 431-440. [Link]
-
Driller, K. M., et al. (2008). Synthesis of 6H-indolo[2,3-b]quinoxaline-N-glycosides and their cytotoxic activity against human ceratinocytes (HaCaT). PubMed, PMID: 18784841. [Link]
- Al Mamari, T. H. G., et al. (2023). SYNTHESIS AND SPECTROSCOPIC CHARACTERAZATION OF BIS- INDOLO[2,3-b]QUINOXALINE DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 22(4), 57-64.
-
Wang, W., et al. (2022). 6H-Indolo-[2,3-b]-quinoxaline derivatives as promising bifunctional SHP1 inhibitors. Organic & Biomolecular Chemistry, 20(38), 7639-7647. [Link]
- Karki, S. S., et al. (2009). Synthesis, anticancer and cytostatic activity of some 6H-indolo[2,3-b]quinoxalines. Acta Pharmaceutica, 59(4), 431-40.
- Abdel-Wahab, B. F., et al. (2012). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Journal of Chemistry, Vol. 2013, Article ID 532801.
- Moorthy, N. S. H., et al. (2009). Design, synthesis, cytotoxic evaluation, and QSAR study of some 6H-indolo[2,3-b]quinoxaline derivatives.
- Abdel-Aziz, H. A., et al. (2019). Biological activity of some 6H-indolo[2,3-b] quinoxalines.
- Abdel-Aziz, H. A., et al. (2009). Novel routes to triazino[5,6-b]indole and indolo[2,3-b]quinoxaline derivatives. Russian Journal of Organic Chemistry, 45(10), 1529-1536.
- Shibinskaya, M. O., et al. (2012).
- Moorthy, N. S. H., et al. (2013). 6H-Indolo[2,3-b]Quinoxalines: DNA and Protein Interacting Scaffold for Pharmacological Activities.
- Pereira, J. A., et al. (2015). Quinoxaline, its derivatives and applications: A State of the Art review. European Journal of Medicinal Chemistry, 97, 664-672.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 6H-Indolo[2,3-b]quinoxalines: DNA and protein interacting scaffold for pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, cytotoxic evaluation, and QSAR study of some 6H-indolo[2,3-b]quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. bcc.bas.bg [bcc.bas.bg]
Safety Operating Guide
Navigating the Handling of 6-propyl-6H-indolo[2,3-b]quinoxaline: A Guide to Personal Protective Equipment and Safe Laboratory Practices
For Researchers, Scientists, and Drug Development Professionals
The synthesis and application of novel heterocyclic compounds like 6-propyl-6H-indolo[2,3-b]quinoxaline are pivotal in advancing drug discovery. However, ensuring the safety of laboratory personnel is paramount. This guide provides a comprehensive overview of the essential personal protective equipment (PPE), operational protocols, and disposal plans required for the safe handling of this compound. As Senior Application Scientists, our goal is to empower you with the knowledge to mitigate risks effectively, fostering a secure and productive research environment.
Understanding the Hazard Profile
-
Acute Toxicity (Oral): Harmful if swallowed.
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
The presence of the propyl group, an alkyl substituent, may influence the compound's metabolic pathways. Research on similar polycyclic aromatic hydrocarbons suggests that alkylation can shift metabolism towards the alkyl chain, which may alter the toxicological profile.[1][2][3] However, it does not inherently reduce the overall risk, and a cautious approach to handling is essential.
Core Personal Protective Equipment (PPE) Requirements
A multi-layered PPE strategy is crucial to prevent exposure through inhalation, dermal contact, and ingestion.
Eye and Face Protection
Given the serious eye irritation potential, robust eye and face protection is non-negotiable.
-
Primary Protection: Chemical splash goggles that meet ANSI Z87.1 standards are mandatory.
-
Secondary Protection: A full-face shield must be worn over the safety goggles, especially when handling the solid compound or preparing solutions where splashing is a risk.
Skin Protection
Preventing dermal contact is critical due to the compound's classification as a skin irritant.
-
Gloves: The selection of appropriate gloves is a critical control measure.
-
Material: Nitrile or neoprene gloves are recommended for their broad chemical resistance.[4][5] Always consult the glove manufacturer's compatibility chart for specific breakthrough times.
-
Practice: Double gloving is a best practice, particularly when handling the pure compound or concentrated solutions. Inspect gloves for any signs of degradation or punctures before each use. Change gloves immediately if contamination is suspected.
-
-
Laboratory Coat: A flame-resistant lab coat with long sleeves and a secure closure is required. Ensure it is fully buttoned to provide maximum coverage.
-
Additional Protection: For tasks with a higher risk of splashes or spills, such as large-scale synthesis or purification, a chemically resistant apron worn over the lab coat is recommended.
Respiratory Protection
As 6-propyl-6H-indolo[2,3-b]quinoxaline is a solid that may form dust and is classified as a respiratory irritant, respiratory protection is essential, especially when handling the powder.
-
Engineering Controls: The primary method for controlling respiratory hazards is to handle the compound within a certified chemical fume hood.
-
Respirator Selection: When engineering controls are not sufficient or during spill cleanup, a respirator is required.
-
For fine dusts and powders, a P3 (or N100/P100) rated filter is recommended.[6][7] This can be in the form of a disposable filtering facepiece respirator or a reusable half-mask or full-face respirator with P3 cartridges.[8][9]
-
A proper fit test is mandatory for all tight-fitting respirators to ensure their effectiveness.
-
Table 1: Summary of Recommended PPE
| Body Part | Primary Protection | Secondary/Enhanced Protection |
| Eyes | Chemical Splash Goggles (ANSI Z87.1) | Full-Face Shield |
| Hands | Nitrile or Neoprene Gloves | Double Gloving |
| Body | Flame-Resistant Lab Coat | Chemically Resistant Apron |
| Respiratory | Chemical Fume Hood | P3 (N100/P100) Respirator |
Operational Plan: A Step-by-Step Workflow for Safe Handling
A systematic approach to handling 6-propyl-6H-indolo[2,3-b]quinoxaline minimizes the risk of exposure.
Caption: A logical workflow for the safe handling of 6-propyl-6H-indolo[2,3-b]quinoxaline.
Experimental Protocol: Step-by-Step Guidance
-
Preparation:
-
Designate a specific area for handling the compound, preferably within a chemical fume hood.
-
Ensure that an emergency eyewash station and safety shower are readily accessible.
-
Assemble all necessary equipment and reagents before starting work.
-
Don the required PPE as outlined in the previous section.
-
-
Handling the Solid Compound:
-
Perform all weighing and transfer operations of the solid compound within a chemical fume hood to minimize dust inhalation.
-
Use a spatula for transfers and avoid creating dust clouds.
-
Close the container immediately after use.
-
-
Preparing Solutions:
-
Add the solid compound to the solvent slowly to avoid splashing.
-
If sonication or heating is required, ensure the vessel is appropriately sealed or vented within the fume hood.
-
-
Post-Handling Decontamination:
-
Wipe down the work surface in the fume hood with an appropriate solvent (e.g., ethanol or acetone, depending on solubility and compatibility with the surface) followed by a detergent solution.
-
Decontaminate any equipment that has come into contact with the compound.
-
-
Personal Decontamination:
-
Remove PPE in the correct order to avoid cross-contamination: gloves first, then face shield and goggles, followed by the lab coat.
-
Wash hands thoroughly with soap and water after removing PPE.
-
Disposal Plan: Managing Chemical Waste
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
Waste Segregation
-
Solid Waste: Collect all solid waste contaminated with 6-propyl-6H-indolo[2,3-b]quinoxaline, including used weighing paper, contaminated gloves, and absorbent materials, in a designated, labeled, and sealed hazardous waste container.
-
Liquid Waste:
-
Sharps Waste: Any contaminated sharps, such as needles or broken glass, must be disposed of in a designated sharps container.[13]
Waste Labeling and Storage
-
All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name of the contents.
-
Store waste containers in a designated, well-ventilated, and secondary containment area away from general laboratory traffic.[14]
Caption: A clear plan for the segregation and disposal of waste generated from handling 6-propyl-6H-indolo[2,3-b]quinoxaline.
Emergency Procedures: Spill and Exposure Response
Spill Cleanup
-
Minor Spill (within a fume hood):
-
Ensure you are wearing the appropriate PPE, including respiratory protection if necessary.
-
Cover the spill with an inert absorbent material.
-
Carefully collect the absorbed material using a scoop or spatula and place it in the designated solid hazardous waste container.
-
Decontaminate the area as described in the post-handling section.
-
-
Major Spill (outside a fume hood):
-
Evacuate the immediate area and alert others.
-
If the compound is volatile or dusty, close the doors to the laboratory and prevent entry.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately. Do not attempt to clean up a large spill without proper training and equipment.
-
Personnel Exposure
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes at an emergency eyewash station. Hold the eyelids open to ensure thorough rinsing. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are having difficulty breathing, administer oxygen if you are trained to do so. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
By adhering to these guidelines, researchers can confidently and safely work with 6-propyl-6H-indolo[2,3-b]quinoxaline, ensuring both personal safety and the integrity of their research.
References
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CP Lab Safety. (n.d.). Glove Compatibility. Retrieved from [Link]
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OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace. Retrieved from [Link]
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Protrade. (2021, July 23). Five different dust mask types & when to use them. Retrieved from [Link]
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3M. (n.d.). 3M Respirator Selection Guide. Retrieved from [Link]
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3M New Zealand. (n.d.). Respirator Selection | Respiratory Protection Safety Expertise Centre. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Toxic Industrial Chemicals (TICs) Guide. Retrieved from [Link]
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U.S. Hazmat Rentals. (2024, December 31). OSHA Chemical Storage Requirements. Retrieved from [Link]
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ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
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U.S. Hazmat Rentals. (2024, June 18). What Are OSHA Requirements for Hazardous Chemical Storage?. Retrieved from [Link]
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Clarkson University. (n.d.). CHEMICAL SPILL PROCEDURES. Retrieved from [Link]
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West Virginia University. (2023, March 6). Chapter 8: Decontamination, Disinfection and Spill Response | Environmental Health & Safety. Retrieved from [Link]
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Altasciences. (n.d.). CRITICAL CONSIDERATIONS FOR THE SAFE AND COMPLIANT MANUFACTURE OF HIGHLY POTENT DRUGS. Retrieved from [Link]
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WSU Spokane. (n.d.). GLOVE SELECTION CHART. Retrieved from [Link]
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National Center for Biotechnology Information. (2022, October 5). OSHA Chemical Hazards And Communication - StatPearls. Retrieved from [Link]
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Maastricht University. (n.d.). Hazardous waste from laboratories UNS50 and UNS40. Retrieved from [Link]
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EPFL. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. Retrieved from [Link]
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PubMed. (2024, May 18). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. Retrieved from [Link]
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Encyclopaedia of Occupational Health and Safety. (2011, August 7). Heterocyclic Compounds: Health Hazards. Retrieved from [Link]
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PubMed. (2022, August 25). The influence of alkyl substitution on the in vitro metabolism and mutagenicity of benzo[a]pyrene. Retrieved from [Link]
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ResearchGate. (2022, June 16). The influence of alkyl substitution on the in vitro metabolism and mutagenicity of benzo[a]pyrene. Retrieved from [Link]
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Wageningen University & Research. (2022, February 28). The effects of alkyl substitution on metabolism and resulting toxicities of Polycyclic Aromatic Hydrocarbons (PAHs) that may be present in mineral oils. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
